molecular formula C14H12FNO3 B1672881 Flumequine CAS No. 42835-25-6

Flumequine

Numéro de catalogue: B1672881
Numéro CAS: 42835-25-6
Poids moléculaire: 261.25 g/mol
Clé InChI: DPSPPJIUMHPXMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is a member of the class of pyridoquinolines that is 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline carrying additional carboxy, methyl and fluoro substituents at positions 2, 5 and 9 respectively. It is a pyridoquinoline, a 3-oxo monocarboxylic acid, an organofluorine compound and a quinolone antibiotic.
Flumequine is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class used to treat bacterial infections.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPPJIUMHPXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045623
Record name Flumequine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flumequine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble in alkaline solutions and alcohol
Record name FLUMEQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline powder

CAS No.

42835-25-6
Record name Flumequine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42835-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumequine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042835256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumequine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08972
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name flumequine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flumequine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flumequine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUMEQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVG8VSP2SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUMEQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flumequine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253-255 °C, 253 - 255 °C
Record name FLUMEQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flumequine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Flumequine's Mechanism of Action Against Gram-negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a first-generation synthetic quinolone antibiotic that has been utilized in both veterinary and, to a lesser extent, human medicine for the treatment of bacterial infections.[1] As a member of the quinolone class, its primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, leading to cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound against Gram-negative bacteria, detailing its molecular targets, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

This compound exerts its bactericidal effect by targeting two critical type II topoisomerase enzymes in Gram-negative bacteria: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for maintaining the proper topology of bacterial DNA, which is crucial for processes such as replication, transcription, and repair.

1. DNA Gyrase (Primary Target in many Gram-negatives): DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial chromosome. This process is vital for relieving the torsional stress that accumulates ahead of the replication fork during DNA replication. This compound binds to the DNA-gyrase complex, specifically interacting with the GyrA subunit.[2] This binding event stabilizes a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved. By preventing the re-ligation of the cleaved DNA strands, this compound effectively traps the enzyme on the DNA, forming a stable drug-enzyme-DNA ternary complex. This complex acts as a physical barrier, stalling the progression of the replication fork and leading to double-strand DNA breaks.[4]

2. Topoisomerase IV (Secondary Target): Topoisomerase IV, another heterotetrameric enzyme consisting of two ParC and two ParE subunits, is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication. While DNA gyrase is the main target for many quinolones in Gram-negative bacteria, topoisomerase IV also serves as a secondary target. Inhibition of topoisomerase IV by this compound prevents the proper segregation of newly replicated chromosomes into daughter cells, ultimately leading to a failure in cell division.

The following diagram illustrates the primary mechanism of action of this compound:

Flumequine_Mechanism cluster_bacterium Gram-negative Bacterium This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->DNA Decatenates Cell_Division_Inhibition Inhibition of Cell Division Topo_IV->Cell_Division_Inhibition DSBs Double-Strand Breaks Replication_Fork->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death Cell_Division_Inhibition->Cell_Death

Core mechanism of this compound action.

Downstream Cellular Effects

The initial inhibition of DNA gyrase and topoisomerase IV by this compound triggers a cascade of downstream cellular events that contribute to its bactericidal activity.

1. Induction of the SOS Response: The accumulation of double-strand DNA breaks resulting from the stalled replication forks activates the bacterial SOS response, a complex network of over 40 genes regulated by the LexA repressor and induced by RecA.[2][5][6] The SOS response attempts to repair the DNA damage. However, the continuous presence of this compound leads to overwhelming DNA damage that the repair machinery cannot resolve, ultimately contributing to cell death.

2. Generation of Reactive Oxygen Species (ROS): Treatment with fluoroquinolones, including this compound, has been shown to stimulate the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.[3][6] The disruption of normal metabolic processes and DNA damage are thought to contribute to this increase in ROS. These highly reactive molecules can cause further damage to DNA, proteins, and lipids, exacerbating the lethal effects of the antibiotic.

The following diagram illustrates the downstream cellular effects of this compound:

Downstream_Effects Flumequine_Action This compound-induced DNA Damage SOS_Response Activation of SOS Response Flumequine_Action->SOS_Response ROS_Production Increased ROS Production Flumequine_Action->ROS_Production DNA_Repair Attempted DNA Repair SOS_Response->DNA_Repair Cell_Death Bacterial Cell Death DNA_Repair->Cell_Death Fails due to overwhelming damage Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Widespread Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Cellular_Damage->Cell_Death

Downstream cellular effects of this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound against various Gram-negative bacteria and its inhibitory effects on target enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)Reference Strain(s)Notes
Escherichia coli0.25 - >64ATCC 25922, clinical isolatesMIC values can vary significantly based on resistance mechanisms.[1]
Salmonella spp.≤2 (susceptible)EUCAST ECOFF valueEpidemiological cut-off value used as a reference for susceptibility.[1]
Pseudomonas spp.≥16 (resistant)Clinical isolatesMany isolates exhibit high-level resistance.[7]
Klebsiella pneumoniae5 (wild-type)Clinical isolateLimited data available.[8]
Aeromonas salmonicida0.05 - 2 (wild-type)Clinical isolatesImportant pathogen in aquaculture.

Table 2: IC50 Values of this compound and Other Quinolones against Type II Topoisomerases

CompoundEnzymeOrganismIC50 (µM)Notes
This compoundTopoisomerase IIEukaryotic15Demonstrates off-target activity.
CiprofloxacinDNA GyraseE. coli0.9For comparison.
CiprofloxacinTopoisomerase IVE. coli7.0For comparison.
NovobiocinDNA GyraseE. coli0.026For comparison (different binding site).[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic activity. The following sections provide step-by-step protocols for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., in 0.1 M NaOH)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.06 to 128 µg/mL. b. Dispense 50 µL of each this compound dilution into the corresponding wells of the test microtiter plate.

  • Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar (B569324) plate. b. Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, resulting in a final volume of 100 µL per well. b. Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. b. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600). The MIC is the lowest concentration that shows no significant increase in OD600 compared to the sterility control.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This protocol is a generalized method for assessing the inhibition of DNA gyrase activity.

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 DNA (substrate)

  • 5X DNA gyrase assay buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA)

  • This compound at various concentrations

  • Stop solution/loading dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • Agarose (B213101) gel (1%) in TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Reaction Setup: a. On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

    • 4 µL of 5X DNA gyrase assay buffer
    • 0.5 µg of relaxed pBR322 DNA
    • This compound at the desired final concentration (or vehicle control)
    • Nuclease-free water to a volume of 18 µL b. Initiate the reaction by adding 2 µL of a pre-titrated amount of DNA gyrase (e.g., 1 unit).

  • Incubation: a. Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: a. Stop the reactions by adding 4 µL of stop solution/loading dye.

  • Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel. b. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

  • Visualization and Analysis: a. Stain the gel with ethidium bromide and visualize the DNA bands under UV light. b. The supercoiled form of the plasmid migrates faster than the relaxed form. Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the supercoiling activity.

Protocol 3: Topoisomerase IV Decatenation Assay

This protocol is a generalized method for assessing the inhibition of topoisomerase IV decatenation activity.

Materials:

  • Purified E. coli topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA; catenated substrate)

  • 5X Topoisomerase IV assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 50 mM DTT, 2.5 mM ATP)

  • This compound at various concentrations

  • Stop solution/loading dye

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Reaction Setup: a. On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

    • 4 µL of 5X topoisomerase IV assay buffer
    • 200 ng of kDNA
    • This compound at the desired final concentration (or vehicle control)
    • Nuclease-free water to a volume of 18 µL b. Initiate the reaction by adding 2 µL of a pre-titrated amount of topoisomerase IV.

  • Incubation: a. Incubate the reactions at 37°C for 30 minutes.

  • Termination: a. Stop the reactions by adding 4 µL of stop solution/loading dye.

  • Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel. b. Run the gel at a constant voltage.

  • Visualization and Analysis: a. Stain the gel with ethidium bromide and visualize under UV light. b. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase IV is observed as a decrease in the amount of decatenated DNA with increasing concentrations of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the decatenation activity.

Experimental Workflows

The following diagram outlines a typical workflow for investigating the mechanism of action of an antibiotic like this compound.

Experimental_Workflow Start Start: Novel Antibacterial Compound (e.g., this compound) MIC_Determination 1. MIC Determination (Broth Microdilution) Start->MIC_Determination Target_Identification 2. Primary Target Identification MIC_Determination->Target_Identification Gyrase_Assay DNA Gyrase Inhibition Assay Target_Identification->Gyrase_Assay Hypothesis: Inhibits DNA Replication TopoIV_Assay Topoisomerase IV Inhibition Assay Target_Identification->TopoIV_Assay Hypothesis: Inhibits Cell Division Downstream_Analysis 3. Analysis of Downstream Effects Gyrase_Assay->Downstream_Analysis TopoIV_Assay->Downstream_Analysis SOS_Assay SOS Response Assay (e.g., qRT-PCR for recA) Downstream_Analysis->SOS_Assay ROS_Assay ROS Production Assay (e.g., using fluorescent probes) Downstream_Analysis->ROS_Assay Conclusion Conclusion: Elucidation of Mechanism of Action SOS_Assay->Conclusion ROS_Assay->Conclusion

Workflow for elucidating the mechanism of action.

Conclusion

This compound's mechanism of action against Gram-negative bacteria is a well-defined process centered on the inhibition of DNA gyrase and topoisomerase IV. This targeted disruption of DNA topology leads to a cascade of lethal cellular events, including the stalling of replication forks, the generation of double-strand DNA breaks, the induction of the SOS response, and the production of reactive oxygen species. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuances of this compound's activity and to aid in the discovery of novel antibacterial agents that target these essential bacterial pathways.

References

Chemical properties and structure of Flumequine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a first-generation synthetic fluoroquinolone antibiotic.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Historically, it has been utilized in veterinary medicine for treating enteric infections in livestock and aquaculture.[1] Its use in humans has been limited. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, tailored for a technical audience.

Chemical Structure and Properties

This compound, chemically known as 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, is a white, odorless, and tasteless crystalline powder.[1] It is practically insoluble in water but finds solubility in organic solvents and alkaline solutions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid[1]
Chemical Formula C₁₄H₁₂FNO₃[1]
Molecular Weight 261.25 g/mol [2]
Melting Point 253-255 °C[2]
Boiling Point 439.7 °C (Predicted)[3]
Solubility Insoluble in water; Soluble in DMSO and dilute alkali hydroxides.[2]
pKa 6.5
LogP 2.9[2]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueKey Data and ObservationsReference(s)
UV-Vis λmax: 219, 230, 249, 325, 338 nm
Infrared (IR) A study on this compound and its metal complexes provides some peak assignments. Key vibrations include those for C=O (carbonyl and carboxylic acid), C-N, C-F, and aromatic C-H bonds.[4]
¹H NMR Detailed assigned spectra for this compound are not readily available in the searched literature. However, related structures show characteristic signals for aromatic, aliphatic, and methyl protons.
¹³C NMR Similar to ¹H NMR, a fully assigned spectrum for this compound is not readily available. Related compounds show distinct signals for carbonyl, aromatic, and aliphatic carbons.
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ is observed. Fragmentation patterns involve the loss of H₂O, CO, and cleavage of the quinolizine ring structure.[5][6]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A general synthetic pathway is outlined below.

Flumequine_Synthesis 4-Fluoroaniline (B128567) 4-Fluoroaniline Intermediate_A 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline 4-Fluoroaniline->Intermediate_A + Crotonaldehyde (B89634) (Doebner-von Miller reaction) Crotonaldehyde Crotonaldehyde Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Intermediate_B Diethyl 2-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methylene)malonate Intermediate_A->Intermediate_B + Diethyl ethoxymethylenemalonate This compound This compound Intermediate_B->this compound Thermal cyclization & Saponification

A simplified workflow for the synthesis of this compound.
Experimental Protocol: General Synthesis

A common route to this compound involves the condensation of 5-fluoro-2-methyltetrahydroquinoline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification.

Step 1: Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline A reaction mixture of 4-fluoroaniline and crotonaldehyde in the presence of an acid catalyst is heated to yield 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

Step 2: Condensation with Diethyl ethoxymethylenemalonate The resulting tetrahydroquinoline derivative is then reacted with diethyl ethoxymethylenemalonate to form the corresponding enamine intermediate.

Step 3: Thermal Cyclization and Saponification The intermediate is heated at high temperatures, often in a high-boiling solvent like diphenyl ether, to induce cyclization. The resulting ester is then saponified, typically using a base like sodium hydroxide, followed by acidification to yield this compound.

Mechanism of Action

Primary Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound, like other quinolone antibiotics, exerts its primary antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][7] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to a halt in bacterial cell division and ultimately, cell death.[7]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Segregation DNA_Gyrase->DNA_Replication Essential for Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Leads to

Mechanism of action of this compound via inhibition of DNA gyrase and topoisomerase IV.
Secondary Signaling Pathway: p38 MAPK and JNK in Melanogenesis

Interestingly, recent research has uncovered a secondary effect of this compound related to melanogenesis. Studies have shown that this compound can increase melanin (B1238610) production in B16F10 melanoma cells and zebrafish larvae. This effect is not due to direct interaction with tyrosinase, the key enzyme in melanin synthesis, but rather through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways. The activation of these pathways leads to an upregulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation, which in turn increases tyrosinase expression and melanin synthesis.

Flumequine_Melanogenesis This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activates JNK JNK This compound->JNK Activates MITF MITF p38_MAPK->MITF Upregulates JNK->MITF Upregulates Tyrosinase Tyrosinase MITF->Tyrosinase Increases Expression Melanin Melanin Production Tyrosinase->Melanin

Signaling pathway of this compound-induced melanogenesis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a widely used method for the quantification of this compound in various matrices, including biological fluids and tissues.

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.01 M phosphoric acid) and an organic solvent (e.g., acetonitrile). A gradient elution may be used.
Flow Rate Typically 0.7 - 1.5 mL/min
Detection Fluorescence detection is common due to its high sensitivity and selectivity. Excitation and emission wavelengths are optimized for this compound.
Injection Volume 10 - 20 µL
Column Temperature Often maintained at a constant temperature (e.g., 30 °C) for reproducibility.

Sample Preparation for Biological Matrices (General Protocol):

  • Homogenization: Solid tissues are homogenized in a suitable buffer.

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated using an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the previous step or the homogenized tissue sample is subjected to LLE or SPE for further purification and concentration of this compound.

  • Reconstitution: The dried extract is reconstituted in the mobile phase before injection into the HPLC system.

HPLC_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization (for tissues) Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Extraction Extraction (LLE or SPE) Centrifugation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis

A general workflow for the analysis of this compound in biological samples by HPLC.
DNA Gyrase Inhibition Assay

The inhibitory effect of this compound on DNA gyrase can be assessed using a supercoiling inhibition assay.

Principle: This assay measures the ability of an inhibitor to prevent the conversion of relaxed circular plasmid DNA into its supercoiled form by DNA gyrase. The different topological forms of DNA (relaxed, supercoiled, and nicked) can be separated by agarose (B213101) gel electrophoresis.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine)

  • This compound stock solution

  • Stop solution (containing SDS, EDTA, and loading dye)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Protocol:

  • Prepare reaction mixtures on ice containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers.

  • Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of this compound.

Conclusion

This compound remains a significant compound for study, particularly in the fields of veterinary medicine and antibiotic research. Its well-characterized chemical properties and primary mechanism of action provide a solid foundation for further investigation. The discovery of its influence on the p38 MAPK and JNK signaling pathways opens new avenues for research into its broader biological effects. The experimental protocols outlined in this guide offer a starting point for researchers and drug development professionals working with this fluoroquinolone.

References

An In-depth Technical Guide to the Synthesis of Flumequine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flumequine is a first-generation synthetic fluoroquinolone antibiotic primarily utilized in veterinary medicine to treat enteric infections.[1][2] As a member of the quinolone class, its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and cell division.[3][4] The synthesis of this compound and its derivatives is of significant interest to medicinal chemists and drug development professionals for creating novel analogues with improved efficacy and safety profiles.[5] The core of this compound's structure is the quinolone ring system, which is most commonly synthesized via the Gould-Jacobs reaction.[6][7][8] This guide provides a detailed overview of the primary synthesis pathways for this compound and its major metabolite, 7-hydroxythis compound, complete with experimental protocols, quantitative data, and process visualizations.

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The Gould-Jacobs reaction, first reported in 1939, is a fundamental and widely used method for the preparation of the 4-hydroxyquinoline (B1666331) scaffold, which is the core of many quinolone antibiotics.[7][9] The reaction proceeds through a series of steps beginning with the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9]

The general mechanism involves:

  • Condensation: A nucleophilic attack from the aniline's amino group on diethyl ethoxymethylenemalonate, followed by the elimination of ethanol, forms an anilidomethylenemalonic ester intermediate.[6][9]

  • Thermal Cyclization: This crucial step requires high temperatures, typically above 250 °C, to induce a 6-electron electrocyclization, forming the quinoline (B57606) ring system.[7][9] This is often carried out in a high-boiling inert solvent such as diphenyl ether to achieve the necessary temperature, with yields potentially reaching 95%.[7][9] Modern approaches may use microwave irradiation to significantly shorten reaction times and improve yields.[9][10]

  • Saponification and Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid using a base like sodium hydroxide (B78521) (saponification).[6] Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[6][9]

Gould_Jacobs_Reaction General Pathway of the Gould-Jacobs Reaction cluster_0 Aniline Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) Malonate Diethyl Ethoxymethylenemalonate Cyclized 4-Hydroxyquinoline- 3-carboxylate Intermediate->Cyclized Thermal Cyclization (>250°C, -EtOH) Final 4-Hydroxyquinoline Cyclized->Final Saponification & Decarboxylation

A generalized diagram of the Gould-Jacobs reaction pathway.

Multi-Step Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 6-fluorotetrahydroquinaldine, which then undergoes a Gould-Jacobs type reaction.

The overall pathway can be summarized as:

  • Intermediate Formation: 4-fluoroaniline (B128567) is reacted with crotonaldehyde (B89634) under acidic conditions (e.g., 4N hydrochloric acid) at 50-60°C.[11][12]

  • Cyclization to Quinaldine Mixture: The resulting product is heated in a refluxing solvent like toluene, which forms an azeotrope with water, to drive the cyclization. This produces a mixture of 6-fluoroquinaldine and 6-fluorotetrahydroquinaldine as acid salts.[11][12]

  • Reduction: The mixture is treated with a base and then reduced to yield the desired 6-fluorotetrahydroquinaldine intermediate.[11][12]

  • Condensation: The 6-fluorotetrahydroquinaldine is condensed with diethyl ethoxymethylenemalonate by heating at approximately 125°C for several hours.[11]

  • Final Cyclization and Saponification: The product from the condensation step is cyclized by heating at high temperatures (around 255°C) in the presence of polyphosphoric acid, followed by saponification to yield this compound.[11]

Flumequine_Synthesis Synthesis Pathway for this compound cluster_reactants1 Step 1: Intermediate Formation cluster_intermediates Steps 2 & 3: Cyclization & Reduction cluster_reactants2 Step 4: Condensation cluster_intermediate2 cluster_product Step 5: Final Cyclization r1 4-Fluoroaniline i1 Quinaldine Mixture (Acid Salts) r1->i1 Dilute Acid 50-60°C r2 Crotonaldehyde i2 6-Fluorotetrahydro- quinaldine i1->i2 1. Toluene, Reflux 2. Base, Reduction i3 Condensed Intermediate i2->i3 Heat (125°C) 5 hours r3 Diethyl ethoxymethylenemalonate p1 This compound i3->p1 1. Polyphosphoric Acid (~255°C) 2. Saponification Experimental_Workflow Generalized Experimental Workflow for Synthesis start Start: Assemble Reactants & Solvents mix 1. Reactant Mixing (e.g., 4-fluoroaniline + crotonaldehyde) start->mix react 2. Controlled Reaction (Heating, Reflux) mix->react isolate 3. Isolation of Intermediate (Filtration, Extraction) react->isolate purify_int 4. Intermediate Purification (Distillation) isolate->purify_int condense 5. Condensation Reaction (e.g., with DEMM) purify_int->condense cyclize 6. High-Temp Cyclization (e.g., with PPA) condense->cyclize workup 7. Workup & Precipitation (Cooling, Saponification) cyclize->workup isolate_final 8. Final Product Isolation (Filtration, Washing) workup->isolate_final dry 9. Drying (Vacuum Oven) isolate_final->dry analyze 10. Analysis (HPLC, MS, NMR) dry->analyze end End: Purified Product analyze->end Derivative_Synthesis Synthesis of 7-Hydroxythis compound from this compound This compound This compound Bromo 7-Bromothis compound (Intermediate) This compound->Bromo Step 1: Bromination NBS, AIBN, CH₂Cl₂ Reflux, 4 hours Hydroxy 7-Hydroxythis compound Bromo->Hydroxy Step 2: Hydrolysis 1. K₂CO₃ (aq), 70-80°C, 3 hours 2. HCl to pH 5-6

References

Discovery and historical development of Flumequine as a fluoroquinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumequine, a synthetic fluoroquinolone antibiotic, holds a significant place in the history of antimicrobial chemotherapy as the first quinolone to incorporate a fluorine atom, a structural modification that would become a hallmark of this critical class of drugs. Though largely superseded by later-generation fluoroquinolones with broader spectra and improved pharmacokinetic profiles, a technical understanding of this compound's discovery, mechanism of action, and structure-activity relationships provides valuable context for ongoing antibiotic research and development. This guide offers an in-depth examination of this compound, presenting key data, experimental methodologies, and the historical and chemical evolution of this foundational fluoroquinolone.

Discovery and Historical Development

The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962. This first-generation quinolone, while effective against Gram-negative bacteria, had limited activity and poor tissue distribution. The quest for more potent analogs led to the synthesis of this compound. Patented in 1973 by Rikker Labs, this compound was the first quinolone to feature a fluorine atom at the C6 position of the quinolone ring system. This structural innovation was a significant breakthrough, as it demonstrated that the addition of a fluorine atom could enhance antibacterial activity, a principle that would be extensively exploited in the development of subsequent fluoroquinolones.

Initially utilized in veterinary medicine for treating enteric infections in livestock and aquaculture, this compound also saw limited use in humans for urinary tract infections. However, its clinical application in humans was curtailed due to poor serum levels and reports of adverse effects, including ocular toxicity. Consequently, its marketing authorization has been suspended in the European Union. Despite its withdrawal from clinical use, the historical importance of this compound in guiding the synthetic strategies for more advanced fluoroquinolones remains undisputed.

Flumequine_Historical_Development cluster_0 Quinolone Development Nalidixic_Acid 1962: Discovery of Nalidixic Acid Flumequine_Patent 1973: this compound Patented (First Fluoroquinolone) Nalidixic_Acid->Flumequine_Patent Structural Modification Later_Generations Post-1970s: Development of Second, Third, and Fourth Generation Fluoroquinolones Flumequine_Patent->Later_Generations Proof of Concept for Fluorine Substitution Flumequine_Mechanism_of_Action This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Topo_IV Topoisomerase IV This compound->Topo_IV DNA_Supercoiling Inhibition of DNA Supercoiling DNA_Gyrase->DNA_Supercoiling inhibition Chromosome_Segregation Inhibition of Chromosome Segregation Topo_IV->Chromosome_Segregation inhibition DNA_Replication_Transcription Blocks DNA Replication and Transcription DNA_Supercoiling->DNA_Replication_Transcription Chromosome_Segregation->DNA_Replication_Transcription Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of this compound in a 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare and standardize bacterial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate the plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End Flumequine_Synthesis Reactants 4-Fluoroaniline + Crotonaldehyde Intermediate_1 Intermediate Adduct Reactants->Intermediate_1 Acidic Conditions Intermediate_2 6-Fluorotetrahydroquinaldine Intermediate_1->Intermediate_2 Cyclization and Reduction Condensation_Product Condensation with Malonate Derivative Intermediate_2->Condensation_Product Condensation This compound This compound Condensation_Product->this compound Cyclization and Saponification

Flumequine Analogues: A Technical Deep-Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumequine, a first-generation synthetic fluoroquinolone antibiotic, has served as a foundational scaffold for the development of numerous analogues in the quest for enhanced antibacterial potency, broadened spectrum of activity, and improved pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues. By examining the impact of chemical modifications at key positions on the quinolone core, we delineate the structural requirements for potent antibacterial activity. This document summarizes quantitative data from published studies, details essential experimental protocols for antimicrobial evaluation, and utilizes visualizations to illustrate key concepts and workflows, serving as a comprehensive resource for researchers in the field of antibacterial drug discovery.

Introduction

This compound, chemically known as 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, belongs to the quinolone class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[1] While effective against a range of Gram-negative bacteria, the clinical utility of this compound has been limited by its modest activity against Gram-positive organisms and the emergence of bacterial resistance.[2] This has spurred extensive research into the synthesis and evaluation of this compound analogues with the aim of overcoming these limitations.

This guide will explore the critical structural motifs of the this compound scaffold and the impact of their modification on antibacterial efficacy.

The Quinolone Pharmacophore and Key Structural Features of this compound

The antibacterial activity of this compound and its analogues is intrinsically linked to the fundamental quinolone pharmacophore. This core structure comprises a bicyclic aromatic ring system containing a 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid moiety, which is essential for binding to the DNA-gyrase complex.

The general structure of this compound and key sites for modification are illustrated below:

Flumequine_Structure cluster_this compound This compound Core Structure cluster_modifications Key Modification Sites This compound N1 N-1 Position This compound->N1 Alkyl/Aryl Substitution C7 C-7 Position This compound->C7 Heterocyclic Rings C5 C-5 Position This compound->C5 Amino/Other Groups C8 C-8 Position This compound->C8 Halogen/Methoxy (B1213986) Groups

Caption: Core structure of this compound highlighting key positions for analog development.

Structure-Activity Relationships (SAR)

The modification of the this compound scaffold at various positions has profound effects on its antibacterial spectrum, potency, and pharmacokinetic properties. The following sections dissect the SAR at these key positions.

The N-1 Position

The substituent at the N-1 position plays a crucial role in modulating the potency and target specificity of quinolones.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as ethyl or cyclopropyl (B3062369), at the N-1 position generally enhances antibacterial activity. The cyclopropyl group, in particular, has been shown to significantly increase potency against a broad range of bacteria. This is attributed to favorable interactions with the DNA gyrase enzyme.

  • Aryl Substituents: The introduction of aryl groups at the N-1 position can also influence activity. While some N-1-aryl derivatives have shown promising activity, bulky substituents can be detrimental, potentially due to steric hindrance at the active site.[3]

The C-7 Position

The C-7 position is a critical determinant of the antibacterial spectrum and potency. Modifications at this site primarily influence the compound's ability to penetrate the bacterial cell wall and its affinity for DNA gyrase.

  • Piperazine (B1678402) and Pyrrolidine (B122466) Rings: The incorporation of a piperazine or a pyrrolidine ring at the C-7 position is a common strategy to enhance antibacterial activity, particularly against Gram-negative bacteria.[4] These heterocyclic moieties can be further substituted to fine-tune the compound's properties.

  • Substituted Heterocycles: The introduction of various substituted heterocyclic rings at the C-7 position has been extensively explored. The nature of the substituent on the heterocyclic ring can impact potency, spectrum, and even safety profiles. For instance, bulky substituents on the piperazine ring can improve activity against certain resistant strains.[5]

The C-5 and C-8 Positions

Modifications at the C-5 and C-8 positions can further modulate the antibacterial activity and pharmacokinetic properties of this compound analogues.

  • C-5 Position: The introduction of an amino group at the C-5 position has been shown to enhance activity against Gram-positive bacteria.

  • C-8 Position: The nature of the substituent at the C-8 position can influence both potency and phototoxicity. A fluorine atom at this position can increase activity, while a methoxy group has been associated with reduced phototoxicity.

Quantitative Data on this compound and its Analogues

Table 1: In Vitro Activity of this compound Against Pathogens from Calves [6]

Bacterial StrainNumber of StrainsMIC50 (µg/mL)
P. multocida170.25
P. haemolytica161
S. dublin210.5
S. typhimurium210.5
E. coli210.5

MIC50: Minimum Inhibitory Concentration for 50% of the isolates.

The data indicates that this compound possesses moderate activity against these Gram-negative pathogens. Newer fluoroquinolones, such as ciprofloxacin (B1669076) and enrofloxacin, generally exhibit significantly lower MIC values, highlighting the advances made in subsequent generations of this antibiotic class.[6]

Experimental Protocols

The evaluation of novel this compound analogues relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique for determining MIC values.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The this compound analogues are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.

MIC_Workflow A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Observe for bacterial growth and determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and a suitable buffer.

  • Addition of Inhibitor: The this compound analogue to be tested is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA and SDS).

  • Agarose (B213101) Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or nicked DNA compared to the control without the inhibitor.

DNA_Gyrase_Assay A Prepare reaction mix (DNA gyrase, relaxed plasmid, ATP, buffer) B Add this compound analogue at various concentrations A->B C Incubate at 37°C B->C D Stop reaction C->D E Separate DNA by agarose gel electrophoresis D->E F Stain gel and visualize under UV light E->F G Analyze inhibition of DNA supercoiling F->G

Caption: Experimental workflow for the DNA gyrase inhibition assay.

Conclusion and Future Perspectives

The structure-activity relationships of this compound analogues are well-aligned with the broader class of fluoroquinolones. Potent antibacterial activity is typically associated with the presence of a small N-1 substituent (e.g., cyclopropyl), a C-7 heterocyclic moiety (e.g., piperazine), and a fluorine atom at the C-6 position. While this compound itself has seen reduced clinical use, the foundational SAR knowledge derived from its analogues continues to inform the design of new and more effective antibacterial agents. Future research in this area may focus on the development of analogues with activity against multidrug-resistant pathogens, improved safety profiles, and novel mechanisms to circumvent existing resistance pathways. The strategic application of the SAR principles outlined in this guide will be instrumental in achieving these goals.

References

Metabolic Pathways and Biotransformation of Flumequine in Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumequine, a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for the treatment of bacterial infections. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for residue accumulation in food-producing animals. This technical guide provides a comprehensive overview of the in vivo metabolic pathways and biotransformation of this compound. It details the primary enzymatic reactions, major metabolites, and quantitative data on its distribution and excretion across various species. Furthermore, this guide outlines the key experimental protocols employed for the analysis of this compound and its metabolites in biological matrices and includes visualizations of the metabolic pathways and experimental workflows.

Introduction

This compound is a synthetic antibiotic belonging to the quinolone class, effective against a range of Gram-negative bacteria.[1] Its therapeutic action is mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1] The pharmacokinetics and metabolic profile of this compound have been investigated in several species, including cattle, sheep, pigs, chickens, and fish, to ensure responsible use and establish appropriate withdrawal periods in veterinary practice.[2] This document serves as an in-depth technical resource on the biotransformation of this compound in vivo.

Metabolic Pathways of this compound

The in vivo biotransformation of this compound primarily occurs in the liver and involves Phase I and Phase II metabolic reactions. The two principal pathways are hydroxylation and glucuronidation.

Phase I Metabolism: Hydroxylation

The primary Phase I metabolic reaction for this compound is oxidation, leading to the formation of its major active metabolite, 7-hydroxythis compound (B1201886) .[3][4] This hydroxylation reaction is catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. While the specific CYP450 isozymes responsible for this compound metabolism have not been definitively identified in the literature, studies on other fluoroquinolones suggest the involvement of the CYP1A and CYP3A subfamilies in their oxidative metabolism.[5]

Phase II Metabolism: Glucuronidation

Both this compound and its hydroxylated metabolite, 7-hydroxythis compound, undergo Phase II conjugation with glucuronic acid.[1] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of more water-soluble glucuronide conjugates, which are readily excreted from the body. The main urinary metabolite of this compound is its glucuronide conjugate.[4][6] Although the specific UGT isozymes that catalyze the glucuronidation of this compound have not been reported, research on other fluoroquinolone antibiotics has shown that UGT1A1, UGT1A3, and UGT1A9 are involved in their acyl glucuronidation.[2]

Other Metabolites

In addition to 7-hydroxythis compound and glucuronide conjugates, an unidentified major metabolite, designated as ml , has been reported in the liver of calves. This metabolite becomes the predominant residue 24 hours after the last dose.[1] Studies in sediment have also identified decarboxylated and dihydroxylated products of this compound.[7]

Diagram of this compound Metabolic Pathway

Flumequine_Metabolism This compound This compound PhaseI Phase I Metabolism (Hydroxylation) This compound->PhaseI CYP450 Enzymes PhaseII_1 Phase II Metabolism (Glucuronidation) This compound->PhaseII_1 UGT Enzymes Metabolite1 7-Hydroxythis compound PhaseI->Metabolite1 PhaseII_2 Phase II Metabolism (Glucuronidation) Metabolite1->PhaseII_2 UGT Enzymes Conjugate1 This compound-glucuronide PhaseII_1->Conjugate1 Conjugate2 7-Hydroxythis compound-glucuronide PhaseII_2->Conjugate2 Excretion Excretion (Urine and Feces) Conjugate1->Excretion Conjugate2->Excretion

Caption: Metabolic pathway of this compound in vivo.

Quantitative Data on this compound and Metabolite Distribution

The distribution and concentration of this compound and its primary metabolite, 7-hydroxythis compound, vary across species and tissues. The following tables summarize the available quantitative data.

Table 1: Residues of this compound and 7-Hydroxythis compound in Cattle Tissues

TissueThis compound (µg/kg)7-Hydroxythis compound (µg/kg)Total Residue as % of this compound
Muscle500Not specified~50% of total residues
Liver1000Not specified~25% of total residues
Kidney3000Not specified~50% of total residues
Fat1000Not specified~50% of total residues
Data compiled from a report by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[8]

Table 2: Residues of this compound in Broiler Chicken Tissues After 5 Days of Oral Administration (12 mg/kg/day)

Withdrawal TimeLiver (ng/g)Muscle (ng/g)
Day 11760980
Day 2Not specifiedNot specified
Day 39040
Data from a study on this compound depletion in broiler chickens.[1]

Table 3: Excretion of this compound and Metabolites in Veal Calves

Route of ExcretionCompoundPercentage of Dose
UrineUnchanged this compound3.2 - 6.5%
UrineThis compound-glucuronide~40% (within 48h of IV injection)
Urine7-Hydroxythis compound~3% (within 12h of IV injection)
Data from a pharmacokinetic study in veal calves.[4]

Table 4: Pharmacokinetic Parameters of this compound in Various Species

SpeciesAdministration RouteDoseBioavailability (%)Elimination Half-life (t½)
Broiler ChickensOral10 mg/kg (fasted)--
Broiler ChickensOral10 mg/kg (non-fasted)Reduced by at least 50%-
PoultryOral12 mg/kg-1 hour
RatOralNot specified94 ± 4-
Data compiled from various pharmacokinetic studies.[8][9][10][11]

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices typically involves sample extraction followed by chromatographic separation and detection.

Sample Preparation

4.1.1. Liquid-Liquid Extraction (for plasma and tissues) A common method for extracting this compound and 7-hydroxythis compound from plasma and tissue homogenates involves liquid-liquid extraction with an organic solvent.

  • Protocol Outline:

    • To 100 µL of plasma or tissue homogenate, add an internal standard.

    • Add an appropriate volume of ethyl acetate (B1210297) and vortex vigorously for 1-2 minutes.[12][13]

    • Centrifuge to separate the organic and aqueous phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

4.1.2. Solid-Phase Extraction (SPE) (for tissues and environmental samples) SPE is used for cleanup and concentration of analytes from complex matrices.

  • Protocol Outline:

    • Homogenize tissue samples in a suitable buffer (e.g., EDTA-Mcllvaine buffer).[7]

    • Centrifuge the homogenate and collect the supernatant.

    • Condition a polymeric SPE cartridge (e.g., Oasis MAX or PEP) with methanol (B129727) and water.[7]

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a stronger solvent (e.g., methanol or acidified methanol).

    • Evaporate the eluate and reconstitute for analysis.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection This is a sensitive and widely used method for the quantification of this compound and 7-hydroxythis compound.

  • Instrumentation:

    • HPLC system with a C18 or similar reversed-phase column.

    • Fluorescence detector.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of an acidic buffer (e.g., 0.01M phosphoric acid) and acetonitrile. A gradient elution may be used.[1]

    • Flow Rate: Typically around 0.7-1.0 mL/min.

    • Excitation Wavelength: ~325 nm

    • Emission Wavelength: ~365 nm

    • Quantification: Based on peak area ratios of the analytes to the internal standard.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high selectivity and sensitivity for both quantification and structural confirmation of metabolites.

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Similar to HPLC-fluorescence methods, often employing a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile.[7]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound, 7-hydroxythis compound, and the internal standard. Full scan and product ion scan modes are used for metabolite identification.[7]

Diagram of a General Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Tissue, Urine) Homogenization Homogenization (for tissues) BiologicalSample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation (Reversed-Phase) Evaporation->HPLC Detection Detection (Fluorescence or MS/MS) HPLC->Detection DataAnalysis Data Analysis (Quantification & Identification) Detection->DataAnalysis

Caption: General workflow for this compound analysis.

Conclusion

The biotransformation of this compound in vivo is characterized by Phase I hydroxylation to 7-hydroxythis compound and subsequent Phase II glucuronidation of both the parent drug and its primary metabolite. These metabolic conversions facilitate the excretion of this compound from the body. While the major metabolic pathways are well-established, further research is warranted to identify the specific CYP450 and UGT isozymes involved in these processes. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in the field of drug development and veterinary medicine, aiding in the design of future studies and the establishment of safe and effective usage guidelines for this compound.

References

Unraveling the Off-Target Landscape of Flumequine: A Technical Guide Beyond DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the biological targets of the fluoroquinolone antibiotic, Flumequine, extending beyond its well-established inhibitory action on bacterial DNA gyrase and topoisomerase IV. As the therapeutic utility of antibiotics is increasingly scrutinized for off-target effects, this document serves as a comprehensive resource detailing the molecular interactions of this compound with eukaryotic cellular components. We present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding of this compound's broader biological footprint.

Interaction with Eukaryotic Topoisomerase II

While this compound's primary antibacterial activity stems from its potent inhibition of prokaryotic type II topoisomerases, it also exhibits an affinity for their mammalian counterparts, albeit at significantly lower levels. This interaction is a critical factor in understanding the potential for host cell toxicity.

Quantitative Data: Inhibition and Binding Affinity

The following table summarizes the available quantitative data on the interaction of this compound with eukaryotic topoisomerase II.

Target EnzymeParameterValueReference(s)
Human Topoisomerase IIαBinding Energy-8.79 kcal/mol[1]
Human Topoisomerase IIβBinding Energy-8.92 kcal/mol[1]
Eukaryotic Topoisomerase IIIC5015 µM
Experimental Protocol: Topoisomerase II Inhibition Assay (Decatenation Assay)

This protocol outlines a standard method to assess the inhibitory effect of this compound on eukaryotic topoisomerase II activity by measuring the decatenation of kinetoplast DNA (kDNA).

Materials:

  • Purified human topoisomerase IIα or IIβ

  • Kinetoplast DNA (catenated network)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose (B213101)

  • TAE Buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, a constant amount of kDNA (e.g., 200 ng), and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., etoposide).

  • Initiate the reaction by adding a fixed amount of purified topoisomerase II enzyme to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel (e.g., 1%) prepared in TAE buffer.

  • Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the band intensities to determine the percentage of decatenated DNA at each this compound concentration.

  • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the topoisomerase II decatenation activity.

experimental_workflow_topoisomerase_II_inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mixture Prepare Reaction Mixtures (Buffer, kDNA, this compound) Enzyme_Addition Add Topoisomerase II Reaction_Mixture->Enzyme_Addition Start Reaction Incubation Incubate at 37°C Enzyme_Addition->Incubation Termination Terminate Reaction Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Stain and Visualize DNA Electrophoresis->Visualization Quantification Quantify Bands & Calculate IC50 Visualization->Quantification

Workflow for Topoisomerase II Decatenation Assay.

Mitochondrial Off-Target Effects

A growing body of evidence suggests that fluoroquinolones can induce mitochondrial dysfunction, contributing to some of their adverse effects. While direct quantitative data for this compound's interaction with specific mitochondrial proteins is limited, studies on other fluoroquinolones have identified key targets, providing a framework for investigating this compound.

Potential Mitochondrial Protein Targets

Recent proteomic studies have implicated the following mitochondrial proteins as off-targets for fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin, suggesting they may also be affected by this compound[2][3]:

  • Apoptosis-Inducing Factor Mitochondrion-associated 1 (AIFM1): A flavoprotein involved in the proper assembly and function of respiratory chain complexes.

  • Isocitrate Dehydrogenase 2 (IDH2): An enzyme crucial for the Krebs cycle and cellular antioxidant defense.

Interaction with these proteins can disrupt the electron transport chain, leading to decreased ATP production and increased oxidative stress.

Experimental Protocol: Assessment of Mitochondrial Respiration

The Seahorse XF Cell Mito Stress Test is a standard method to evaluate the impact of a compound on mitochondrial respiration in live cells.

Materials:

  • Adherent cell line (e.g., HepG2, C2C12)

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., DMEM without bicarbonate) supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XFe Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Load the injector ports of the Seahorse sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A).

  • Calibrate the sensor cartridge in the Seahorse XFe Analyzer.

  • Place the cell plate in the analyzer and initiate the measurement protocol.

  • The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) in real-time.

  • Analyze the OCR data to determine key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

experimental_workflow_mito_stress_test cluster_prep Cell Preparation cluster_assay Seahorse Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in Seahorse Plate Flumequine_Treatment Treat with this compound Cell_Seeding->Flumequine_Treatment Medium_Change Change to Assay Medium Flumequine_Treatment->Medium_Change Measurement Run Mito Stress Test Medium_Change->Measurement Cartridge_Prep Prepare Sensor Cartridge Calibration Calibrate Analyzer Cartridge_Prep->Calibration Calibration->Measurement Data_Acquisition Acquire OCR Data Measurement->Data_Acquisition Parameter_Calculation Calculate Mitochondrial Function Parameters Data_Acquisition->Parameter_Calculation

Workflow for the Seahorse XF Cell Mito Stress Test.

Hepatotoxicity and Oxidative Stress

This compound has been associated with hepatotoxicity, a side effect that appears to be mediated by oxidative stress rather than direct induction of major drug-metabolizing enzymes.

Effect on Cytochrome P450 Enzymes

Studies have shown that this compound does not significantly induce key cytochrome P450 enzymes, such as CYP1A1, CYP2B1, and CYP3A2[4]. This suggests that its hepatotoxic effects are not primarily due to alterations in the metabolism of other xenobiotics. However, some fluoroquinolones have been shown to competitively inhibit CYP1A and CYP3A families[5].

Induction of Oxidative Stress

This compound-induced liver injury is characterized by hepatocyte damage and increased cell proliferation, which is linked to an increase in oxidative DNA damage markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)[4].

hepatotoxicity_pathway This compound This compound Hepatocytes Hepatocytes This compound->Hepatocytes Oxidative_Stress Increased Oxidative Stress (e.g., ROS production) Hepatocytes->Oxidative_Stress induces DNA_Damage Oxidative DNA Damage (e.g., 8-OHdG formation) Oxidative_Stress->DNA_Damage Cellular_Damage Hepatocyte Damage (e.g., swelling, inflammation) Oxidative_Stress->Cellular_Damage Cell_Proliferation Increased Cell Proliferation DNA_Damage->Cell_Proliferation Cellular_Damage->Cell_Proliferation triggers compensatory Hepatotoxicity Hepatotoxicity / Hepatocarcinogenesis Cell_Proliferation->Hepatotoxicity

Proposed pathway for this compound-induced hepatotoxicity.

Phototoxicity

A well-documented adverse effect of many fluoroquinolones, including this compound, is phototoxicity. This non-immunological reaction is triggered by the absorption of UVA radiation by the drug molecule, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Mechanism of Phototoxicity

Upon exposure to UVA light, this compound can enter an excited triplet state. This energized molecule can then react with molecular oxygen to produce singlet oxygen and other ROS, such as superoxide (B77818) anions and hydroxyl radicals. These highly reactive species can cause oxidative damage to cellular components like lipids, proteins, and DNA, manifesting as an exaggerated sunburn-like reaction.

Experimental Protocol: In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Assay)

This assay is a standardized method to assess the phototoxic potential of a substance.

Materials:

  • Balb/c 3T3 fibroblasts

  • Culture medium (e.g., DMEM with supplements)

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red solution

  • This compound stock solution

  • Solar simulator with a UVA filter

  • 96-well plates

  • Plate reader

Procedure:

  • Seed 3T3 cells in two 96-well plates and incubate for 24 hours.

  • Replace the medium with medium containing various concentrations of this compound.

  • Incubate one plate in the dark (-Irr) and expose the other plate to a non-cytotoxic dose of UVA radiation (+Irr).

  • After irradiation, wash the cells and replace the medium in both plates.

  • Incubate for another 24 hours.

  • Add Neutral Red solution to the cells and incubate to allow for uptake by viable cells.

  • Wash the cells and extract the dye.

  • Measure the absorbance of the extracted dye using a plate reader.

  • Compare the cytotoxicity between the irradiated and non-irradiated plates to determine the photo-irritation factor (PIF). A significant increase in cytotoxicity in the irradiated plate indicates phototoxic potential.

Immunomodulatory Effects

This compound has been observed to modulate the immune system, specifically affecting T-lymphocyte populations. While the precise mechanisms are still under investigation, the broader class of fluoroquinolones is known to influence cytokine production and key inflammatory signaling pathways.

Effects on T-Lymphocytes

In vivo studies in mice have demonstrated that this compound can alter the percentages of CD3+, CD4+, and CD8+ T-lymphocyte subsets in various lymphoid organs[6]. For instance, at a dose of 15 mg/kg, this compound was shown to decrease immature CD4+CD8+ thymocytes while increasing the percentage of mature CD4+ and CD8+ T-cells[6].

Potential Signaling Pathways

The immunomodulatory effects of fluoroquinolones are thought to be mediated through the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP). This can, in turn, influence the activity of transcription factors such as NF-κB and AP-1, which are central regulators of inflammatory gene expression. Some fluoroquinolones have been shown to inhibit the activation of MAP kinases (ERK, p38, JNK), further dampening the inflammatory response[1].

immunomodulation_pathway This compound This compound Immune_Cell Immune Cell (e.g., T-lymphocyte, Monocyte) This compound->Immune_Cell PDE_Inhibition Phosphodiesterase (PDE) Inhibition Immune_Cell->PDE_Inhibition may inhibit MAPK_Inhibition MAPK Pathway Inhibition (ERK, p38, JNK) Immune_Cell->MAPK_Inhibition may inhibit cAMP_Increase ↑ intracellular cAMP PDE_Inhibition->cAMP_Increase PKA_Activation Protein Kinase A (PKA) Activation cAMP_Increase->PKA_Activation NFkB_Inhibition NF-κB Pathway Inhibition PKA_Activation->NFkB_Inhibition Cytokine_Modulation Modulation of Pro-inflammatory Cytokine Production (e.g., ↓ TNF-α, IL-1) NFkB_Inhibition->Cytokine_Modulation MAPK_Inhibition->Cytokine_Modulation

Potential signaling pathways for this compound's immunomodulatory effects.

Conclusion

The biological activity of this compound extends beyond its intended targets of bacterial DNA gyrase and topoisomerase IV. This guide has detailed its interactions with eukaryotic topoisomerase II, its potential to induce mitochondrial dysfunction and hepatotoxicity through oxidative stress, its mechanisms of phototoxicity, and its immunomodulatory effects. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational resource for researchers and drug development professionals to better understand and investigate the off-target effects of this compound. A thorough characterization of these interactions is paramount for a comprehensive safety assessment and for the development of safer antibiotic therapies. Further research is warranted to elucidate the precise quantitative interactions of this compound with specific mitochondrial and immune cell proteins.

References

Flumequine's Spectrum of Activity Against Veterinary Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a first-generation synthetic fluoroquinolone antibiotic that has been utilized in veterinary medicine for the treatment of various bacterial infections, particularly those affecting the intestinal tract.[1] As a member of the quinolone family, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and repair, and their inhibition ultimately leads to bacterial cell death. This compound has demonstrated activity against a range of Gram-negative and some Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of this compound against key veterinary pathogens, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. This compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.

Flumequine_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death leads to DNA damage Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Cell_Death leads to DNA damage Replication_Fork->DNA_Gyrase relieves supercoiling Replication_Fork->Topoisomerase_IV deconcatenates daughter chromosomes This compound This compound This compound->DNA_Gyrase inhibits This compound->Topoisomerase_IV inhibits

Figure 1: Mechanism of action of this compound.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound has been evaluated against a variety of veterinary pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Gram-Negative Bacteria

This compound has demonstrated notable activity against a range of Gram-negative bacteria, which are common causes of enteric and respiratory diseases in livestock and aquatic animals.

Table 1: MIC of this compound against Gram-Negative Veterinary Pathogens from Calves

Bacterial SpeciesNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Pasteurella multocida170.25-[3]
Mannheimia haemolytica161-[3]
Salmonella Dublin210.5-[3]
Salmonella Typhimurium210.5-[3]
Escherichia coli210.5-[3]

Table 2: MIC of this compound against Gram-Negative Veterinary Pathogens from Aquatic Species

Bacterial SpeciesMIC (µg/mL)Reference
Vibrio anguillarum Serotype 1b0.15[4]
Photobacterium damsela ssp. piscicida0.3[4]
Vibrio alginolyticus1.2[4]
Vibrio damsela0.019[4]
Vibrio fluvialis0.15[4]

Table 3: MIC of this compound against other Gram-Negative Veterinary Pathogens

Bacterial SpeciesAnimal HostMIC Value (µg/mL)Type of MICReference
Brachyspira hyodysenteriaeSwine50MIC₅₀
Brachyspira hyodysenteriaeSwine50MBC₅₀

Note: The high MIC₅₀ and MBC₅₀ values for Brachyspira hyodysenteriae suggest poor activity.

Gram-Positive Bacteria

Data on the in vitro activity of this compound against Gram-positive veterinary pathogens is limited in the readily available scientific literature. While some sources state that this compound has activity against both Gram-positive and Gram-negative bacteria, specific MIC data for key Gram-positive pathogens such as Staphylococcus and Streptococcus species of veterinary importance are not well-documented in the reviewed studies. One study on Listeria monocytogenes indicated resistance to the parent quinolone, nalidixic acid, but showed susceptibility to some other fluoroquinolones.[5]

Experimental Protocols

The determination of in vitro susceptibility of veterinary pathogens to this compound is primarily conducted using standardized methods such as broth microdilution and agar (B569324) dilution, following the guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A standardized bacterial suspension is inoculated into microtiter plate wells containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound in Broth Serial_Dilution->Inoculate_Plate Incubate Incubate the Plate (e.g., 35-37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Read Results by Observing Visible Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: General workflow for broth microdilution susceptibility testing.

Detailed Methodology from Rigos et al. (2003) for Aquatic Pathogens:

  • Bacterial Strains: Vibrio anguillarum Serotype 1b, Photobacterium damsela ssp. piscicida, V. alginolyticus, V. damsela, and V. fluvialis.

  • Medium: Distilled water supplemented with 2% NaCl.

  • Method: A broth microdilution method was employed to determine the MIC of this compound.

  • Note: The study also investigated the effect of adding 10 mM Ca²⁺ and 55 mM Mg²⁺ to the medium, which resulted in a significant reduction in this compound's activity.[4]

Methodology Outline from Mevius et al. (1990) for Calf Pathogens:

While the full detailed protocol is not available in the abstract, the study on calf pathogens likely followed a standardized broth or agar dilution method prevalent at the time, which would have been a precursor to current CLSI guidelines. The key elements would have included:

  • Bacterial Isolation: Pathogens were isolated from veal calves in the Netherlands.

  • Susceptibility Testing: A comparative in vitro activity study was conducted to determine the MIC₅₀ of this compound and other drugs.

Resistance Mechanisms

Bacterial resistance to this compound, as with other quinolones, primarily arises from mutations in the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits). These mutations alter the drug-binding site on the enzymes, reducing the affinity of this compound and rendering it less effective. Studies have shown that the use of this compound can select for resistance mechanisms that also confer cross-resistance to other fluoroquinolones.[6]

Conclusion

This compound exhibits in vitro activity primarily against Gram-negative veterinary pathogens, including important species of Pasteurella, Mannheimia, Salmonella, Escherichia, and Vibrio. The available quantitative data, largely in the form of MIC values, indicates that its efficacy can be significant for these pathogens. However, there is a notable lack of comprehensive data on its activity against Gram-positive veterinary pathogens. The effectiveness of this compound can be influenced by environmental factors, as demonstrated by the reduced activity in the presence of certain cations in aquatic environments. The development of resistance through target enzyme mutations is a significant concern, highlighting the importance of prudent use and susceptibility testing to guide therapeutic decisions. Further research is warranted to fully elucidate the spectrum of activity of this compound against a broader range of veterinary pathogens, particularly Gram-positive species, and to standardize testing methodologies across different animal species and environments.

References

A Comprehensive Technical Review of Flumequine Research in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the scientific literature on the use of flumequine in aquaculture. It covers the antibacterial efficacy, pharmacokinetic properties, and residue depletion of this synthetic quinolone antibiotic. Detailed experimental protocols and visual representations of its mechanism of action and analytical workflows are included to support research and development in aquaculture therapeutics.

Antibacterial Efficacy of this compound

This compound is a broad-spectrum antibiotic effective against a range of Gram-negative bacteria that are pathogenic to fish.[1] Its primary application in aquaculture is for the treatment of diseases such as furunculosis, vibriosis, and enteric redmouth disease.[1] The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A summary of reported MIC values for this compound against key aquaculture pathogens is presented in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Key Aquaculture Pathogens

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference
Aeromonas salmonicidaMultiple0.05 - 2[2]
Vibrio anguillarumSerotype 1b0.15[3]
Vibrio alginolyticus-1.2[3]
Vibrio damsela-0.019[3]
Vibrio fluvialis-0.15[3]
Photobacterium damselae subsp. piscicida-0.3[3]
Yersinia ruckeri-Not specified-
Flavobacterium psychrophilum-Not specified-

Pharmacokinetics of this compound in Fish

Understanding the pharmacokinetics of this compound is crucial for establishing effective dosing regimens and ensuring the safety of aquaculture products for human consumption. Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), and bioavailability vary among different fish species and are influenced by factors such as water temperature and route of administration. A compilation of pharmacokinetic data for this compound in several commercially important fish species is provided in Table 2.

Table 2: Pharmacokinetic Parameters of this compound in Various Fish Species Following Oral Administration

Fish SpeciesDose (mg/kg)Water Temp. (°C)Cmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
Channel Catfish (Ictalurus punctatus)5Not specified3.1142244[4]
Gilthead Sea Bream (Sparus aurata)20191.7Not specified3029[3]
Blunt Snout Bream (Megalobrama amblycephala)50Not specified3.951.419.732[5]
Rainbow Trout (Oncorhynchus mykiss)10141.64Not specifiedNot specified12.33[6]

Mechanism of Action of this compound

This compound, like other quinolone antibiotics, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1] Specifically, it targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][6] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for DNA replication and transcription.[1] In Gram-positive bacteria, topoisomerase IV, which is involved in the separation of daughter chromosomes after replication, is the main target.[7] By binding to these enzymes, this compound stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[1][6][8]

Flumequine_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive target) This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils Cleaved_Complex_Gyrase Stabilized DNA-Gyrase Cleavage Complex DNA_Gyrase->Cleaved_Complex_Gyrase Topoisomerase_IV->DNA Decatenates Cleaved_Complex_TopoIV Stabilized DNA-Topo IV Cleavage Complex Topoisomerase_IV->Cleaved_Complex_TopoIV Replication_Fork Replication Fork DNA->Replication_Fork DS_Breaks Double-Strand DNA Breaks Cleaved_Complex_Gyrase->DS_Breaks Cleaved_Complex_TopoIV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

This compound's inhibition of DNA gyrase and topoisomerase IV.

Residue Analysis of this compound in Fish Tissues

The presence of antibiotic residues in aquaculture products is a significant food safety concern. Therefore, reliable and sensitive analytical methods are required to monitor this compound levels in fish tissues and ensure compliance with maximum residue limits (MRLs). High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is a commonly employed technique for the quantification of this compound residues.

Experimental Protocol: HPLC-FLD Analysis of this compound in Fish Muscle

This protocol outlines a general procedure for the determination of this compound residues in fish muscle tissue.

1. Sample Preparation and Extraction:

  • Homogenize 5 g of fish muscle tissue.

  • Add 20 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or ethyl acetate) and 5 g of anhydrous sodium sulfate.

  • Vortex or blend the mixture for 2-3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the remaining pellet and combine the supernatants.

2. Clean-up:

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a mixture of n-hexane and a suitable aqueous solution (e.g., 1% acetic acid).

  • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Discard the upper n-hexane layer (for defatting).

  • The aqueous layer can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with methanol.

3. HPLC-FLD Analysis:

  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.02 M phosphoric acid) and an organic phase (e.g., acetonitrile). The specific ratio and gradient program should be optimized for the specific column and instrument.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 325 nm.[9]

    • Emission Wavelength (λem): 365 nm.[9]

4. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Residue Depletion and Withdrawal Periods

Following treatment, this compound residues in fish tissues decline over time. The rate of depletion is influenced by factors such as fish species, water temperature, and the initial dose. To ensure that fish are safe for human consumption, a withdrawal period must be observed between the last administration of the drug and the harvesting of the fish. This period is determined by residue depletion studies that monitor the concentration of the drug in edible tissues until it falls below the established MRL.

Table 3: Residue Depletion of this compound in Fish Muscle and Recommended Withdrawal Periods

Fish SpeciesTreatmentWater Temp. (°C)TissueTime Post-TreatmentResidue Level (µg/g)Withdrawal Period (days)Reference
Atlantic Salmon (Salmo salar)Medicated feedNot specifiedMuscle> 2 weeksBelow detectionNot specified[10]
Rainbow Trout (Salmo gairdneri)Medicated feed18MuscleNot specifiedNot specified20[11]
Nile Tilapia (Oreochromis sp.)Medicated feed28Fillet9 daysBelow MRL of 100 µg/kg9[10][12]

Note: Withdrawal periods can vary significantly based on local regulations and the specific conditions of the aquaculture facility. The values presented here are for illustrative purposes.

Workflow for Antibiotic Residue Analysis

The process of analyzing antibiotic residues in aquaculture products involves a series of steps from sample collection to data reporting. A typical workflow is illustrated in the diagram below.

Antibiotic_Residue_Analysis_Workflow cluster_workflow Antibiotic Residue Analysis Workflow Sample_Collection 1. Sample Collection (Fish Tissue) Sample_Preparation 2. Sample Preparation (Homogenization) Sample_Collection->Sample_Preparation Extraction 3. Extraction (Solvent Extraction) Sample_Preparation->Extraction Cleanup 4. Clean-up (SPE or LLE) Extraction->Cleanup Analysis 5. Instrumental Analysis (HPLC-FLD) Cleanup->Analysis Data_Processing 6. Data Processing (Quantification) Analysis->Data_Processing Reporting 7. Reporting (Compliance Check) Data_Processing->Reporting

A typical workflow for antibiotic residue analysis in aquaculture.

Conclusion

This compound remains a valuable therapeutic agent in aquaculture for the control of bacterial diseases. However, its use must be carefully managed to mitigate the risks of antibiotic resistance and ensure food safety. This technical guide has provided a comprehensive overview of the current state of research on this compound in aquaculture, including its efficacy, pharmacokinetics, and methods for residue analysis. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to ensure the sustainable and responsible use of antibiotics in aquaculture.

References

The Pharmacokinetics and Pharmacodynamics of Flumequine in Swine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flumequine is a first-generation fluoroquinolone antibiotic that has been utilized in veterinary medicine, including for swine, primarily for the treatment of enteric and respiratory infections caused by susceptible Gram-negative bacteria.[1][2][3] As a concentration-dependent antimicrobial, understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for optimizing dosage regimens to ensure clinical efficacy while minimizing the development of antimicrobial resistance.[2][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound in swine, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts.

Pharmacokinetics: The Journey of this compound in the Swine Body

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Studies in swine have characterized the behavior of this compound following various administration routes.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in swine derived from scientific studies.

Table 1: Serum Pharmacokinetic Parameters of this compound in Healthy Pigs After a Single 15 mg/kg Dose.[1]

ParameterIntravenous (IV) Administration (Mean ± SD)Intramuscular (IM) Administration (Mean ± SD)
Distribution Half-Life (t½λ1) 1.40 ± 0.16 h-
Elimination Half-Life (t½λ2) 6.35 ± 1.69 h-
Volume of Distribution at Steady State (Vdss) 752.59 ± 84.03 mL/kg-
Body Clearance (ClB) 237.19 ± 17.88 mL/kg/h-
Peak Serum Concentration (Cmax) -4.99 ± 0.92 µg/mL
Time to Peak Concentration (Tmax) -2 - 3 h

Table 2: this compound Concentrations in Tissues and Intestinal Contents of Pigs After Oral Administration.

Administration RegimenMatrixDay of SamplingConcentration (Mean ± SD)Reference
12 mg/kg every 24h for 5 days (in drinking water)PlasmaDays 3, 6, 7Not Detected[5]
Colon Tissue (descending)Day 30.230 ± 0.033 µg/g[5]
Colon Tissue (ascending)Day 30.156 ± 0.093 µg/g[5]
Colon Tissue (descending)Day 60.187 ± 0.123 µg/g[5]
Colon Tissue (ascending)Day 60.107 ± 0.007 µg/g[5]
Intestinal Contents (descending)Day 31.349 ± 1.401 µg/g[5]
Intestinal Contents (ascending)Day 30.591 ± 0.209 µg/g[5]
Intestinal Contents (descending)Day 60.979 ± 0.346 µg/g[5]
Intestinal Contents (ascending)Day 60.595 ± 0.075 µg/g[5]
Intestinal Contents (descending)Day 70.247 ± 0.172 µg/g[5]
Intestinal Contents (ascending)Day 70.172 ± 0.086 µg/g[5]
Initial dose of 15 mg/kg, then 7.5 mg/kg every 12h for 5 daysKidney24 h post-last dose2.77 - 0.82 mg/kg[6]
Liver24 h post-last dose1.47 - 0.70 mg/kg[6]
Muscle24 h post-last dose0.43 - 0.18 mg/kg[6]
Fat24 h post-last dose1.04 - 0.15 mg/kg[6]
Kidney72 h post-last dose0.33 - 0.13 mg/kg[6]
Liver72 h post-last dose0.29 - 0.07 mg/kg[6]
Muscle72 h post-last dose0.17 - 0.06 mg/kg[6]
Fat72 h post-last dose0.15 - 0.08 mg/kg[6]

Note: The ranges in the second oral administration regimen represent the concentration ranges observed in four animals at each time point.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

  • Animals: Healthy pigs were used in a cross-over study design.

  • Drug Administration: A single dose of this compound (15 mg/kg) was administered intravenously (IV) and intramuscularly (IM).

  • Sample Collection: Blood samples were collected at predetermined time points.

  • Analytical Method: Serum concentrations of this compound were determined using a validated analytical method, likely High-Performance Liquid Chromatography (HPLC), although the specific method is not detailed in the abstract.

  • Data Analysis: Pharmacokinetic parameters were calculated from the serum concentration-time data.

  • Animals: Twelve healthy pigs were randomized into three groups of four.

  • Drug Administration: this compound was administered orally at a dose of 12 mg/kg every 24 hours for 5 consecutive days in the drinking water.

  • Sample Collection: Animals were sacrificed on days 3, 6, and 7, and samples of plasma, colon tissue (descending, transverse, and ascending), and intestinal contents were collected.

  • Analytical Method: this compound concentrations were measured by a validated HPLC method. The limit of quantification (LLOQ) was 0.5 µg/mL in all matrices, and the limit of detection (LOD) was 0.25 µg/mL for plasma and 0.1 µg/mL for colon tissue and intestinal contents.

  • Data Analysis: Drug concentrations in the different matrices were determined and compared over the sampling days.

Visualization of Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Interpretation AnimalSelection Selection of Healthy Swine Acclimatization Acclimatization Period AnimalSelection->Acclimatization Randomization Randomization into Groups Acclimatization->Randomization Dosing This compound Administration (e.g., Oral, IV, IM) Randomization->Dosing BloodSampling Blood Sampling (Serial) Dosing->BloodSampling TissueSampling Tissue/Content Sampling (Necropsy) Dosing->TissueSampling SampleProcessing Sample Processing (e.g., Extraction) BloodSampling->SampleProcessing TissueSampling->SampleProcessing HPLC HPLC Analysis SampleProcessing->HPLC Quantification Quantification of this compound HPLC->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, t1/2, AUC, etc.) PK_Modeling->Parameter_Calculation

Caption: Workflow of a typical pharmacokinetic study of this compound in swine.

Pharmacodynamics: The Effect of this compound on Pathogens

Pharmacodynamics focuses on the relationship between drug concentrations and the antimicrobial effect. For this compound, the primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.[2][7][8]

Mechanism of Action

This compound, like other fluoroquinolones, targets bacterial DNA gyrase (a type II topoisomerase) and, in many Gram-positive bacteria, topoisomerase IV.[9][10] In Gram-negative bacteria, which are the primary targets for this compound, DNA gyrase is the more sensitive target.[11] The drug binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial DNA.[9] This ultimately inhibits DNA replication and leads to bacterial cell death.[7]

mechanism_of_action cluster_replication Bacterial DNA Replication DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Complex Stable this compound-DNA-Gyrase Complex DNA_Gyrase->Complex Replication_Fork DNA Replication Fork Progression Supercoiling->Replication_Fork Inhibition Inhibition of DNA Replication This compound This compound This compound->Complex DSB Double-Strand DNA Breaks Complex->DSB DSB->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death pkpd_integration cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) PK_Data Drug Concentration in Plasma/Tissue over Time PK_Parameters PK Parameters (AUC, Cmax, t1/2) PK_Data->PK_Parameters Integration PK/PD Integration & Modeling PK_Parameters->Integration PD_Data Drug Effect on Pathogen PD_Parameters PD Parameters (MIC, MPC) PD_Data->PD_Parameters PD_Parameters->Integration Indices PK/PD Indices (AUC/MIC, Cmax/MIC) Integration->Indices Dosage_Optimization Dosage Regimen Optimization Indices->Dosage_Optimization Outcomes Improved Efficacy Minimized Resistance Dosage_Optimization->Outcomes

References

Flumequine Bioavailability and Absorption in Different Animal Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and absorption of flumequine, a first-generation fluoroquinolone antibiotic, across various animal species. The information is intended to support research, scientific investigation, and drug development efforts in veterinary medicine.

Quantitative Pharmacokinetic Data

The bioavailability and absorption of this compound exhibit considerable variation among different animal species. The following tables summarize key pharmacokinetic parameters following oral (PO) and intramuscular (IM) administration.

Table 1: Oral Bioavailability and Absorption of this compound in Various Animal Species
Animal SpeciesDosage (mg/kg)Bioavailability (%)Cmax (µg/mL)Tmax (h)Key Notes
Poultry
Broiler Chickens (fasted)10-4.11 ± 1.68-Feed significantly reduces bioavailability by at least 50%.[1][2]
Broiler Chickens (non-fasted)10~50% reduction2.13 ± 0.7-Continuous administration in drinking water may compensate for feed-induced reduction in absorption.[1][2]
Chickens for Fattening12573.621.43Plasma concentration-time curves best described by a two-compartment open model.[3][4][5]
Fish
Atlantic Salmon2544.7~2.6~6-10Study conducted in seawater at 10°C.[5][6][7]
Lumpfish25-2.777.7Rapid absorption and excretion observed.[8]
Channel Catfish5443.114Absorption and elimination half-lives were 4.9 and 22 hours, respectively.
Blunt Snout Bream5032.03.94651.4Displayed low bioavailability, rapid absorption, and rapid elimination.[9][10]
Ruminants
Calves (pre-ruminant)555.7-~3Bioavailability is dose-dependent.[11]
Calves (pre-ruminant)10-9.27 (1-week-old)~3Absorption is rapid and complete when mixed with milk replacer.[12]
Calves (pre-ruminant)2092.5--[11]
Veal Calves5-1075.9 - 1003.28 - 5.02-Increasing age negatively influenced Cmax.[13][14]
Table 2: Intramuscular Bioavailability and Absorption of this compound in Ruminants
Animal SpeciesDosage (mg/kg)Bioavailability (%)Cmax (µg/mL)Tmax (h)Key Notes
Sheep685.00 ± 30.131.83 ± 1.151.39 ± 0.71A three-compartment open model best described plasma concentrations after IV administration.[15]
Goats20~937.40 ± 0.5~1.5Rapid distribution and slow elimination observed.[16]
Calves10 (soluble form)1006.20.5Oily suspensions showed significantly lower bioavailability (44%).[11]
Veal Calves-92 ± 14--Semisimultaneous administration demonstrated flip-flop pharmacokinetics.

Experimental Protocols

The determination of this compound bioavailability and absorption in animal species typically involves a series of standardized procedures, from drug administration to analytical quantification.

Animal Studies and Dosing
  • Animal Models: Healthy animals of the target species (e.g., broiler chickens, Atlantic salmon, sheep, calves) are typically used.[3][6][11][15] Animals are often acclimatized to laboratory conditions before the study.

  • Administration Routes:

    • Intravenous (IV): A known dose of this compound is administered intravenously to determine the elimination characteristics and to serve as a reference for bioavailability calculations.[3][11][15]

    • Oral (PO): this compound is administered orally, often via gavage or in medicated feed, to assess its absorption from the gastrointestinal tract.[1][2][6][12] For fish, it is commonly incorporated into feed.[6][8]

    • Intramuscular (IM): For parenteral formulations, this compound is injected into a suitable muscle mass.[11][15]

  • Dosing Regimen: Studies may involve single-dose or multiple-dose administrations to evaluate both single-dose pharmacokinetics and steady-state concentrations.[1][2][3][15]

  • Fasting: In some studies, particularly with poultry, animals are fasted prior to oral administration to assess the impact of feed on drug absorption.[1][2]

Sample Collection and Preparation
  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. For IV administration, sampling is more frequent initially to capture the distribution phase. For oral and IM routes, sampling is designed to capture the absorption, distribution, and elimination phases.[3][11][15]

  • Plasma/Serum Separation: Blood samples are typically collected in heparinized tubes and centrifuged to separate plasma, which is then stored frozen (e.g., -20°C or -80°C) until analysis.

  • Tissue Sampling: In residue studies, animals are euthanized at various time points, and tissues such as muscle, liver, kidney, and fat are collected to determine drug distribution and depletion.[8][15]

  • Sample Extraction:

    • Liquid-Liquid Extraction (LLE): A common method for extracting this compound from plasma and tissue homogenates. Ethyl acetate (B1210297) is a frequently used extraction solvent.[13] The organic layer containing the drug is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for HPLC analysis.

    • Solid-Phase Extraction (SPE): SPE cartridges can also be used for sample clean-up and concentration of this compound from biological matrices.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is the most widely used technique for the quantification of this compound in biological samples due to its specificity, sensitivity, and accuracy.[1]

  • Chromatographic System:

    • Column: A reverse-phase C18 column is typically employed for the separation of this compound and its metabolites.

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.01M phosphoric acid or 2.7 x 10⁻³ M aqueous oxalic acid, pH 2.5) and an organic modifier (e.g., acetonitrile) is used in either isocratic or gradient elution mode.[2]

    • Flow Rate: A typical flow rate is around 0.7 to 1.0 mL/min.[2]

  • Detection:

    • Fluorescence Detection: This is a highly sensitive and selective method for this compound, which is a fluorescent molecule. Excitation and emission wavelengths are typically set around 252 nm and 356 nm, respectively.

    • UV Detection: UV detection can also be used, particularly for higher concentrations.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to a calibration curve prepared with known concentrations of this compound standards. An internal standard is often used to improve the accuracy and precision of the method.

Method Validation

Analytical methods for this compound quantification are validated according to international guidelines to ensure their reliability. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix.

Visualized Experimental Workflows

The following diagrams illustrate the typical experimental workflows for determining the bioavailability of this compound.

Experimental_Workflow_Bioavailability cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis A Animal Acclimatization B Randomization into Groups (IV and PO/IM) A->B C Drug Administration (Intravenous, Oral, or Intramuscular) B->C D Serial Blood Sampling at Predetermined Time Points C->D E Plasma/Serum Separation (Centrifugation) D->E F Sample Storage (-20°C to -80°C) E->F G Sample Preparation (e.g., Liquid-Liquid Extraction) F->G H HPLC Analysis with Fluorescence/UV Detection G->H I Quantification using Calibration Curve H->I J Pharmacokinetic Modeling (e.g., Non-compartmental analysis) I->J K Calculation of Parameters (AUC, Cmax, Tmax, t1/2) J->K L Bioavailability (F%) Calculation: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 K->L HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_quant Data Acquisition & Quantification A Thaw Plasma/Tissue Homogenate Sample B Add Internal Standard A->B C Liquid-Liquid Extraction (e.g., with Ethyl Acetate) B->C D Evaporate Organic Layer C->D E Reconstitute in Mobile Phase D->E F Injection onto Reverse-Phase C18 Column E->F G Separation with Acetonitrile/Acidic Buffer Mobile Phase F->G H Detection (Fluorescence or UV) G->H I Generate Chromatogram H->I J Integrate Peak Areas (Analyte and Internal Standard) I->J K Determine Concentration from Calibration Curve J->K

References

The Core of a First-Generation Fluoroquinolone: Unraveling the Antibacterial Properties of Flumequine's Essential Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Flumequine, a first-generation fluoroquinolone antibiotic, has long been a subject of interest in veterinary medicine for treating bacterial infections. Its efficacy stems from its core chemical structure, a 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid. This guide delves into the fundamental antibacterial properties of this core structure, providing a technical overview of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

The Antibacterial Mechanism: A Tale of Two Topoisomerases

The bactericidal activity of this compound's core structure is primarily attributed to its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antimicrobial agents.[2][3]

This compound, like other quinolone antibiotics, exerts its effect by forming a ternary complex with the bacterial DNA and either DNA gyrase or topoisomerase IV.[1][4] This complex traps the enzyme on the DNA molecule, leading to the stabilization of a transient double-strand break in the DNA.[1][4] The accumulation of these breaks ultimately blocks DNA replication and transcription, triggering a cascade of events that result in bacterial cell death.[2][4] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the main target in Gram-positive bacteria.[1]

Flumequine_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Ternary_Complex This compound-Enzyme-DNA Ternary Complex DNA Bacterial DNA DNA_Gyrase->DNA Acts on Topoisomerase_IV->DNA Acts on DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Stabilizes Replication_Block Blockage of DNA Replication & Transcription DS_Breaks->Replication_Block Leads to Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Results in

Caption: Mechanism of this compound's antibacterial action.

Quantitative Assessment of Antibacterial Efficacy

The potency of an antibacterial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium after overnight incubation. The following tables summarize the MIC values of this compound against a range of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of StrainsMIC₅₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Escherichia coli210.5≤2[5][6][7]
Salmonella dublin210.5-[5][6]
Salmonella typhimurium210.5-[5][6]
Pasteurella multocida170.25-[5][6]
Pasteurella haemolytica161.0-[5][6]
Pseudomonas aeruginosa--1.95 - 62.5[8]
Klebsiella pneumoniae--0.06 - 31.3[8]

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested strains.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesNumber of StrainsMIC (µg/mL)Reference(s)
Staphylococcus aureus-1-2[9]
Staphylococcus epidermidis---
Streptococcus pneumoniae---
Enterococcus faecalis---

Data for some Gram-positive bacteria is less readily available in the reviewed literature.

Experimental Protocols: Determining Antibacterial Potency

The data presented above is typically generated using standardized laboratory procedures. The following is a detailed methodology for a key experiment, the broth microdilution MIC assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.[12]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution of known concentration

  • Bacterial isolates for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Aseptically prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound in Microplate start->prep_dilutions prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microplate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The core structure of this compound represents a foundational scaffold in the development of quinolone antibiotics. Its antibacterial efficacy is rooted in a well-defined mechanism of action targeting essential bacterial enzymes, leading to potent activity, particularly against Gram-negative pathogens. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and understanding of this and other related antimicrobial compounds. For researchers and drug development professionals, a thorough comprehension of these principles is paramount for the rational design of new and more effective antibacterial agents to combat the ever-growing challenge of antimicrobial resistance.

References

Flumequine's role in the evolution of quinolone antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Topic: Flumequine's Role in the Evolution of Quinolone Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a first-generation quinolone, represents a pivotal milestone in the history of antibacterial agents. While its clinical use has been superseded by more advanced compounds, its introduction was a watershed moment, primarily due to it being the first quinolone to incorporate a fluorine atom into its core structure.[1] This structural modification dramatically enhanced its potency and broadened its spectrum of activity compared to its predecessor, nalidixic acid, laying the essential groundwork for the development of the entire class of highly successful fluoroquinolone antibiotics.[2][3] This guide provides a detailed examination of this compound's mechanism of action, its crucial contribution to structure-activity relationship (SAR) knowledge, and its role as a selective pressure for resistance mechanisms that are now common for modern fluoroquinolones.

Introduction: The Pre-Fluorinated Quinolone Era

The story of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962 as a by-product of chloroquine (B1663885) synthesis.[4][5] As the first clinically used quinolone, nalidixic acid offered a novel mechanism of action by inhibiting bacterial DNA synthesis.[2] However, its utility was constrained by a narrow spectrum of activity, primarily against Gram-negative enteric bacteria, and the rapid development of bacterial resistance, which limited its effectiveness.[2][6] This created a clear need for analogues with improved potency, a broader spectrum, and better pharmacokinetic profiles.

This compound: The Prototypical Fluoroquinolone

Introduced in the 1970s, this compound was among the first wave of structurally modified quinolones. It is chemically defined as 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid.[7] Although classified as a first-generation quinolone, it was the first compound of this class to feature a fluorine atom at the C-6 position of the quinolone scaffold, a modification that would become the hallmark of the more potent "fluoroquinolone" generations to follow.[1][8]

Mechanism of Action

Like all quinolones, this compound's bactericidal activity stems from its ability to inhibit essential bacterial type II topoisomerase enzymes: DNA gyrase (a primary target in Gram-negative bacteria) and topoisomerase IV (a primary target in many Gram-positive bacteria).[9][10][11][12]

These enzymes are critical for managing DNA topology during replication, transcription, and repair. This compound stabilizes the covalent complex formed between these enzymes and the cleaved DNA strands.[4][13] This action traps the enzymes on the DNA, leading to double-strand DNA breaks, the cessation of DNA replication, and ultimately, bacterial cell death.[4][14] The bactericidal effect is concentration-dependent.[9]

G cluster_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Binds to Enzyme-DNA Complex Topo_IV Topoisomerase IV This compound->Topo_IV Binds to Enzyme-DNA Complex DNA Bacterial Chromosome DNA_Gyrase->DNA Induce/Religate DNA breaks Cleavage_Complex Ternary Cleavage Complex (Enzyme-DNA-Flumequine) DNA_Gyrase->Cleavage_Complex Topo_IV->DNA Induce/Religate DNA breaks Topo_IV->Cleavage_Complex DNA->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Stabilizes breaks Cell_Death Bacterial Cell Death DSB->Cell_Death Triggers

Diagram 1. this compound's mechanism of action.

The Pivotal Role of Fluorination: A Bridge to Modern Antibiotics

The single most important contribution of this compound to the evolution of quinolones was the demonstration of the profound effect of C-6 fluorination.

Structure-Activity Relationship (SAR)

The addition of a fluorine atom at the C-6 position of the quinolone ring system was a transformative discovery.[2] This modification significantly increased the drug's penetration into bacterial cells and enhanced its inhibitory activity against DNA gyrase.[8] This single substitution led to an 8-fold increase in activity against S. aureus compared to non-fluorinated predecessors.[8] This discovery directly informed the synthesis strategy for subsequent generations, combining the C-6 fluorine of this compound with the C-7 piperazinyl group of pipemidic acid to create norfloxacin, the first broadly successful second-generation fluoroquinolone.[8]

G Nalidixic_Acid Nalidixic Acid (1962) - Narrow Spectrum - Rapid Resistance Pipemidic_Acid Pipemidic Acid - C-7 Piperazinyl Group - Improved Gram-Negative Activity Nalidixic_Acid->Pipemidic_Acid Addition of C-7 Piperazinyl This compound This compound (~1974) - First C-6 Fluorine Atom - Increased Potency & Gram+ Activity Nalidixic_Acid->this compound Introduction of C-6 Fluorine Norfloxacin Norfloxacin (1980s) - C-6 Fluorine + C-7 Piperazinyl - Broad Spectrum Pipemidic_Acid->Norfloxacin Structural Combination This compound->Norfloxacin Structural Combination Ciprofloxacin (B1669076) Ciprofloxacin (1987) - Further C-1 Modification - Highly Potent Norfloxacin->Ciprofloxacin Later_Gens 3rd & 4th Gen FQs (Levofloxacin, Moxifloxacin) - Enhanced Gram+ & Anaerobe Coverage Ciprofloxacin->Later_Gens

Diagram 2. Evolutionary path of quinolone antibiotics.

Antimicrobial Spectrum and Efficacy: Quantitative Insights

This compound was primarily used in veterinary medicine to treat enteric infections caused by Gram-negative bacteria in livestock, poultry, and fish.[7][10] Its use in humans was limited, occasionally prescribed for urinary tract infections, but hampered by the minimal serum levels achieved.[7]

Quantitative Efficacy Data

Pharmacokinetic and pharmacodynamic (PK/PD) modeling is essential for optimizing dosing regimens. The key parameters are the ratio of the maximum plasma concentration (Cmax) to the Minimum Inhibitory Concentration (MIC) and the ratio of the Area Under the Curve (AUC) to the MIC. Studies in poultry provide quantitative data on this compound's efficacy.

Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound in Turkeys

Dosage (Oral Bolus) Cmax/MIC50 Ratio AUC0–24/MIC50 Ratio
15 mg/kg 0.67 ± 0.09 4.76 ± 0.48
30 mg/kg 1.18 ± 0.35 7.05 ± 2.40

Data sourced from a study on colibacillosis in turkeys, where the E. coli MIC50 was 2 µg/mL.[15]

Table 2: In Vitro Efficacy (MIC) of this compound

Organism MIC50 (µg/mL) Note
Escherichia coli (poultry isolates) 2.0 Used for PK/PD modeling in turkeys.[15]

| Brachyspira hyodysenteriae | 50.0 | Pathogen causing swine dysentery.[16] |

Table 3: Comparative Genotoxic Potential of Quinolones

Compound Generation Genotoxic Potential (EC10 in nM)†
Nalidixic Acid First 2917.0
This compound First (Fluorinated) 140.0
Ciprofloxacin Second 33.3

†EC10 is the molar concentration that produces 10% of the maximum response in an SOS/umu bioassay. A lower value indicates higher genotoxic potential.[17]

The Evolution of Resistance

A critical part of this compound's legacy is its role in selecting for resistance mechanisms that affect the entire fluoroquinolone class. The widespread use of this compound in veterinary medicine created a selective pressure that drove the evolution of resistant bacteria.

Mechanisms of Resistance

The primary mechanisms of resistance to this compound are the same as for other fluoroquinolones:

  • Target-Mediated Resistance: This is the most significant mechanism and involves point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV.[18][19][20] These mutations weaken the drug's binding to the enzyme-DNA complex.

  • Reduced Intracellular Accumulation: This occurs through the overexpression of native efflux pumps that actively transport the drug out of the bacterial cell or through the underexpression of porins that facilitate drug entry.[18][20]

  • Plasmid-Mediated Resistance: Extrachromosomal elements can carry genes like qnr, which encodes a protein that protects the target enzymes from quinolone action, or aac(6')-Ib-cr, which encodes an enzyme that modifies and inactivates certain fluoroquinolones.[18][19]

Recent studies have demonstrated that this compound and the modern fluoroquinolone enrofloxacin (B1671348) select for the exact same amino acid substitutions (e.g., S83L, D87G in GyrA) in E. coli.[6] Treatment of poultry with this compound leads to a significant increase (approximately 3-fold) in the population of E. coli resistant to both this compound and enrofloxacin, confirming a direct cross-resistance pathway.[6][21]

Key Experimental Methodologies

Evaluating the efficacy of and resistance to quinolones relies on standardized laboratory protocols.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[22]

  • Preparation: A stock solution of this compound is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., E. coli ATCC 25922) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading: The MIC is recorded as the lowest concentration of this compound in which there is no visible bacterial growth (turbidity). A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for validation.

Protocol: Identification of Quinolone Resistance Determining Region (QRDR) Mutations

This protocol identifies the genetic basis of target-mediated resistance.

  • Bacterial Isolate Selection: An E. coli isolate exhibiting a high MIC to this compound is selected for analysis.

  • Genomic DNA Extraction: Total genomic DNA is extracted from an overnight culture of the isolate using a commercial DNA extraction kit.

  • PCR Amplification: Polymerase Chain Reaction (PCR) is used to amplify the QRDRs of the gyrA and parC genes using specific, validated primers.

  • DNA Sequencing: The resulting PCR amplicons are purified and sequenced using Sanger sequencing or a next-generation sequencing platform.

  • Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and aligned with the wild-type sequence from a susceptible reference strain (e.g., E. coli K-12). Any amino acid substitutions within the QRDR (e.g., at codon 83 or 87 of GyrA) are identified as resistance-conferring mutations.[6]

G start Bacterial Isolate (Resistant Phenotype) gDNA 1. Genomic DNA Extraction start->gDNA PCR 2. PCR Amplification of gyrA/parC QRDRs gDNA->PCR Sequencing 3. DNA Sequencing PCR->Sequencing Analysis 4. Sequence Alignment & Comparison to Wild-Type Sequencing->Analysis Result Identification of Amino Acid Substitutions (e.g., GyrA S83L) Analysis->Result

Diagram 3. Workflow for identifying QRDR mutations.

Conclusion: this compound's Enduring Legacy

Although this compound is no longer a frontline antibiotic, its place in the history of drug development is secure. It was the crucial chemical scaffold that demonstrated the power of fluorination, a discovery that directly catalyzed the development of modern fluoroquinolones like ciprofloxacin and levofloxacin.[8][23] Furthermore, the extensive use of this compound in veterinary settings provided an early, large-scale experiment on the evolution of quinolone resistance, highlighting the mechanisms of target modification and cross-resistance that continue to challenge the clinical utility of this vital class of antibiotics today.[6] Understanding this compound's role is therefore not merely a historical exercise; it provides fundamental insights into the principles of rational drug design and the inevitable evolutionary response of bacteria to antimicrobial pressure.

References

Flumequine's Molecular Dance: An In-depth Analysis of Interactions with Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flumequine, a first-generation synthetic fluoroquinolone antibiotic, has long been a subject of study due to its targeted bactericidal activity. This technical guide provides a comprehensive analysis of the molecular interactions between this compound and its primary bacterial targets: DNA gyrase and topoisomerase IV. We delve into the mechanism of action, present key quantitative data on enzyme inhibition, detail essential experimental protocols for studying these interactions, and provide visual representations of the underlying molecular pathways and experimental workflows. This document serves as a critical resource for researchers engaged in antibiotic development, mechanistic studies, and the ongoing battle against antimicrobial resistance.

Introduction: The Quinolone Frontier

This compound belongs to the quinolone class of antibiotics, a group renowned for its potent inhibition of bacterial DNA synthesis.[1][2][3] Unlike many other antibiotics that target cell wall synthesis or protein production, quinolones interfere with the critical processes of DNA replication, transcription, and repair.[2][4] this compound, though one of the earliest synthetic fluoroquinolones and now largely superseded in clinical use, remains a valuable model for understanding the fundamental molecular mechanics of this important antibiotic class.[1][2] Its primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This guide will dissect the intricate interactions at the molecular level that underpin this compound's antibacterial efficacy.

Mechanism of Action: Sabotaging DNA Topology

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are vital for managing the complex topology of the bacterial chromosome. DNA gyrase's primary role is to introduce negative supercoils into DNA, a process that alleviates the torsional stress generated during DNA replication and transcription.[2][5] Topoisomerase IV, conversely, is the master of decatenation, responsible for separating interlinked daughter chromosomes after replication, ensuring proper segregation into daughter cells.[2][5]

This compound and other quinolones execute their bactericidal effect through a sophisticated mechanism of enzyme poisoning. They do not bind to the enzyme or DNA alone but instead stabilize a transient intermediate state in the enzyme's catalytic cycle.[2][5] The process unfolds as follows:

  • Enzyme-DNA Binding: The topoisomerase (gyrase or topoisomerase IV) binds to a segment of DNA.

  • DNA Cleavage: The enzyme makes a transient double-strand break in the DNA backbone.

  • This compound Intercalation: this compound binds to this temporary enzyme-DNA complex, often referred to as the "cleavage complex."[5] This interaction effectively traps the enzyme on the DNA.

  • Inhibition of Re-ligation: The presence of this compound prevents the enzyme from re-ligating the broken DNA strands.

  • DNA Damage and Cell Death: This stabilized ternary complex (Enzyme-DNA-Flumequine) acts as a physical roadblock to the replication and transcription machinery. The collision of a replication fork with this complex converts the transient break into a permanent, lethal double-strand DNA break, triggering the SOS response and ultimately leading to bacterial cell death.[2][5]

This mechanism is visually represented in the signaling pathway diagram below.

Flumequine_Mechanism_of_Action cluster_cell Bacterial Cell cluster_enzyme_cycle Topoisomerase Catalytic Cycle This compound This compound entry Cell Entry This compound->entry ternary_complex Stabilized Ternary Complex (Enzyme-DNA-Flumequine) entry->ternary_complex gyrase_topoIV DNA Gyrase / Topoisomerase IV cleavage_complex Transient Cleavage Complex (Enzyme-DNA) gyrase_topoIV->cleavage_complex Binds & Cleaves DNA religation DNA Re-ligation & Enzyme Release cleavage_complex->religation Normal Pathway cleavage_complex->ternary_complex This compound Intervenes religation->gyrase_topoIV Cycle Repeats replication_block Replication Fork Stall ternary_complex->replication_block Blocks DNA Synthesis ds_break Double-Strand DNA Break replication_block->ds_break Causes cell_death Bacterial Cell Death ds_break->cell_death Leads to

Caption: this compound's mechanism of action, from cell entry to enzyme poisoning and cell death.

Quantitative Analysis of Enzyme Inhibition

The efficacy of this compound can be quantified by its ability to inhibit its target enzymes and prevent bacterial growth. The half-maximal inhibitory concentration (IC50) measures the drug concentration required to inhibit 50% of the enzyme's activity in vitro, while the Minimum Inhibitory Concentration (MIC) represents the lowest drug concentration that prevents visible bacterial growth.

Recent data indicates that this compound is a potent inhibitor of a topoisomerase II-like enzyme, but is significantly less effective against DNA gyrase in purified enzyme assays.[1][6] This suggests a potential preferential targeting of topoisomerase IV in some contexts, although this compound is generally considered a dual-targeting agent.[2]

ParameterTarget Enzyme / OrganismValueUnitReference
IC50 Topoisomerase II3.92 (15)µg/mL (µM)[1][6]
IC50 DNA Gyrase1764µg/mL[1][6]
MIC Escherichia coli0.12 - 0.5µg/mL[3]
MIC50 Brachyspira hyodysenteriae50µg/mL[1][6]
MIC90 Brachyspira hyodysenteriae100µg/mL[1][6]
MIC Range Aeromonas salmonicida0.06 - 32µg/mL[6][7]

Note: The "Topoisomerase II" IC50 value is from a commercial source and likely refers to the bacterial topoisomerase IV, given the context of antibiotic testing.

Experimental Protocols

Studying the interaction between this compound and bacterial topoisomerases involves specific biochemical assays. Below are detailed methodologies for key experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor like this compound to prevent DNA gyrase from introducing negative supercoils into relaxed plasmid DNA.

Methodology:

  • Reaction Mixture Preparation: Prepare a standard reaction mixture (e.g., 20-40 µL final volume) containing:

    • Buffer: ~35-50 mM Tris-HCl (pH 7.5-8.0)

    • Salts: ~25-50 mM KCl or NH4OAc

    • Magnesium: 2-8 mM MgCl2

    • Cofactors: 1 mM Dithiothreitol (DTT), 1 mM Spermidine

    • Energy Source: 1 mM ATP

    • Protein/tRNA: ~20 µg/mL Bovine Serum Albumin (BSA) or tRNA to stabilize the enzyme.

    • Substrate: 0.2-0.4 µg of relaxed plasmid DNA (e.g., pBR322).

  • Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO) to the reaction tubes. Include a "no inhibitor" control (with DMSO only) and a "no enzyme" control.

  • Enzyme Addition: Add a pre-determined amount of purified DNA gyrase (e.g., 1 unit, the amount required to supercoil >90% of the substrate) to all tubes except the "no enzyme" control.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS (to dissociate protein) and EDTA (to chelate Mg2+), and often Proteinase K to digest the enzyme.

  • Agarose (B213101) Gel Electrophoresis: Analyze the reaction products on a 0.8-1.0% agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing this compound concentration.

Supercoiling_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) start->prep_mix add_this compound Aliquot Mix & Add Varying [this compound] prep_mix->add_this compound add_gyrase Add DNA Gyrase Enzyme add_this compound->add_gyrase incubate Incubate at 37°C (30-60 min) add_gyrase->incubate stop_reaction Terminate Reaction (SDS/EDTA/Proteinase K) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain & Visualize Gel gel_electrophoresis->visualize analyze Analyze Results: Compare Supercoiled vs. Relaxed DNA visualize->analyze end End analyze->end Resistance_Mechanism cluster_wt Wild-Type (Susceptible) cluster_mut Mutant (Resistant) gyrA_wt GyrA / ParC (QRDR) complex_wt Stable Ternary Complex (Enzyme-DNA-Flumequine) gyrA_wt->complex_wt Forms mutation Point Mutation in gyrA or parC gene gyrA_wt->mutation inhibition_wt Enzyme Inhibition & Cell Death complex_wt->inhibition_wt Leads to gyrA_mut Mutated GyrA / ParC (e.g., S83L, D87G) complex_mut Unstable / No Complex gyrA_mut->complex_mut Prevents Stable Binding inhibition_mut Enzyme Functions & Cell Survives complex_mut->inhibition_mut Allows mutation->gyrA_mut Results in

References

Preliminary Studies on the Ecotoxicity of Flumequine in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Flumequine, a first-generation fluoroquinolone antibiotic, has been extensively used in veterinary medicine, particularly in aquaculture, to treat bacterial infections.[1][2] Its persistence in aquatic environments and potential for ecotoxicological effects on non-target organisms have raised significant concerns.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's ecotoxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action and environmental fate. This document is intended for researchers, scientists, and drug development professionals engaged in environmental risk assessment and pharmaceutical research.

Introduction

This compound is a synthetic antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][5] While effective against a range of Gram-negative bacteria, its application in aquaculture leads to its direct introduction into aquatic ecosystems.[2][3] Due to its chemical stability, this compound can persist in water and accumulate in sediments, with reported half-lives of up to 60 days.[3][6] Concentrations in the environment can range from nanograms per liter (ng/L) to micrograms per liter (µg/L), with peaks reaching the milligrams per liter (mg/L) level near fish farming facilities.[6][7] This persistence poses a potential risk to a variety of non-target aquatic organisms, including algae, crustaceans, and plants, potentially disrupting aquatic community structures.[8][9]

Mechanism of Action and Ecotoxicological Effects

This compound's primary mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] However, studies on non-target aquatic organisms suggest other mechanisms may contribute to its toxicity. In Daphnia magna, exposure to this compound has been shown to upregulate genes associated with the N-methyl-d-aspartate (NMDA) receptor, indicating potential neurotoxic effects.[6][10] Similar neurotoxicity mediated by NMDA receptor activation has been observed in zebrafish embryos exposed to other fluoroquinolones.[6] These findings suggest that while this compound is designed to target bacterial enzymes, its effects in the aquatic environment can be broader, impacting the neurological and developmental pathways of invertebrates and vertebrates.

cluster_0 This compound in Aquatic Environment cluster_1 Target Organism (Bacteria) cluster_2 Non-Target Organism (e.g., Daphnia, Zebrafish) FLU This compound DNA_Gyrase DNA Gyrase & Topoisomerase IV FLU->DNA_Gyrase Primary Target NMDA_Receptor NMDA Receptor FLU->NMDA_Receptor Ecotoxicological Effect Replication DNA Replication Inhibited DNA_Gyrase->Replication Inhibition Cell_Death Bacterial Cell Death Replication->Cell_Death Neurotoxicity Developmental Neurotoxicity NMDA_Receptor->Neurotoxicity Activation Reproduction Impaired Growth & Reproduction Neurotoxicity->Reproduction A 1. Organism Acclimation & Culture B 2. Preparation of Test Solutions (this compound dilutions + Controls) A->B C 3. Exposure of Organisms (e.g., 21 days for D. magna) B->C D 4. Periodic Medium Renewal & Endpoint Monitoring (Mortality, Reproduction, Growth) C->D D->C Repeat Cycle E 5. Data Collection at Test Termination D->E F 6. Statistical Analysis (e.g., ANOVA) E->F G 7. Determination of Toxicity Endpoints (EC50, NOEC, etc.) F->G Source Source (Aquaculture, Wastewater) Water Aquatic Environment (Water Column) Source->Water Effluent Discharge Sediment Sediment (Accumulation) Water->Sediment Sorption Degradation Degradation Processes Water->Degradation Organisms Uptake by Aquatic Organisms Water->Organisms Byproducts Transformation Byproducts Degradation->Byproducts Generates

References

Methodological & Application

Application Notes and Protocols for HPLC-Based Analysis of Flumequine Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flumequine is a synthetic broad-spectrum antibiotic belonging to the quinolone class, widely used in veterinary medicine to treat and prevent bacterial infections in livestock and aquaculture. The presence of this compound residues in edible animal tissues is a significant concern for consumer safety and is regulated by maximum residue limits (MRLs) established by food safety authorities. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the routine monitoring of this compound residues. This document provides detailed application notes and protocols for the determination of this compound in various animal tissues using HPLC coupled with fluorescence or ultraviolet detection.

Quantitative Data Summary

The performance of various HPLC methods for this compound analysis is summarized in the table below, providing a comparative overview of their key validation parameters across different animal tissues.

Animal SpeciesTissue TypeHPLC MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Mean Recovery (%)Reference
SheepMuscleHPLC-UV/FLD< 2-90 ± 7[1][2]
SheepLiverHPLC-UV/FLD< 2-82 ± 7[1][2]
SheepKidneyHPLC-UV/FLD< 2-89 ± 5[1][2]
SheepFatHPLC-UV/FLD< 2-82 ± 6[1][2]
SalmonMuscle & Skin (freeze-dried)HPLC-FLD3.2 (wet weight)16 (wet weight)85.2[3]
Broiler ChickensMuscleHPLC-FLD2050-[4]
Broiler ChickensLiverHPLC-FLD2050-[4]
FishFish TissueHPLC-FLD-5-[5]

Note: "-" indicates data not specified in the cited source.

Maximum Residue Limits (MRLs)

For context, the following table presents the MRLs for this compound in various animal tissues as established by different regulatory bodies.[6][7]

Animal SpeciesTissueMRL (µg/kg)Regulatory Body
CattleMuscle200Codex Alimentarius[8]
CattleLiver600Codex Alimentarius[8]
CattleKidney1200Codex Alimentarius[8]
PoultryMuscle400EMEA[6]
PoultryLiver800EMEA[6]
PoultryKidney1000EMEA[6]
PoultrySkin/Fat250EMEA[6]
PigMuscle500Codex Alimentarius[7]
FishMuscle500Codex Alimentarius[7]
ChickenEgg10China (Draft)[9]

Experimental Protocols

This section details a generalized yet comprehensive protocol for the analysis of this compound residues in animal tissues, synthesized from various established methods.[1][2][3][4][5]

Sample Preparation: Extraction and Clean-up

This protocol describes a liquid-liquid extraction followed by a clean-up step, a common and effective approach for isolating this compound from complex tissue matrices.

Materials:

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

  • pH meter

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Homogenization: Weigh 2-5 g of the representative tissue sample (e.g., muscle, liver, kidney) and homogenize it with a suitable volume of deionized water.

  • Acidification: Adjust the pH of the homogenate to approximately 3-4 with hydrochloric acid.

  • First Extraction: Add 10-15 mL of ethyl acetate to the acidified homogenate. Vortex vigorously for 2-3 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Collection of Organic Phase: Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Second Extraction: Repeat the extraction process (steps 3-4) on the remaining aqueous layer and combine the ethyl acetate extracts.

  • Clean-up with Hexane: Add an equal volume of hexane to the combined ethyl acetate extracts. Vortex for 1 minute and allow the layers to separate. The upper hexane layer, containing lipids, is discarded. This step is particularly crucial for fatty tissues.

  • Back-Extraction into Aqueous Phase: Add a small volume (e.g., 2-3 mL) of 0.1 M NaOH to the ethyl acetate layer. Vortex for 2 minutes and centrifuge. This compound will move into the aqueous (NaOH) phase.

  • Final pH Adjustment and Re-extraction: Transfer the aqueous layer to a new tube and adjust the pH back to 3-4 with HCl. Re-extract the this compound into a small, precise volume of ethyl acetate (e.g., 1-2 mL).

  • Evaporation and Reconstitution: Evaporate the final ethyl acetate extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 0.5-1 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-FLD/UV Conditions

The following are typical chromatographic conditions for the separation and detection of this compound. Fluorescence detection (FLD) is generally preferred for its higher sensitivity and selectivity for this compound.[1][3][4][5]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a gradient or isocratic pump

  • Autosampler

  • Fluorescence Detector (FLD) or UV-Vis Detector

  • Reversed-phase C18 or RP-8 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.02 M phosphoric acid or 0.01 M oxalic acid, pH adjusted to 2.5-3.0). The ratio can be optimized (e.g., 20:80 to 40:60 v/v acetonitrile:buffer). A gradient elution may be used for better separation in complex matrices.[4]

  • Flow Rate: 0.7 - 1.2 mL/min

  • Column Temperature: 25-35 °C

  • Injection Volume: 20-100 µL

  • Detection:

    • Fluorescence (FLD): Excitation wavelength (λex) of 320-325 nm and an emission wavelength (λem) of 356-365 nm.

    • Ultraviolet (UV): 245-252 nm.

Method Validation Considerations

To ensure the reliability of the results, the analytical method must be validated according to international guidelines. Key validation parameters include:

  • Linearity and Range: A calibration curve should be constructed using standard solutions of this compound at several concentration levels. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.

  • Accuracy and Precision: Accuracy is determined by recovery experiments, where known amounts of this compound are spiked into blank tissue samples and analyzed. Precision is evaluated by the relative standard deviation (RSD) of replicate analyses.

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.

Visualizations

Experimental Workflow

experimental_workflow sample_collection Sample Collection (Muscle, Liver, Kidney, Fat) homogenization Homogenization (with deionized water) sample_collection->homogenization extraction Liquid-Liquid Extraction (Ethyl Acetate) homogenization->extraction cleanup Clean-up (Hexane wash & back-extraction) extraction->cleanup evaporation Evaporation & Reconstitution (in Mobile Phase) cleanup->evaporation hplc_analysis HPLC Analysis (C18 Column, FLD/UV Detection) evaporation->hplc_analysis data_analysis Data Analysis (Quantification against standards) hplc_analysis->data_analysis

Caption: Workflow for HPLC analysis of this compound.

Method Validation Logic

method_validation method_validation Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy (Recovery) method_validation->accuracy precision Precision (RSD) method_validation->precision specificity Specificity method_validation->specificity lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness accuracy->precision

Caption: Key parameters for method validation.

References

Determining Flumequine Concentration in Aquaculture Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of flumequine, a fluoroquinolone antibiotic, in aquaculture water. The accurate quantification of this compound is crucial for monitoring its environmental fate, ensuring compliance with regulatory limits, and assessing potential risks to aquatic ecosystems and human health. The following sections detail various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), offering a range of options to suit different laboratory capabilities and research needs.

Overview of Analytical Methods

The choice of analytical method for this compound determination depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or ultraviolet (UV) detection is a robust and widely used technique. It offers good sensitivity and selectivity, particularly with fluorescence detection.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification and confirmatory analysis.[4][5][6][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and high-throughput screening method. It is based on the specific binding of antibodies to this compound and is suitable for analyzing a large number of samples quickly.[8][9]

Data Presentation: Comparison of Method Performance

The following tables summarize the quantitative performance data for the different analytical methods described in the literature.

Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for this compound Determination in Water

ParameterHPLC-FLDLC-MS/MSReference
Limit of Detection (LOD) 1 - 7 ng/mL2.5 µg/L[2],[4][5][6]
Limit of Quantification (LOQ) 5 µg/kg (in shrimp)8.0 µg/L[10],[4][5][6]
Linearity Range Not specified1.0 - 200.0 µg/L[4][5]
Correlation Coefficient (r²) >0.990.9822 - 0.9988[10],[4][5]
Mean Recovery 83.0 - 121.6%69.9 - 84.6%[2],[4][5]
Relative Standard Deviation (RSD) < 15%≤ 13.1%[2],[4][5]

Table 2: Performance Characteristics of ELISA Kits for this compound Determination

ParameterELISA Kit 1ELISA Kit 2Reference
Limit of Detection (LOD) < 10 µg/L0.01 ng/mL[11],[12]
Cross-Reactivity Specific to this compound and related quinolonesSpecific to this compound[11]
Assay Time ~ 1.5 - 2 hoursNot specified[8]
Sample Volume 50 µLNot specified[8]

Experimental Protocols

This section provides detailed, step-by-step protocols for the determination of this compound in aquaculture water using HPLC-FLD, LC-MS/MS, and ELISA.

Protocol 1: Determination of this compound by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is based on methods described for the analysis of quinolones in aquatic samples.[2][10]

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Filtration: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

  • Cartridge Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB or C18) by passing methanol (B129727) followed by ultrapure water.[7]

  • Sample Loading: Load a specific volume of the filtered water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as methanol or acetonitrile (B52724).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the mobile phase.

3.1.2. HPLC-FLD Analysis

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid or oxalic acid solution).[1][3] The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength: 325 nm, Emission wavelength: 365 nm.[2]

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Determination of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for this compound quantification.[4][5][6]

3.2.1. Sample Preparation

The sample preparation procedure is similar to that for HPLC-FLD, involving filtration and solid-phase extraction to concentrate the analyte and remove matrix interferences.[4][5]

3.2.2. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column suitable for LC-MS.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to enhance ionization.[13]

  • Flow Rate: Adjusted according to the column dimensions, typically 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation. A common transition for this compound is m/z 262.1 -> m/z 244.1.

  • Quantification: An internal standard (e.g., a deuterated analog of this compound or another fluoroquinolone not present in the sample) is recommended for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Protocol 3: Screening of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a rapid screening method for this compound.[8][9]

3.3.1. Sample Preparation

  • For water samples, a simple dilution step may be sufficient.[8] Transfer 0.5 mL of the water sample into a test tube and add 1.5 mL of 40% methanol in the provided sample dilution buffer.[8]

  • Mix thoroughly for 30 minutes.[8]

  • Centrifuge at 2000 x g for 10 minutes.[8]

  • Take 100 µL of the supernatant and add 150 µL of sample dilution buffer.[8]

  • Use 50 µL of this solution in the ELISA test.[8]

3.3.2. ELISA Procedure (Competitive Assay)

  • Add a specific volume of the prepared sample, standards, and controls to the antibody-coated microplate wells.

  • Add the this compound-enzyme conjugate to each well.

  • Incubate for a specified time (e.g., 1 hour) to allow for competitive binding between the this compound in the sample and the enzyme conjugate for the antibody binding sites.[8]

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution, which will react with the enzyme to produce a color.

  • Stop the reaction after a specific incubation time.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Quantification: The concentration of this compound is inversely proportional to the color intensity. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is then determined from this curve.

Visualizations

Experimental Workflows

This compound Analysis Workflow cluster_sample_prep Sample Preparation WaterSample Aquaculture Water Sample Filtration Filtration (0.45 µm) WaterSample->Filtration SPE_Loading Sample Loading Filtration->SPE_Loading ELISA ELISA Analysis Filtration->ELISA Dilution SPE_Conditioning SPE Cartridge Conditioning (Methanol, Water) SPE_Conditioning->SPE_Loading SPE_Washing Washing (Water) SPE_Loading->SPE_Washing SPE_Elution Elution (Methanol/Acetonitrile) SPE_Washing->SPE_Elution Evaporation Evaporation (Nitrogen Stream) SPE_Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_FLD HPLC-FLD Analysis Reconstitution->HPLC_FLD LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Method Selection Logic Start Start: Need to measure This compound in water Screening High-throughput screening needed? Start->Screening Confirmation Confirmatory analysis and highest sensitivity required? Screening->Confirmation No ELISA Use ELISA Screening->ELISA Yes Routine Routine quantitative analysis? Confirmation->Routine No LC_MSMS Use LC-MS/MS Confirmation->LC_MSMS Yes Routine->LC_MSMS No, but need higher sensitivity HPLC_FLD Use HPLC-FLD Routine->HPLC_FLD Yes

References

Standard Operating Procedures for Flumequine Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a first-generation synthetic fluoroquinolone antibiotic with a primary spectrum of activity against Gram-negative bacteria. It is predominantly used in veterinary medicine, particularly in aquaculture, to treat and prevent bacterial infections. Accurate and standardized susceptibility testing is crucial for effective clinical use, monitoring for the emergence of resistance, and in the research and development of new antimicrobial agents.

These application notes provide detailed standard operating procedures for determining the in vitro susceptibility of bacteria to this compound, based on internationally recognized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocols for broth microdilution, agar (B569324) dilution, and disk diffusion are described, along with guidelines for quality control and data interpretation.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis. The primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the principal target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for DNA replication and transcription. This compound binds to the DNA-gyrase complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.

Flumequine_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) This compound->DNA_Gyrase Binds to complex DNA Bacterial DNA DNA_Gyrase->DNA Induces negative supercoils DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes cleavage complex, preventing re-ligation Replication_Fork DNA Replication Fork DNA->Replication_Fork Replication Replication_Fork->DS_Breaks Collision with stabilized complex enhances breaks Cell_Death Cell Death DS_Breaks->Cell_Death Leads to

Figure 1. Mechanism of action of this compound on bacterial DNA gyrase.

Data Presentation: Interpretive Criteria and Quality Control

Accurate susceptibility testing relies on the use of standardized interpretive criteria and quality control (QC) procedures. As specific clinical breakpoints for this compound are not consistently defined by bodies like CLSI for many veterinary pathogens, Epidemiological Cut-Off (ECOFF) values from EUCAST are often used for interpretation. An ECOFF distinguishes the wild-type bacterial population from those with acquired resistance mechanisms.

The recommended quality control strain for this compound susceptibility testing is Escherichia coli ATCC® 25922.

Table 1: EUCAST Epidemiological Cut-Off (ECOFF) Values for this compound (MIC in mg/L)

OrganismECOFF (mg/L)
Escherichia coli≤2
Salmonella enterica≤2
Yersinia ruckeriN/A*

Note: A specific EUCAST ECOFF for this compound against Yersinia ruckeri is not publicly available at the time of this publication. Researchers may need to establish internal quality control ranges or refer to relevant literature for guidance.

Table 2: Quality Control (QC) Ranges for this compound using E. coli ATCC® 25922

Testing MethodAntimicrobial ConcentrationAcceptable QC Range (MIC in mg/L or Zone Diameter in mm)Reference
Broth MicrodilutionN/A0.25 - 2.0CLSI M49-A (for aquatic bacteria)[1]
Disk Diffusion30 µgN/A*

Note: A definitive CLSI-approved quality control range for this compound 30 µg disks with E. coli ATCC® 25922 is not listed in the publicly available CLSI M100 supplements. Laboratories should establish their own internal QC ranges based on repeated measurements.

Experimental Protocols

The following protocols are based on the guidelines provided in CLSI documents M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically) and M02 (Performance Standards for Antimicrobial Disk Susceptibility Tests).

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid growth medium in a 96-well microtiter plate format.

Broth_Microdilution_Workflow Start Start Prepare_this compound Prepare this compound stock solution Start->Prepare_this compound Serial_Dilute Perform serial 2-fold dilutions of this compound in Mueller-Hinton Broth (MHB) in a 96-well plate Prepare_this compound->Serial_Dilute Inoculate_Plate Inoculate each well of the microtiter plate with the diluted bacterial suspension Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Dilute_Inoculum Dilute inoculum to achieve final concentration of ~5 x 10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read results by observing the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Figure 2. Workflow for the Broth Microdilution Susceptibility Test.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial isolate(s) to be tested

  • E. coli ATCC® 25922 (QC strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution in sterile distilled water). Further dilutions should be made in CAMHB.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound working solution (e.g., 128 µg/mL) to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

  • Inoculation:

    • Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically done by a 1:100 dilution of the standardized suspension, followed by the addition of 50 µL to each well (which already contains 50 µL of the antibiotic dilution).

  • Incubation: Incubate the inoculated plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

    • The growth control well should show distinct turbidity. The sterility control should remain clear.

    • The MIC for the QC strain (E. coli ATCC® 25922) should fall within the acceptable range (see Table 2).

Agar Dilution Method

This method determines the MIC of this compound by incorporating various concentrations of the antibiotic into an agar medium. It is considered a reference method by CLSI and is useful for testing multiple isolates simultaneously.

Agar_Dilution_Workflow Start Start Prepare_this compound Prepare this compound stock solution Start->Prepare_this compound Add_this compound Add appropriate volume of This compound dilutions to molten agar to achieve desired final concentrations Prepare_this compound->Add_this compound Prepare_Agar Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C Prepare_Agar->Add_this compound Pour_Plates Pour antibiotic-containing agar into sterile Petri dishes and allow to solidify Add_this compound->Pour_Plates Inoculate_Plates Spot-inoculate ~1-2 µL of each bacterial suspension onto the surface of the agar plates Pour_Plates->Inoculate_Plates Prepare_Inoculum Prepare bacterial inocula for each isolate to 0.5 McFarland standard Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read results by identifying the lowest concentration plate with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Figure 3. Workflow for the Agar Dilution Susceptibility Test.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (100 mm or 150 mm)

  • Bacterial isolates and QC strain

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

  • Water bath (45-50°C)

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of this compound dilutions in a suitable solvent at 10 times the final desired concentrations.

    • Prepare MHA according to the manufacturer's instructions and allow it to cool in a 45-50°C water bath.

    • Add 1 part of each this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug dilution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile Petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature. The plates can be stored at 2-8°C for up to 5 days.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation: Prepare a standardized inoculum for each isolate as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation:

    • Spot-inoculate the agar surface with approximately 1-2 µL of each standardized bacterial suspension, delivering a final inoculum of approximately 10⁴ CFU per spot.

    • An inoculum replicating apparatus can be used to inoculate multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates for incubation.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits growth. A faint haze or a single colony at the inoculation spot is disregarded.

    • The growth on the antibiotic-free control plate should be confluent.

    • The MIC for the QC strain should be within the acceptable range.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a paper disk impregnated with a specific amount of the antibiotic.

Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate a Mueller-Hinton Agar (MHA) plate with a sterile swab to create a uniform lawn Prepare_Inoculum->Inoculate_Plate Apply_Disk Aseptically apply a 30 µg This compound disk to the surface of the agar Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C ± 2°C for 16-18 hours Apply_Disk->Incubate Measure_Zone Measure the diameter of the zone of inhibition in millimeters Incubate->Measure_Zone Interpret_Results Interpret results (Susceptible, Intermediate, or Resistant) based on established breakpoints Measure_Zone->Interpret_Results End End Interpret_Results->End

Figure 4. Workflow for the Disk Diffusion (Kirby-Bauer) Susceptibility Test.

Materials:

  • This compound antimicrobial disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial isolates and QC strain

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Ruler or caliper

  • Disk dispenser (optional)

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum for each isolate as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

    • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks:

    • Aseptically place a 30 µg this compound disk on the inoculated agar surface.

    • Gently press the disk down to ensure complete contact with the agar.

    • Once a disk is in contact with the agar, do not move it.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

    • Interpret the zone size according to established interpretive criteria. In the absence of specific CLSI or EUCAST breakpoints for this compound disk diffusion, laboratories must establish their own interpretive criteria based on correlation with MICs.

    • The zone of inhibition for the QC strain should be within the established acceptable range.

Conclusion

The standardized operating procedures outlined in these application notes provide a framework for the reliable in vitro susceptibility testing of this compound against bacterial isolates. Adherence to these protocols, including the consistent use of quality control strains and appropriate interpretive criteria, is essential for generating accurate and reproducible data. Such data are invaluable for guiding therapeutic choices in veterinary medicine, monitoring antimicrobial resistance trends, and supporting the development of new drugs and therapies. Researchers and drug development professionals are encouraged to consult the latest versions of CLSI and EUCAST documents for the most current guidelines and recommendations.

References

Application of Flumequine in Treating Enteric Infections in Poultry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumequine, a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for the treatment of enteric infections in poultry.[1] It exhibits bactericidal activity primarily against Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in managing enteric pathogens in poultry, with a focus on Escherichia coli, Salmonella spp., and Pasteurella multocida.

Mechanism of Action

This compound, like other quinolone antibiotics, targets the bacterial DNA synthesis process. Its primary mechanism of action involves the inhibition of two key enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. This compound binds to the GyrA subunit of the DNA gyrase-DNA complex, trapping the enzyme in its cleavage-competent state and leading to double-strand DNA breaks.[2][3]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents proper segregation of replicated DNA, ultimately leading to cell death.[2][3]

The dual targeting of these essential enzymes contributes to the potent bactericidal effect of this compound against susceptible bacteria.

Flumequine_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Segregation Chromosome Segregation Topo_IV->Segregation Enables Cell_Death Bacterial Cell Death Replication->Cell_Death Segregation->Cell_Death

This compound's dual inhibition of DNA gyrase and topoisomerase IV.

In Vitro Efficacy

The in vitro activity of this compound against key poultry pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a critical parameter for assessing the susceptibility of bacteria to an antimicrobial agent.

Quantitative Data Summary
Bacterial SpeciesIsolate OriginNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliAvian (Turkeys)23528
Escherichia coliAvian (General)17370.25>64
Pasteurella multocidaAvian & Mammalian1550.252
Pasteurella multocidaAvian1070.250.25
Salmonella dublinCalves210.5-
Salmonella typhimuriumCalves210.5-

Note: Data is compiled from multiple sources and methodologies may vary.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates of interest (e.g., E. coli, Salmonella spp., P. multocida)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

  • Sterile saline or phosphate-buffered saline (PBS)

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (optional, for visualization)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (no antibiotic) and well 12 as the negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

    • Add 100 µL of sterile CAMHB to well 12.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

    • If using TTC, a color change from colorless to red indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

MIC_Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Plate Prepare Serial Dilutions in 96-well Plate Stock->Plate Inoculate Inoculate Plate with Bacterial Suspension Plate->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read Determine Determine MIC Read->Determine

Workflow for MIC determination by broth microdilution.
Protocol for In Vivo Efficacy Study in a Broiler Chicken Enteric Infection Model

This protocol outlines a general framework for evaluating the efficacy of this compound in an experimental infection model. Specific parameters such as challenge dose and timing may need to be optimized based on the virulence of the bacterial strain.

Objective: To evaluate the therapeutic efficacy of this compound in reducing clinical signs, mortality, and bacterial load in broiler chickens experimentally infected with an enteric pathogen (e.g., Salmonella Enteritidis).

Animals:

  • Day-old broiler chicks from a specific pathogen-free (SPF) flock.

  • House animals in a biosecure facility with ad libitum access to feed and water.

Experimental Design:

  • Group 1: Negative Control: Uninfected, untreated.

  • Group 2: Positive Control: Infected, untreated.

  • Group 3: Treatment Group: Infected, treated with this compound.

Procedure:

  • Acclimatization:

    • Allow chicks to acclimate for at least 3 days upon arrival.

  • Infection Challenge (Day 3):

    • Challenge chicks in Groups 2 and 3 with a pathogenic strain of Salmonella Enteritidis via oral gavage. A typical challenge dose is 10⁸-10⁹ CFU per bird.

    • Group 1 receives a sham inoculation with sterile broth.

  • Treatment Administration (24 hours post-infection):

    • Administer this compound to Group 3 via medicated drinking water at the recommended therapeutic dose (e.g., 12 mg/kg body weight) for 5 consecutive days.

    • Groups 1 and 2 receive unmedicated drinking water.

  • Monitoring and Data Collection (Daily):

    • Record clinical signs (e.g., depression, ruffled feathers, diarrhea) and mortality daily.

    • Monitor feed and water consumption.

  • Sample Collection and Analysis (Day 5 and Day 10 post-infection):

    • Euthanize a subset of birds from each group.

    • Collect cecal contents and liver samples aseptically.

    • Homogenize tissue samples and perform serial dilutions.

    • Plate dilutions on selective agar (B569324) (e.g., XLD or BGA for Salmonella) to enumerate bacterial load (CFU/g).

    • Collect tissues for histopathological examination to assess intestinal lesion scores.

Statistical Analysis:

  • Compare mortality rates between groups using a Chi-square test.

  • Analyze differences in bacterial loads and lesion scores using ANOVA or a non-parametric equivalent.

InVivo_Efficacy_Workflow Acclimatization Acclimatize Day-Old Chicks Grouping Randomize into Control and Treatment Groups Acclimatization->Grouping Infection Oral Challenge with Enteric Pathogen Grouping->Infection Treatment Administer this compound in Drinking Water Infection->Treatment Monitoring Daily Monitoring of Clinical Signs & Mortality Treatment->Monitoring Sampling Collect Cecal and Liver Samples for Bacterial Enumeration Monitoring->Sampling Analysis Statistical Analysis of Data Sampling->Analysis

Workflow for in vivo efficacy testing of this compound.

Pharmacokinetics and Resistance

This compound is rapidly absorbed from the gastrointestinal tract in poultry, with peak plasma concentrations typically observed within 1.5 hours after oral administration.[4] However, the bioavailability of this compound can be reduced by the presence of feed in the gastrointestinal tract.

Resistance to this compound in enteric bacteria primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the drug-binding site, reducing the efficacy of this compound. Cross-resistance with other fluoroquinolones is common.

Conclusion

This compound can be an effective treatment for enteric infections in poultry caused by susceptible Gram-negative bacteria. Proper diagnosis, susceptibility testing, and adherence to recommended dosage regimens are crucial for successful therapeutic outcomes and to minimize the development of antimicrobial resistance. The protocols provided herein offer a standardized framework for the in vitro and in vivo evaluation of this compound's efficacy.

References

Application Notes & Protocols: Formulating Flumequine for Effective Oral Administration in Livestock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a first-generation synthetic fluoroquinolone antibiotic with bactericidal activity primarily against Gram-negative bacteria such as E. coli, Salmonella spp., and Pasteurella spp.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, which ultimately leads to bacterial cell death.[2][4][5] In veterinary medicine, it has been used to treat enteric and respiratory infections in livestock, including calves, swine, and poultry.[1][4]

The primary challenge in formulating this compound for oral administration, particularly for mass medication via drinking water, is its very low solubility in aqueous media.[4][6] Effective formulation strategies must address this limitation to ensure adequate dissolution, absorption, and bioavailability.

It is critical to note that the marketing authorization for this compound has been suspended throughout the European Union for use in food-producing animals due to concerns regarding drug residues and genotoxic potential.[4] Researchers and developers must be aware of the specific regulatory landscape in their target regions before initiating any new formulation development. These notes are intended for research and development purposes.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to designing an effective oral drug delivery system. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Name 9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid [4][7]
Molecular Formula C₁₄H₁₂FNO₃ [4][6]
Molecular Weight 261.25 g/mol [6]
Appearance White, odorless, crystalline powder [4][6][7]
Melting Point 253-255 °C [6][7][8]
Water Solubility Insoluble [4][6]
Solubility Soluble in organic solvents, alkaline solutions, and alcohol [6][7][9]

| logP | 1.6 |[6] |

Formulation Strategies and Development Workflow

Given this compound's poor water solubility, formulation strategies must focus on enhancing its dissolution rate and extent.

Key Formulation Approaches
  • Salt Formation: This is the most common and practical approach for this compound. As a carboxylic acid, this compound can react with alkaline excipients (e.g., sodium carbonate, sodium hydroxide) to form a highly water-soluble salt in situ.[7][9][10] This is the principle behind many commercially available water-soluble powder (WSP) formulations.

  • pH Modification: Maintaining an alkaline pH in the formulation concentrate ensures that this compound remains in its soluble, ionized (salt) form.

  • Co-solvency: While less common for drinking water applications due to the high dilution factor, the use of co-solvents can be explored for oral solutions.

  • Advanced Delivery Systems: For poorly soluble drugs, modern approaches like solid dispersions, micronization, and lipid-based systems (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS) can significantly improve bioavailability, though these may be more complex and costly for veterinary applications.[11][12]

Formulation Development Workflow

The logical progression for developing an oral this compound formulation is outlined in the diagram below. This workflow ensures a systematic approach from initial characterization to final product verification.

G This compound Oral Formulation Development Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: In Vitro Testing cluster_3 Phase 4: In Vivo Evaluation cluster_4 Phase 5: Finalization A API Physicochemical Characterization (Solubility, pKa, Stability) B Select Strategy (e.g., Salt Formation) A->B C Excipient Compatibility Screening B->C D Develop Prototype Formulations (e.g., Water-Soluble Powder) C->D E Dissolution Testing (USP Apparatus II) D->E G Stability Studies D->G H Pharmacokinetic Study in Target Species E->H Lead Candidate F Analytical Method Development (HPLC) F->E Quantification I Calculate Bioavailability (F%) H->I J Final Formulation Lock I->J K Scale-Up & Process Validation J->K

Caption: A typical workflow for developing an oral this compound formulation.

Mechanism of Action

This compound exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA synthesis.[5] It forms a ternary complex with the bacterial DNA and the DNA gyrase (or topoisomerase IV) enzyme. This complex traps the enzyme, preventing the re-ligation of the DNA strands after supercoiling or decatenation, which leads to the accumulation of double-strand DNA breaks and subsequent cell death.[2][13]

G This compound Mechanism of Action This compound This compound bacterium Bacterial Cell This compound->bacterium Enters Cell complex Ternary Complex (this compound-Enzyme-DNA) This compound->complex dna_gyrase DNA Gyrase / Topoisomerase IV bacterium->dna_gyrase dna Bacterial DNA bacterium->dna dna_gyrase->complex dna->complex replication_block DNA Replication Blocked complex->replication_block ds_breaks Double-Strand DNA Breaks replication_block->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Inhibition of bacterial DNA gyrase by this compound.

Experimental Protocols

Protocol: Preparation of a this compound Water-Soluble Powder (20% w/w)

This protocol describes the preparation of a lab-scale batch of a 20% this compound water-soluble powder using an alkalizing agent to ensure solubility.

Materials:

  • This compound powder (Active Pharmaceutical Ingredient)

  • Sodium Carbonate (Anhydrous)

  • Lactose Monohydrate (as a carrier/filler)

  • Planetary mixer or V-blender

  • Sieves (e.g., 40 mesh)

  • Top-pan balance

Table 2: Example Formulation for a 100 g Batch

Component Weight (g) Role
This compound 20.0 Active Ingredient
Sodium Carbonate 8.0 Solubilizing Agent
Lactose Monohydrate 72.0 Carrier / Filler

| Total | 100.0 | |

Procedure:

  • Accurately weigh all components.

  • Pass the this compound and Lactose Monohydrate through a 40-mesh sieve to break up any agglomerates.

  • Combine the sieved powders and the Sodium Carbonate in a suitable blender.

  • Mix for 15-20 minutes or until a homogenous powder is achieved.

  • Discharge the powder into a sealed container, protected from light and moisture.

  • Quality Control: Test the resulting powder for solubility by dissolving 1 gram in 1 liter of hard water. The powder should dissolve completely, forming a clear solution.

Protocol: In Vitro Dissolution Testing

This protocol is essential for evaluating the release characteristics of the formulation and is a key quality control parameter. The method should be adapted for veterinary-specific conditions.[14][15]

Apparatus:

  • USP Dissolution Apparatus II (Paddle)

Dissolution Media:

  • 0.1 N HCl (pH 1.2)

  • Acetate Buffer (pH 4.5)

  • Phosphate Buffer (pH 6.8)

Procedure:

  • Prepare 900 mL of each dissolution medium.

  • Pre-heat the media to 37 ± 0.5 °C.

  • Place a quantity of the this compound formulation equivalent to a single dose into each dissolution vessel.

  • Set the paddle speed to 75 RPM.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the samples for this compound concentration using a validated HPLC method (see Protocol 5.3).

  • Acceptance Criteria: For a rapid-release formulation, a common target is ≥85% of the drug dissolved within 15-30 minutes.[14]

Protocol: Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is required for accurate quantification of this compound in the formulation and in biological samples (plasma, tissues).[16][17]

Table 3: Example HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : 0.01M Phosphoric Acid (e.g., 40:60 v/v)
Flow Rate 0.7 - 1.2 mL/min
Detection Fluorescence (Excitation: ~325 nm, Emission: ~365 nm) or UV (290 nm)[18]
Injection Volume 10 - 20 µL
Column Temperature 30 °C

| Retention Time | Varies by exact conditions, typically 5-10 minutes |

Procedure (for Plasma Samples):

  • Sample Preparation: To 1 mL of plasma, add 2 mL of acetonitrile (as a protein precipitation agent).

  • Vortex for 1 minute to mix.

  • Centrifuge at 4000 RPM for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject the reconstituted sample into the HPLC system.

  • Quantification: Calculate the concentration against a standard curve prepared by spiking known amounts of this compound into blank plasma and processing in the same manner.

Protocol: In Vivo Pharmacokinetic Study in Calves

This protocol outlines a study to determine the oral bioavailability of a new this compound formulation. A crossover design is recommended.

Animals:

  • Healthy, pre-ruminant calves (e.g., 1-5 weeks old), of similar weight.[19]

Study Design:

  • Phase 1 (IV Administration): Administer this compound intravenously (e.g., via jugular vein) at a dose of 5 mg/kg body weight as a sterile solution.

  • Collect blood samples at 0 (pre-dose), 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-administration.

  • Washout Period: Allow a washout period of at least 7 days.

  • Phase 2 (Oral Administration): Administer the test formulation orally (e.g., mixed in milk replacer) at a dose of 10 mg/kg body weight.

  • Collect blood samples at the same time points as in Phase 1.

Sample Handling & Analysis:

  • Collect blood into heparinized tubes.

  • Centrifuge to separate plasma and store at -20 °C or below until analysis.

  • Analyze plasma samples for this compound concentration using the validated HPLC method (Protocol 5.3).

Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) for both routes of administration using appropriate software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Pharmacokinetic Data

Effective oral formulations should aim to achieve therapeutic plasma concentrations rapidly. Data from published studies provide a benchmark for formulation development.

Table 4: Selected Pharmacokinetic Parameters of this compound in Calves After Oral Administration

Age of Calf Dose (mg/kg) Formulation Type Cmax (µg/mL) Bioavailability (F%) Reference
1 Week 5 "Flumix" 5.02 ± 1.46 ~100% [19]
18 Weeks 5 "Flumix" 3.28 ± 0.42 ~100% [19]
Not Specified 5 Soluble Formulation Not Specified 55.7% [20]
Not Specified 20 Soluble Formulation Not Specified 92.5% [20]

| 1 Week | 5 | "Flumix C" (with Colistin) | Lowered Cmax | 75.9 ± 18.2% |[19] |

Note: Cmax (Maximum Plasma Concentration). Bioavailability can be dose-dependent and influenced by age and co-administered drugs.[19][20]

Conclusion

The successful formulation of this compound for oral administration in livestock hinges on overcoming its inherent poor water solubility. The most effective and commercially viable strategy is the formation of a water-soluble salt using alkaline excipients. Development should follow a structured workflow, including robust in vitro dissolution testing to ensure product quality and in vivo pharmacokinetic studies in the target animal species to confirm bioavailability. While this compound can be an effective antibiotic, developers must remain cognizant of the significant regulatory restrictions on its use in many parts of the world.

References

Application Notes and Protocols: Pharmacokinetic Modeling of Flumequine in Different Fish Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a synthetic fluoroquinolone antibiotic that has been utilized in aquaculture to treat bacterial infections in various fish species. Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of drug resistance and residues in edible tissues. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. These processes can vary significantly among different fish species due to physiological and environmental factors such as metabolism, age, size, and water temperature.

These application notes provide a comprehensive overview of the pharmacokinetic modeling of this compound in several commercially important fish species. The included protocols and data aim to serve as a valuable resource for researchers and professionals involved in the development and application of veterinary medicines in aquaculture.

Pharmacokinetic Data of this compound in Different Fish Species

The following table summarizes key pharmacokinetic parameters of this compound following oral administration in various fish species, providing a basis for comparative analysis.

Fish SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2β (h)Vd/F (L/kg)ClT/F (L/h/kg)Bioavailability (%)Water Temp. (°C)Reference
Gilthead Sea Bream (Sparus aurata)201.7-30 (t1/2γ)0.570.052919[1][2]
Channel Catfish (Ictalurus punctatus)53.11422--4424[3]
Lumpfish (Cyclopterus lumpus)252.777.722----[4]
Blunt Snout Bream (Megalobrama amblycephala)503.951.419.70.45-32-[5]
Common Carp (Cyprinus carpio)-6.14-104.3----[6]
African Catfish (Clarias gariepinus)-1.18-59.5----[6]
European Eel (Anguilla anguilla)-4.07-451.2----[6]
Atlantic Salmon (Salmo salar)252.26----40-455[7]

Note: Parameters are presented as reported in the respective studies. Dashes indicate data not reported. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum concentration; t1/2β = Elimination half-life; Vd/F = Apparent volume of distribution after oral administration; ClT/F = Apparent total body clearance after oral administration.

Experimental Protocols

This section outlines a generalized protocol for conducting a pharmacokinetic study of this compound in a selected fish species. This protocol is a composite based on methodologies reported in the cited literature.

1. Animal Husbandry and Acclimation

  • Fish Species: Select healthy fish of a specific species, age, and weight range.

  • Acclimation: Acclimate the fish to the experimental conditions (tanks, water temperature, photoperiod, and diet) for a minimum of two weeks prior to the study.

  • Health Check: Ensure fish are free from any signs of disease or stress before commencing the experiment.

2. Drug Administration

  • Route of Administration: For oral administration, this compound can be incorporated into a feed paste or administered via oral gavage. For intravenous administration, the drug is typically injected into the caudal vein or dorsal aorta.

  • Dose Calculation: Prepare the drug formulation to deliver a precise dose based on the average body weight of the fish.

  • Fasting: Fast the fish for 24 hours prior to drug administration to ensure an empty gastrointestinal tract for better absorption.

3. Sampling

  • Blood Sampling:

    • Anesthetize the fish using an appropriate anesthetic agent (e.g., tricaine (B183219) methanesulfonate, MS-222).

    • Collect blood samples from the caudal vein or by cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, and 144 hours post-administration).

    • Use heparinized syringes to prevent blood clotting.

    • Centrifuge the blood samples to separate the plasma.

  • Tissue Sampling:

    • At selected time points, euthanize a subset of fish.

    • Dissect and collect tissue samples of interest (e.g., muscle, liver, kidney, skin).

    • Wash the tissues with saline to remove any excess blood.

  • Sample Storage: Store all plasma and tissue samples at -80°C until analysis.

4. Sample Analysis

  • Extraction: Develop and validate a method for extracting this compound from the plasma and tissue samples. This often involves solid-phase extraction or liquid-liquid extraction.

  • Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection, to quantify the concentration of this compound in the extracts.[8]

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

5. Pharmacokinetic Analysis

  • Data Modeling: Use pharmacokinetic software (e.g., PCNONLIN) to analyze the plasma concentration-time data.[4]

  • Model Selection: Determine the most appropriate pharmacokinetic model (e.g., one-compartment or two-compartment model) based on the data profile.

  • Parameter Calculation: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2β, Vd, and ClT.

Visualizations

The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study and the conceptual one-compartment model often used to describe this compound's behavior in fish.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_output Output FishAcclimation Fish Acclimation HealthAssessment Health Assessment FishAcclimation->HealthAssessment Fasting 24h Fasting HealthAssessment->Fasting DrugAdmin Drug Administration (Oral or IV) Fasting->DrugAdmin BloodSampling Blood Sampling (Time Points) DrugAdmin->BloodSampling TissueSampling Tissue Sampling (Euthanasia) DrugAdmin->TissueSampling SampleProcessing Sample Processing (Extraction) BloodSampling->SampleProcessing TissueSampling->SampleProcessing HPLC HPLC Analysis (Quantification) SampleProcessing->HPLC PK_Modeling Pharmacokinetic Modeling HPLC->PK_Modeling Results Pharmacokinetic Parameters PK_Modeling->Results

Caption: Experimental workflow for a fish pharmacokinetic study.

G cluster_model One-Compartment Pharmacokinetic Model DrugAdmin Drug Administration CentralCompartment Central Compartment (Blood/Plasma & Highly Perfused Tissues) DrugAdmin->CentralCompartment Ka (Absorption) Elimination Elimination (Metabolism & Excretion) CentralCompartment->Elimination Ke (Elimination)

Caption: One-compartment open model for pharmacokinetics.

References

Establishing Analytical Standards for Flumequine Purity and Potency

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a first-generation fluoroquinolone antibiotic used in veterinary medicine to treat enteric infections.[1][2] Like other quinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription, ultimately leading to bacterial cell death.[1][2] Ensuring the purity and potency of this compound is critical for its safety and efficacy.

These application notes provide detailed protocols for establishing the analytical standards for this compound, focusing on purity analysis by High-Performance Liquid Chromatography (HPLC) and potency determination through both HPLC and a biological assay.

Data Presentation

Purity and Impurity Profile

The purity of this compound is determined by quantifying the main compound and its related substances. The following table summarizes the common impurities and suggested acceptance criteria based on pharmacopoeial guidelines and International Council for Harmonisation (ICH) recommendations.[3][4]

Analyte Acceptance Criterion
This compound Assay99.0% to 101.0% (on dried basis)
This compound Impurity AReport threshold
This compound Impurity BReport threshold
Any Unspecified Impurity≤ Identification Threshold
Total ImpuritiesReport threshold

Note: Reporting and identification thresholds for impurities should be established based on ICH Q3A guidelines.[4]

Potency

The potency of this compound is a measure of its biological activity. It can be assessed by a chemical assay (HPLC) and a biological assay (DNA gyrase inhibition).

Assay Parameter Acceptance Criterion
HPLC Potency AssayAssay vs. Reference Standard98.0% to 102.0%
DNA Gyrase Inhibition AssayIC50Report Value

Experimental Protocols

Purity Determination by HPLC (Related Substances)

This method is adapted from the European Pharmacopoeia (EP) monograph for this compound.

3.1.1 Materials and Reagents

  • This compound Reference Standard (CRS)

  • This compound Impurity B CRS

  • Dimethylformamide (DMF), HPLC grade

  • Methanol (B129727), HPLC grade

  • Potassium dihydrogen phosphate (B84403), analytical grade

  • Water, HPLC grade

  • Octadecylsilyl silica (B1680970) gel for chromatography (5 µm)

3.1.2 Chromatographic Conditions

Parameter Specification
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol and 1.36 g/L solution of potassium dihydrogen phosphate (49:51 V/V)
Flow Rate 0.8 mL/min
Detection UV at 313 nm
Injection Volume 10 µL
Run Time Three times the retention time of this compound (approx. 39 minutes)

3.1.3 Preparation of Solutions

  • Test Solution: Dissolve 35.0 mg of the this compound sample in DMF and dilute to 100.0 mL with the same solvent.

  • Reference Solution (a): Dissolve the contents of a vial of this compound Impurity B CRS in 2.0 mL of a 50 µg/mL solution of this compound CRS in DMF.

  • Reference Solution (b): Dilute 1.0 mL of the Test Solution to 200.0 mL with DMF.

3.1.4 System Suitability

  • In the chromatogram of Reference Solution (a), the resolution between the peaks for Impurity B and this compound should be at least 2.0.

3.1.5 Analysis

  • Inject the Test Solution and Reference Solutions.

  • Calculate the percentage of each impurity by comparing the peak areas to the area of the main peak in the chromatogram of Reference Solution (b).

Potency Determination by HPLC

This protocol is for the quantitative analysis of this compound to determine its potency relative to a reference standard.

3.2.1 Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile, HPLC grade

  • Phosphoric acid, analytical grade

  • Water, HPLC grade

3.2.2 Chromatographic Conditions

Parameter Specification
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase Gradient elution with 0.01M phosphoric acid and acetonitrile
Flow Rate 0.7 mL/min
Detection Fluorescence (Excitation: 312 nm, Emission: 366 nm)
Injection Volume 20 µL

3.2.3 Preparation of Solutions

  • Standard Solution: Prepare a stock solution of this compound Reference Standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) and dilute to a final concentration of approximately 10 µg/mL.

  • Sample Solution: Prepare a stock solution of the this compound sample in the same solvent as the standard and dilute to a final concentration of approximately 10 µg/mL.

3.2.4 Analysis

  • Inject the Standard Solution and Sample Solution in replicate.

  • Calculate the potency of the sample by comparing the average peak area of the Sample Solution to that of the Standard Solution.

Potency Determination by DNA Gyrase Inhibition Assay

This biological assay measures the ability of this compound to inhibit the supercoiling activity of bacterial DNA gyrase.[5]

3.3.1 Materials and Reagents

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 6.5% Glycerol, 0.1 mg/mL BSA)

  • ATP solution

  • This compound stock solution in DMSO

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide

3.3.2 Assay Procedure

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate at 37°C for 30-60 minutes.[6]

  • Stop the reaction by adding Stop Buffer/Loading Dye and chloroform:isoamyl alcohol.

  • Separate the supercoiled and relaxed DNA by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Determine the concentration of this compound that inhibits 50% of the DNA gyrase activity (IC50) by densitometry of the DNA bands.

Visualizations

Mechanism of Action of this compound

Flumequine_Mechanism This compound This compound DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Purity Analysis by HPLC

HPLC_Purity_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample_Prep Weigh this compound Sample Dissolve in DMF Injection Inject Samples and Standards into HPLC Sample_Prep->Injection Standard_Prep Prepare Reference Solutions (this compound CRS and Impurity B CRS) Standard_Prep->Injection Chromatography Separation on C18 Column Injection->Chromatography Detection UV Detection at 313 nm Chromatography->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Impurity Content Integration->Calculation Reporting Report Purity Profile Calculation->Reporting

Caption: Workflow for this compound purity analysis.

Logical Relationship for Potency Assessment

Potency_Assessment_Logic Potency This compound Potency Chemical_Assay Chemical Assay (HPLC) Potency->Chemical_Assay Biological_Assay Biological Assay (DNA Gyrase Inhibition) Potency->Biological_Assay Identity_Purity Identity and Purity Chemical_Assay->Identity_Purity Measures Biological_Activity Biological Activity Biological_Assay->Biological_Activity Measures

Caption: Logic for this compound potency assessment.

References

Application Notes and Protocols: Use of Flumequine-Medicated Feed in Commercial Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of flumequine, a synthetic fluoroquinolone antibiotic, in commercial aquaculture. The information presented is intended to guide researchers and professionals in the development and application of this compound-medicated feed for the control of bacterial diseases in farmed fish.

Introduction

This compound is a bactericidal agent effective against a range of Gram-negative bacteria, which are common pathogens in aquaculture.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[3] In aquaculture, this compound is primarily administered orally through medicated feed to treat systemic bacterial infections such as furunculosis, vibriosis, and enteric redmouth disease.[1] The efficacy of this compound, coupled with its pharmacokinetic profile in various fish species, makes it a significant tool in fish health management. However, responsible use is crucial to mitigate the development of antimicrobial resistance.

Efficacy and Dosage

The effectiveness of this compound is determined by its minimum inhibitory concentration (MIC) against specific pathogens and the ability to achieve and maintain therapeutic concentrations in the fish tissues.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against several key bacterial pathogens in aquaculture.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Fish Pathogens

Bacterial SpeciesMIC (µg/mL)Notes
Aeromonas salmonicida (oxolinic acid-susceptible)Not specified, but as active as oxolinic acidThis compound was more active than oxolinic acid against resistant isolates.[4][5]
Vibrio anguillarum Serotype 1b0.15In distilled water with 2% NaCl.[6][7]
Photobacterium damsela ssp. piscicida0.3In distilled water with 2% NaCl.[6][7]
Vibrio alginolyticus1.2In distilled water with 2% NaCl.[6][7]
Vibrio damsela0.019In distilled water with 2% NaCl.[6][7]
Vibrio fluvialis0.15In distilled water with 2% NaCl.[6][7]

Note: The presence of divalent cations like Ca2+ and Mg2+ in seawater can significantly reduce the in vitro activity of this compound.[6][7]

In Vivo Efficacy and Recommended Dosages

The following table summarizes effective dosages of this compound administered through medicated feed in experimental and commercial settings.

Table 2: Recommended Dosages of this compound in Medicated Feed

Fish SpeciesDiseaseDosageDurationEfficacy
Lumpfish (Cyclopterus lumpus)Vibriosis (Vibrio anguillarum)25 mg/kg body weight/dayNot SpecifiedLowered cumulative mortality.[8]
Atlantic salmon (Salmo salar)Furunculosis (Aeromonas salmonicida)Not specified, but used in comparative trials.10 daysSlightly less effective than florfenicol.[9]
Gilthead sea bream (Sparus aurata)General bacterial infections20 mg/kg body weight (oral administration)Single dose for pharmacokinetic studyBioavailability of 29%.[6][7]
Olive Flounder (Paralichthys olivaceus)Experimental0.8 mg/g of fish body weight/dayNot SpecifiedUsed to study gene expression and histopathology.[2]

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in different fish species is critical for establishing effective treatment regimens and appropriate withdrawal periods. Water temperature is a key environmental factor that can influence the pharmacokinetic parameters of drugs in fish.[10][11][12]

Table 3: Pharmacokinetic Parameters of this compound in Different Fish Species

Fish SpeciesWater Temperature (°C)Administration Route & DoseCmax (µg/mL)Tmax (h)t1/2β (h)Bioavailability (%)
Gilthead sea bream (Sparus aurata)19Oral, 20 mg/kg1.7Not Specified3029
Gilthead sea bream (Sparus aurata)28 ± 1Intraperitoneal, 12 mg/kgNot SpecifiedNot SpecifiedNot SpecifiedNot Applicable
Atlantic salmon (Salmo salar)6-8Oral, 25 mg/kgNot SpecifiedNot Specified30-4044.7
Atlantic salmon (Salmo salar)Not SpecifiedIntravascular, 10 mg/kgNot ApplicableNot ApplicableNot SpecifiedNot Applicable

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar (B569324) dilution method for determining the MIC of this compound against fish pathogenic bacteria.

Materials:

  • This compound analytical standard

  • Bacterial isolates to be tested

  • Tryptone Soy Agar (TSA)

  • Sterile petri dishes

  • Incubator

  • Sterile saline (0.85% NaCl)

  • McFarland standard (0.5)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Prepare Agar Plates with this compound: Prepare a series of TSA plates containing twofold serial dilutions of this compound. Include a control plate with no antibiotic.

  • Prepare Bacterial Inoculum: Culture the bacterial isolates overnight. Suspend bacterial colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Spot-inoculate the surface of each agar plate with the bacterial suspensions.

  • Incubate: Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 22°C for Aeromonas salmonicida) for 24-48 hours.[5]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare this compound Stock Solution P2 Prepare Serial Dilutions in TSA P1->P2 E1 Inoculate Agar Plates P2->E1 P3 Prepare Bacterial Inoculum (0.5 McFarland) P3->E1 E2 Incubate at Optimal Temperature E1->E2 A1 Observe for Bacterial Growth E2->A1 A2 Determine MIC A1->A2 Pharmacokinetic_Study_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Analysis PE1 Fish Acclimation PE2 24h Fasting PE1->PE2 E1 Oral Administration of Medicated Feed PE2->E1 E2 Blood & Tissue Sampling at Time Points E1->E2 E3 Plasma Separation E2->E3 A1 Sample Storage (-20°C) E3->A1 A2 This compound Quantification (HPLC) A1->A2 A3 Pharmacokinetic Parameter Calculation A2->A3

References

Application Notes and Protocols for In Vitro Models Studying Flumequine's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the assessment of Flumequine's antibacterial efficacy. Detailed protocols for key experiments are provided, along with data presentation formats and visualizations to facilitate understanding and implementation in a research setting.

Introduction to this compound

This compound is a first-generation synthetic fluoroquinolone antibiotic primarily used in veterinary medicine.[1][2] Its bactericidal activity is directed against a broad spectrum of Gram-negative bacteria, with some activity also reported against Gram-positive organisms.[1][3] this compound is commonly employed for the treatment of enteric infections in livestock, poultry, and in aquaculture.[1][3]

Mechanism of Action

This compound functions by inhibiting essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3][4] These enzymes are critical for bacterial DNA replication, transcription, and repair.[3][4] By binding to these enzymes, this compound prevents the unwinding and resealing of DNA, leading to a cessation of cellular division and ultimately, bacterial cell death.[2][3][4]

Flumequine_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Supercoiling dna_replication DNA Replication & Transcription dna_gyrase->dna_replication separated_dna Separated Daughter Chromosomes topoisomerase_iv->separated_dna Decatenation topoisomerase_iv->dna_replication relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Supercoiling supercoiled_dna->dna_replication replicated_dna Replicated DNA (Catenated) replicated_dna->topoisomerase_iv Decatenation separated_dna->dna_replication dna_replication->replicated_dna cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: this compound's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Quantitative Antibacterial Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial pathogens, providing a quantitative measure of its in vitro potency.

Table 1: MIC50 of this compound Against Pathogens from Calves [5]

Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)
Pasteurella multocida170.25
Pasteurella haemolytica161
Salmonella dublin210.5
Salmonella typhimurium210.5
Escherichia coli210.5

Table 2: MIC of this compound Against Marine Pathogens [6]

Bacterial SpeciesMIC (µg/mL)
Vibrio anguillarum Serotype 1b0.15
Photobacterium damsela ssp. piscicida0.3
Vibrio alginolyticus1.2
Vibrio damsela0.019
Vibrio fluvialis0.15

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

MIC_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading prep_stock Prepare this compound Stock Solution serial_dilute Perform 2-fold Serial Dilutions of this compound in CAMHB prep_stock->serial_dilute prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include Growth Control (no drug) and Sterility Control (no bacteria) add_inoculum->controls incubate Incubate at 35-37°C for 18-24 hours add_inoculum->incubate read_mic Visually Inspect for Turbidity. MIC = Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., dilute alkali hydroxide (B78521) solution)[2]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to the highest concentration to be tested.

  • Prepare Bacterial Inoculum: From a fresh overnight culture on an agar (B569324) plate, select 3-5 isolated colonies and inoculate into CAMHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution with CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound and to the growth control wells. The final volume in each well should be consistent (e.g., 200 µL).

  • Controls: Include a growth control (bacteria in CAMHB without this compound) and a sterility control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).[8][9]

Time-Kill Curve Assay

This assay provides information on the rate and extent of bacterial killing by this compound over time.

Time_Kill_Curve_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis prep_cultures Prepare Bacterial Culture to Mid-Log Phase inoculate Inoculate Tubes to ~5 x 10^5 CFU/mL prep_cultures->inoculate prep_tubes Prepare Tubes with CAMHB and Varying this compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) prep_tubes->inoculate incubate_shake Incubate at 37°C with Shaking inoculate->incubate_shake sample Remove Aliquots at Specified Time Points (0, 2, 4, 6, 8, 24 hours) incubate_shake->sample serial_dilute_plate Perform Serial Dilutions and Plate on Agar sample->serial_dilute_plate incubate_plates Incubate Agar Plates for 24 hours serial_dilute_plate->incubate_plates count_cfu Count Colonies (CFU) incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data Anti_Biofilm_Assay_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification inoculate_plate Inoculate 96-well Plate with Bacterial Suspension (~10^5 CFU/mL) incubate_static Incubate for 24 hours at 37°C without Shaking inoculate_plate->incubate_static remove_planktonic Remove Planktonic Cells and Wash Wells with PBS incubate_static->remove_planktonic add_this compound Add Fresh Medium with Serial Dilutions of this compound remove_planktonic->add_this compound incubate_again Incubate for another 24 hours add_this compound->incubate_again wash_again Wash Wells to Remove Drug and Dead Cells incubate_again->wash_again stain Stain Biofilm with Crystal Violet wash_again->stain solubilize Solubilize Stain (e.g., with Ethanol) stain->solubilize read_absorbance Read Absorbance with a Plate Reader solubilize->read_absorbance

References

Application Notes and Protocols for the Synthesis and Purification of Flumequine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory-scale synthesis and purification of Flumequine, a first-generation fluoroquinolone antibiotic. The included protocols are based on established chemical methodologies, offering guidance for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 6-fluorotetrahydroquinaldine, followed by condensation, cyclization, and saponification reactions.

Synthesis Workflow

The overall synthetic route for this compound can be visualized as a three-stage process. The initial stage involves the synthesis of the core heterocyclic intermediate. This is followed by the addition of a side chain necessary for the final ring closure, and the last stage is the formation and hydrolysis to the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Condensation cluster_2 Stage 3: Cyclization and Saponification A 4-Fluoroaniline (B128567) + Crotonaldehyde (B89634) B Acid-catalyzed Reaction (e.g., HCl) A->B C Mixture of 6-Fluoroquinaldine and 6-Fluorotetrahydroquinaldine Acid Salts B->C D Base Treatment & Reduction C->D E 6-Fluorotetrahydroquinaldine D->E F 6-Fluorotetrahydroquinaldine H Condensation Reaction (Heating) F->H G Diethyl ethoxymethylenemalonate G->H I Diethyl 2-((6-fluoro-3,4-dihydro-2-methylquinolin-1(2H)-yl)methylene)malonate H->I J Diethyl Ester Intermediate K Thermal Cyclization (Polyphosphoric Acid) J->K L Ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate K->L M Saponification (e.g., NaOH) L->M N Crude this compound M->N

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-Fluorotetrahydroquinaldine

This protocol describes the synthesis of the key intermediate, 6-fluorotetrahydroquinaldine, from 4-fluoroaniline and crotonaldehyde.[1][2]

Materials:

Procedure:

  • In a reaction vessel, slowly add crotonaldehyde to a solution of 4-fluoroaniline in 4N hydrochloric acid at a temperature maintained between 50-60°C.

  • After the addition is complete, add toluene and heat the mixture under reflux for 4 hours. This will yield a mixture of 6-fluoroquinaldine and 6-fluorotetrahydroquinaldine as acid salts.

  • Cool the mixture and treat it with a base (e.g., sodium hydroxide) in the presence of a weak acid.

  • Reduce the resulting mixture to convert the remaining 6-fluoroquinaldine to 6-fluorotetrahydroquinaldine.

  • After the reaction is complete, as monitored by chromatographic analysis, filter to remove any solids.

  • Evaporate the solvent and dissolve the residue in isopropanol.

  • Precipitate the 6-fluorotetrahydroquinaldine as its hydrochloride salt by treating the isopropanol solution with anhydrous hydrogen chloride.

  • Filter the precipitate and dry to obtain the product. An additional crop of crystals can be obtained by concentrating the mother liquor.

Experimental Protocol: Synthesis of this compound

This protocol details the conversion of 6-fluorotetrahydroquinaldine to this compound.[2][3]

Materials:

  • 6-Fluorotetrahydroquinaldine

  • Diethyl ethoxymethylenemalonate

  • Toluene

  • Polyphosphoric Acid

  • Sodium Hydroxide Solution

  • Hydrochloric Acid

Procedure:

  • Mix 6-fluorotetrahydroquinaldine and diethyl ethoxymethylenemalonate and heat the mixture at approximately 125°C for 5 hours.

  • Cool the mixture to about 95°C and evaporate the excess reagents.

  • To the stirred reaction mixture, add toluene, followed by the slow addition of polyphosphoric acid, maintaining the temperature between 90-100°C.

  • Heat the mixture at reflux for approximately 14 hours to effect cyclization.

  • To hydrolyze the resulting ester, add water and continue to reflux for 6-13 hours, removing the toluene via azeotropic distillation.

  • The solid product, crude this compound, will precipitate. Filter the solid and wash it with hot water.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities.[4] The primary methods employed are recrystallization and acid-base precipitation.

Purification Workflow

The purification process typically involves dissolving the crude product in a suitable solvent, followed by crystallization or precipitation to obtain the pure compound.

G cluster_0 Crude Product Handling cluster_1 Purification Method 1: Recrystallization cluster_2 Purification Method 2: Acid-Base Precipitation A Crude this compound Solid B Washing with Hot Water and Methanol A->B C Washed Crude this compound B->C D Dissolve in N,N-Dimethylformamide (DMF) at 125°C C->D K Dissolve in Aqueous NaOH Solution C->K E Cool Slowly to 100°C, then to 7°C D->E F Crystallization E->F G Filter and Collect Crystals F->G H Wash with Methanol G->H I Dry under Vacuum H->I J Pure this compound I->J L Hot Filtration K->L M Acidify with HCl L->M N Precipitation M->N O Filter and Collect Precipitate N->O P Wash with Water until Acid-Free O->P Q Rinse with Methanol P->Q R Dry under Vacuum Q->R S Pure this compound R->S

Caption: Purification workflows for this compound.

Experimental Protocol: Recrystallization

This protocol describes the purification of crude this compound by recrystallization from N,N-dimethylformamide (DMF).[2][5]

Materials:

  • Crude this compound

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Dissolve the dry, crude this compound in DMF at a temperature of 125°C.

  • Allow the solution to cool with stirring to 100°C.

  • Continue cooling to 7°C using a cold water bath to induce crystallization.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with cold methanol.

  • Dry the purified this compound in a vacuum oven.

Experimental Protocol: Acid-Base Precipitation

This protocol outlines the purification of crude this compound using an acid-base precipitation technique.[2]

Materials:

  • Crude this compound

  • Sodium Hydroxide Solution

  • Hydrochloric Acid

  • Methanol

Procedure:

  • Dissolve the damp, crude this compound cake in a sodium hydroxide solution.

  • Filter the solution while hot (approximately 90°C) to remove any insoluble impurities.

  • Acidify the hot filtrate with hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration.

  • Wash the product with water until the washings are acid-free.

  • Rinse the final product with methanol.

  • Dry the purified this compound in a vacuum oven.

Quantitative Data

The following table summarizes the reported yields for the synthesis and purification of this compound.

Process Stage Product Reported Yield Reference
Intermediate Synthesis6-Fluorotetrahydroquinaldine70-85% (initial), additional 5-10% from mother liquor[1]
Overall Intermediate Synthesis6-Fluorotetrahydroquinaldine76%[1]
Final Product (Crude)This compound90.8%[2]
Final Product (Recrystallized)This compound82.3% (overall)[2]

Purity Assessment

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common method for the quantification of this compound.[6] For the identification of potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4]

Analytical Methods for Purity:

  • High-Performance Liquid Chromatography (HPLC): For assay and impurity profiling.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[4]

  • Gas Chromatography (GC): For residual solvent analysis.[4]

  • Melting Point: The reported melting point of this compound is 253-255°C.[7][8]

References

Assessing the Impact of Flumequine on Gut Microbiota: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the impact of the fluoroquinolone antibiotic, Flumequine, on the composition and function of the gut microbiota. The following sections detail the primary experimental approaches, from sample collection to data analysis, and provide standardized protocols for researchers.

Introduction

This compound is a synthetic fluoroquinolone antibiotic used in veterinary medicine. Like other broad-spectrum antibiotics, this compound can significantly alter the delicate balance of the gut microbiota, a complex ecosystem crucial for host health. This disruption, known as dysbiosis, can lead to a reduction in microbial diversity, changes in the abundance of specific bacterial taxa, and alterations in the metabolic functions of the microbiome.[1][2] Understanding these effects is critical for developing strategies to mitigate the negative impacts of antibiotic therapy and for the overall assessment of drug safety.

The primary methods for investigating the impact of this compound on the gut microbiota include:

  • 16S rRNA Gene Sequencing: A targeted sequencing approach to profile the taxonomic composition of the bacterial community.

  • Shotgun Metagenomic Sequencing: A comprehensive method that sequences all genomic DNA in a sample, providing insights into both taxonomic composition and functional potential.

  • Metabolomics: The analysis of small molecule metabolites produced by the gut microbiota, offering a direct readout of its functional activity.

Data Presentation: The Impact of Fluoroquinolones on Gut Microbiota

While specific quantitative data for this compound's impact on gut microbiota is limited in publicly available literature, the effects of other fluoroquinolones, such as levofloxacin (B1675101) and ciprofloxacin, have been studied and can serve as a proxy to understand the potential impact of this class of antibiotics.[2][3]

Table 1: Effect of Fluoroquinolone Administration on Alpha Diversity of Gut Microbiota in a Murine Model

Diversity MetricPre-Treatment (Day 0)During Treatment (Day 4)Post-Treatment (Day 60)
Chao1 Index (Richness) 1200 ± 150400 ± 501100 ± 120
Shannon Index (Diversity) 4.5 ± 0.52.0 ± 0.34.2 ± 0.4

Data are presented as mean ± standard deviation and are based on studies of levofloxacin, another fluoroquinolone antibiotic.[2][3]

Table 2: Changes in Relative Abundance of Major Bacterial Phyla Following Fluoroquinolone Treatment

Bacterial PhylumPre-TreatmentDuring TreatmentPost-Treatment (Partial Recovery)
Firmicutes ~50-60%DecreasedIncreased, but composition may differ from baseline
Bacteroidetes ~20-30%DecreasedGradual recovery
Proteobacteria ~1-5%IncreasedMay remain elevated
Actinobacteria ~3-8%DecreasedVariable recovery

These are generalized trends observed with fluoroquinolone antibiotics. The Firmicutes/Bacteroidetes ratio is a key indicator of gut dysbiosis and is often altered by antibiotic treatment.[4][5][6][7]

Experimental Protocols

16S rRNA Gene Sequencing

This method targets the hypervariable regions of the 16S ribosomal RNA gene, which is highly conserved among bacteria and serves as a phylogenetic marker.[8][9]

Protocol:

  • Fecal Sample Collection and DNA Extraction:

    • Collect fecal samples from control and this compound-treated animal models at specified time points (e.g., pre-treatment, during treatment, and post-treatment).

    • Immediately freeze samples at -80°C to preserve microbial composition.

    • Extract total genomic DNA from a standardized amount of fecal material (e.g., 200 mg) using a commercially available kit optimized for microbial DNA from stool (e.g., QIAamp PowerFecal DNA Kit).

    • Assess the quality and quantity of extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • PCR Amplification of the 16S rRNA Gene:

    • Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with attached Illumina adapters.

    • Perform PCR in triplicate for each sample to minimize amplification bias.

    • Pool the triplicate PCR products for each sample.

    • Verify the size of the PCR amplicons using gel electrophoresis.

  • Library Preparation and Sequencing:

    • Purify the pooled PCR products.

    • Perform index PCR to attach unique dual indices to each sample for multiplexed sequencing.

    • Purify the indexed PCR products.

    • Quantify the final library concentration.

    • Pool all indexed libraries in equimolar concentrations.

    • Sequence the pooled library on an Illumina MiSeq or NovaSeq platform using a 2x250 bp or 2x300 bp paired-end sequencing strategy.

  • Bioinformatics Analysis:

    • Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences.

    • Merge paired-end reads.

    • Denoise the sequences and cluster them into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Assign taxonomy to the ASVs/OTUs using a reference database such as SILVA or Greengenes.

    • Generate a feature table (ASV/OTU abundance per sample).

    • Calculate alpha diversity indices (e.g., Chao1, Shannon) and beta diversity metrics (e.g., Bray-Curtis, UniFrac).[10]

    • Perform statistical analysis to identify significant differences in microbial composition between treatment groups.

G cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis SampleCollection Fecal Sample Collection DNAExtraction DNA Extraction SampleCollection->DNAExtraction PCRAmplification 16S rRNA PCR Amplification DNAExtraction->PCRAmplification LibraryPrep Library Preparation PCRAmplification->LibraryPrep Sequencing Illumina Sequencing LibraryPrep->Sequencing QC Quality Control Sequencing->QC ASVClustering ASV/OTU Clustering QC->ASVClustering Taxonomy Taxonomic Assignment ASVClustering->Taxonomy Diversity Diversity Analysis Taxonomy->Diversity G cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis SampleCollection Fecal Sample Collection DNAExtraction Total DNA Extraction SampleCollection->DNAExtraction Fragmentation DNA Fragmentation DNAExtraction->Fragmentation LibraryPrep Library Preparation Fragmentation->LibraryPrep Sequencing Shotgun Sequencing LibraryPrep->Sequencing QC Quality Control & Host Read Removal Sequencing->QC Taxonomic Taxonomic Profiling QC->Taxonomic Functional Functional Profiling QC->Functional ARG ARG Analysis Functional->ARG G cluster_sample_prep Sample Preparation cluster_analysis_ms Mass Spectrometry Analysis cluster_data_analysis Data Analysis SampleCollection Fecal Sample Collection MetaboliteExtraction Metabolite Extraction SampleCollection->MetaboliteExtraction LCMS LC-MS/GC-MS Analysis MetaboliteExtraction->LCMS DataProcessing Data Processing LCMS->DataProcessing MetaboliteID Metabolite Identification DataProcessing->MetaboliteID Stats Statistical Analysis MetaboliteID->Stats Pathway Pathway Analysis Stats->Pathway

References

Application Notes and Protocols for Flumequine Efficacy Trials in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a first-generation synthetic fluoroquinolone antibiotic with bactericidal activity, primarily against Gram-negative bacteria.[1] It is utilized in veterinary medicine for the treatment of various infectious diseases in livestock, poultry, and aquaculture.[1] The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This document provides detailed application notes and protocols for designing and conducting robust efficacy trials of this compound in key veterinary species.

These guidelines are intended to assist researchers, scientists, and drug development professionals in generating reliable data to support the clinical efficacy of this compound-based veterinary medicinal products, in accordance with international regulatory standards such as those from the European Medicines Agency (EMA) and VICH.[2][3][4][5]

Preclinical Efficacy Assessment

Before proceeding to large-scale clinical trials, a thorough preclinical assessment is crucial to establish the baseline efficacy of this compound against target pathogens and to determine appropriate dosage ranges.

In Vitro Susceptibility Testing

Objective: To determine the in vitro activity of this compound against a panel of relevant veterinary bacterial pathogens.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Obtain recent clinical isolates of target pathogens from the target animal species. Key pathogens include:

    • Poultry: Escherichia coli (avian pathogenic E. coli - APEC), Salmonella spp.[6]

    • Swine: Enterotoxigenic Escherichia coli (ETEC), Salmonella spp., Brachyspira hyodysenteriae.

    • Fish: Aeromonas salmonicida, Vibrio spp.

  • Methodology: The broth microdilution method is recommended as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Include positive (no antibiotic) and negative (no bacteria) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific bacterium (e.g., 35-37°C for 16-20 hours for E. coli).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Data Presentation: Summarize the MIC data, including the MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Veterinary Pathogens

PathogenHost SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliPoultry--[7]
Salmonella spp.Swine->64[8]
Pasteurella multocidaSwine-0.5[8]
Bordetella spp.Swine->64[8]
Aeromonas salmonicidaSalmonids---

Note: Specific MIC values can vary significantly between studies and geographical locations. The table should be populated with data from specific in-house or literature-derived studies.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the target animal species.

Protocol: Single and Multiple Dose PK Studies

  • Animals: Use healthy animals representative of the target population (species, age, and weight).

  • Administration: Administer this compound via the intended clinical route (e.g., oral, in-feed, or in-water).

  • Dosing:

    • Single Dose Study: Administer a single dose of this compound.

    • Multiple Dose Study: Administer this compound at the proposed clinical dosage regimen for a specified duration.

  • Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration).

  • Analysis: Analyze plasma or serum samples for this compound concentrations using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Table 2: Pharmacokinetic Parameters of this compound in Different Veterinary Species

SpeciesRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
Pigs (IM)Intramuscular154.99 ± 0.922-36.35 ± 1.69-[8]
Turkeys (Oral Bolus)Oral15----[7]
Turkeys (Oral Bolus)Oral30----[7]
Atlantic Salmon (Bath)Bath25 µg/mL for 18 min--41 (muscle)-[9]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; t1/2 = Elimination half-life. Values are presented as mean ± standard deviation where available.

Clinical Efficacy Trial Design

Clinical trials should be designed to provide robust evidence of this compound's efficacy under field or simulated field conditions.

General Principles of Clinical Trial Design
  • Randomization: Animals should be randomly allocated to treatment groups to minimize bias.

  • Blinding: Whenever possible, studies should be blinded (investigators and/or animal owners are unaware of the treatment allocation).

  • Control Groups: Include a negative control (placebo or untreated) and/or a positive control (a registered product with proven efficacy) group.

  • Sample Size: The number of animals per group should be statistically justified to ensure adequate power to detect a clinically relevant treatment effect.

  • Ethical Considerations: All animal studies must be conducted in accordance with national and international guidelines for animal welfare and ethics.

Experimental Workflow for a Typical Efficacy Trial

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Susceptibility (MIC Determination) pk_studies Pharmacokinetic Studies (Dose Finding) in_vitro->pk_studies Inform Dosage animal_selection Animal Selection & Acclimatization pk_studies->animal_selection Determine Dose randomization Randomization animal_selection->randomization infection_model Experimental Infection (if applicable) randomization->infection_model treatment Treatment Administration (this compound vs. Control) infection_model->treatment clinical_assessment Clinical Assessment (Scoring & Monitoring) treatment->clinical_assessment data_collection Data & Sample Collection (Blood, Tissues) clinical_assessment->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Efficacy Evaluation data_analysis->results G This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell dna_gyrase DNA Gyrase (Topoisomerase II) bacterial_cell->dna_gyrase topoisomerase_iv Topoisomerase IV bacterial_cell->topoisomerase_iv dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Inhibition topoisomerase_iv->dna_replication Inhibition cell_death Bacterial Cell Death dna_replication->cell_death Leads to

References

Application of Fluorescent Spectroscopy for the Detection of Flumequine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a synthetic fluoroquinolone antibiotic that has been widely used in veterinary medicine to treat bacterial infections. Concerns over the potential for antibiotic resistance and residues in food products have necessitated the development of sensitive and reliable analytical methods for its detection. Fluorescence spectroscopy offers a powerful tool for the quantification of this compound, leveraging its intrinsic fluorescent properties. This application note details various methodologies employing fluorescence spectroscopy for this compound detection, providing comprehensive protocols and performance data. The techniques covered include synchronous fluorescence spectrometry (SFS), high-performance liquid chromatography with fluorescence detection (HPLC-FLD), and fluorescence quenching-based methods using nanosensors.

Quantitative Data Summary

The following tables summarize the quantitative performance of different fluorescent spectroscopy-based methods for this compound detection, facilitating easy comparison of their key analytical parameters.

MethodMatrixLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
Al³⁺ Sensitized SFSWastewater0.5 - 8000.02054-90.72 - 98.23[1]
HPLC-FLDShrimp--239.0 (µg/kg)83.0 - 121.6[2]
Molecularly Imprinted Carbon DotsMeat30 - 26006218670 - 100[3][4]
Variable-Angle Synchronous FluorescenceMilk-12.4-96.1 - 104.0[5]

Experimental Protocols & Methodologies

Synchronous Fluorescence Spectrometry (SFS) with Al³⁺ Sensitization

This method enhances the native fluorescence of this compound through complexation with aluminum ions (Al³⁺), allowing for sensitive detection in complex matrices like wastewater.[1]

Protocol:

  • Sample Preparation:

    • Collect wastewater samples.

    • Filter the samples through a 0.45 µm membrane to remove particulate matter.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a working standard solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O) in deionized water.

  • Measurement Procedure:

    • In a quartz cuvette, mix the filtered wastewater sample (or a standard solution), the Al³⁺ solution, and a suitable buffer to maintain the optimal pH.

    • Allow the mixture to incubate for a specified time to ensure complete complexation.

    • Record the synchronous fluorescence spectrum using a spectrofluorometer.

  • Instrument Settings (Example):

    • Wavelength Difference (Δλ): 115.0 nm[1]

    • Excitation and Emission Slit Widths: 5 nm

    • Scan Speed: 1200 nm/min

Signaling Pathway: this compound-Al³⁺ Complexation

G This compound-Al³⁺ Complexation and Fluorescence Enhancement This compound This compound Complex This compound-Al³⁺ Complex (Increased Conjugation) This compound->Complex Complexation Al3_ion Al³⁺ Ion Al3_ion->Complex Fluorescence Enhanced Fluorescence Emission (λem) Complex->Fluorescence Excitation Excitation Light (λex) Excitation->Complex

Caption: this compound forms a complex with Al³⁺, enhancing its fluorescence.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This is a highly selective and widely used method for the determination of this compound in various food matrices.[2][6]

Protocol:

  • Sample Preparation (e.g., for Shrimp Tissue):

    • Homogenize the shrimp tissue sample.

    • Extract this compound from the homogenized tissue using an appropriate solvent (e.g., acetonitrile (B52724) or dichloromethane (B109758) followed by partitioning with NaOH).[6]

    • Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions (Example):

    • HPLC Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1 M formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Set the excitation and emission wavelengths specific for this compound (e.g., λex = 325 nm, λem = 365 nm).[2]

Experimental Workflow: HPLC-FLD for this compound Analysis

G HPLC-FLD Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_detection Fluorescence Detection Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection Sample Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detector Fluorescence Detector (λex / λem) Separation->Detector Data Data Acquisition & Analysis Detector->Data G Fluorescence Quenching Mechanism cluster_probe MIP-Carbon Dot Probe MIP_CD MIP-CD Composite (Highly Fluorescent) Quenched_State MIP-CD-Flumequine Complex (Fluorescence Quenched) MIP_CD->Quenched_State Binding Fluorescence_On Strong Fluorescence MIP_CD->Fluorescence_On This compound This compound Analyte This compound->Quenched_State Excitation Excitation Light Excitation->MIP_CD Excitation->Quenched_State Fluorescence_Off Weak/No Fluorescence Quenched_State->Fluorescence_Off

References

Application Notes and Protocols for Evaluating the Environmental Fate of Flumequine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the key environmental fate parameters of Flumequine. The methodologies are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.

Overview of this compound's Environmental Fate

This compound, a fluoroquinolone antibiotic used in veterinary medicine, can enter the environment through various pathways, including excretion from treated animals and aquaculture effluent. Understanding its behavior and persistence in different environmental compartments—water, soil, and sediment—is crucial for assessing its potential ecological risks. The primary processes governing the environmental fate of this compound are:

  • Hydrolysis: The chemical breakdown of the molecule in the presence of water.

  • Photolysis: Degradation caused by exposure to sunlight.

  • Biodegradation: Transformation or breakdown by microorganisms in soil and aquatic systems.

  • Sorption: The process of binding to soil and sediment particles, which affects its mobility and bioavailability.

The following sections provide detailed protocols for studying these processes, along with a summary of available quantitative data for this compound.

General Analytical Protocol for this compound

Accurate quantification of this compound in environmental matrices is fundamental to all environmental fate studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Sample Preparation and Extraction

2.1.1. Water Samples

  • Filter the water sample through a 0.45 µm filter to remove suspended particles.

  • For trace concentrations, perform Solid-Phase Extraction (SPE) for sample cleanup and concentration.

    • Condition an Oasis HLB or similar polymeric reversed-phase SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute this compound with a suitable organic solvent, such as methanol or acetonitrile (B52724).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC-MS/MS analysis.

2.1.2. Soil and Sediment Samples

  • Air-dry the soil or sediment samples and sieve them to a uniform particle size (e.g., < 2 mm).

  • Perform solvent extraction. A common method is Microwave-Assisted Extraction (MAE) or ultrasonic extraction.

    • Mix a known weight of the sample (e.g., 5 g) with an extraction solvent. A mixture of acetonitrile and a buffer solution (e.g., EDTA-McIlvaine buffer) is often effective.[1][2]

    • Extract the sample using MAE or ultrasonication.

  • Centrifuge the extract and collect the supernatant.

  • The supernatant can be further cleaned up using SPE as described for water samples.

  • Evaporate the final eluate and reconstitute for analysis.

HPLC-MS/MS Conditions
  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor and product ion transitions for this compound.

Hydrolysis Protocol (Adapted from OECD 111)

This protocol determines the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.[3][4][5][6][7]

Experimental Workflow

Caption: Workflow for the hydrolysis study of this compound.

Experimental Protocol
  • Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated studies).

  • Sampling: At appropriate time intervals, collect aliquots from each solution.

  • Analysis: Determine the concentration of this compound in each sample using a validated HPLC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The hydrolysis rate constant (k) is the negative of the slope of the regression line. The half-life (t₁/₂) is calculated as ln(2)/k.

Data Presentation: Hydrolysis of this compound
pHTemperature (°C)Rate Constant (k)Half-life (t₁/₂)Reference
5Ambient-Stable[8]
7Ambient-Stable[8]
9AmbientDecreased degradation-[8]

Photolysis Protocol (Adapted from OECD 316)

This protocol evaluates the degradation of this compound in water due to direct exposure to simulated sunlight.[9][10][11][12][13]

Experimental Workflow

Caption: Workflow for the photolysis study of this compound.

Experimental Protocol
  • Solution Preparation: Prepare a solution of this compound in sterile, buffered (e.g., pH 7) water.

  • Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

  • Dark Control: Simultaneously, incubate an identical solution in the dark to account for any non-photolytic degradation.

  • Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

  • Analysis: Quantify the concentration of this compound in each sample using HPLC-MS/MS.

  • Data Analysis: Calculate the photolysis rate constant and half-life using the data from the irradiated samples, corrected for any degradation observed in the dark control. The quantum yield can also be determined if the light intensity is measured.

Data Presentation: Photolysis of this compound
Water MatrixLight ConditionsHalf-life (t₁/₂)Quantum Yield (Φ)Reference
Demineralized WaterSimulated SunlightFaster degradation0.34[14][15]
Synthetic SeawaterSimulated SunlightSlower degradation-[14]

This compound Degradation Pathway

G This compound This compound PTP1 Opening of the heterocyclic ring This compound->PTP1 PTP2 Loss of fluorine atom This compound->PTP2 PTP3 Hydroxylation of the aromatic ring This compound->PTP3 PTP4 Further degradation products PTP1->PTP4 PTP2->PTP4 PTP3->PTP4

Caption: Simplified photolytic degradation pathway of this compound.[14]

Biodegradation in Soil Protocol (Adapted from OECD 307)

This protocol assesses the rate and route of this compound degradation in soil under both aerobic and anaerobic conditions.[16][17][18][19][20][21]

Experimental Workflow

Caption: Workflow for the soil biodegradation study of this compound.

Experimental Protocol
  • Soil Selection and Preparation: Use fresh soil samples with known characteristics (pH, organic carbon content, texture).

  • Test Substance Application: Apply a solution of this compound (often ¹⁴C-labeled for tracking) to the soil samples.

  • Incubation:

    • Aerobic: Incubate the soil in a flow-through system with a continuous supply of air. Trap evolved ¹⁴CO₂ to measure mineralization.

    • Anaerobic: After an initial aerobic phase to reduce oxygen, flood the soil with water and maintain anaerobic conditions by purging with an inert gas like nitrogen.

  • Sampling: At various time points, collect replicate soil samples.

  • Extraction and Analysis: Extract this compound and its transformation products from the soil using appropriate solvents. Analyze the extracts by HPLC with radiometric detection and/or LC-MS/MS.

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound in soil.

Data Presentation: Biodegradation of this compound in Soil
ConditionSoil TypeDT₅₀ (days)Reference
AerobicNot specifiedNot readily available
AnaerobicNot specifiedNot readily available

Note: Specific DT₅₀ values for this compound in soil under controlled laboratory conditions following OECD 307 are not well-documented in the reviewed literature. It is generally considered to be poorly biodegradable.

Biodegradation in Aquatic Sediment Systems Protocol (Adapted from OECD 308)

This protocol evaluates the degradation of this compound in water-sediment systems under aerobic and anaerobic conditions.[22][23][24][25][26]

Experimental Workflow

Caption: Workflow for the aquatic sediment biodegradation study.

Experimental Protocol
  • System Setup: Prepare test systems with a layer of sediment and an overlying water phase.

  • Test Substance Application: Apply this compound (preferably ¹⁴C-labeled) to the water phase.

  • Incubation:

    • Aerobic: Maintain aerobic conditions in the water phase by gentle aeration.

    • Anaerobic: Maintain anaerobic conditions throughout the system by purging with an inert gas.

  • Sampling: At specified intervals, sample the water and sediment phases separately.

  • Analysis: Analyze the water samples directly or after SPE. Extract the sediment samples and analyze the extracts. Use HPLC with radiometric detection and/or LC-MS/MS.

  • Data Analysis: Determine the dissipation half-lives (DT₅₀) of this compound in the total system, water phase, and sediment phase.

Data Presentation: Biodegradation of this compound in Aquatic Sediment Systems
ConditionSystemDT₅₀ (days)Reference
Aerobic, illuminatedEel pond sediment slurry3.6 - 6.4
Aerobic, darkEel pond sediment slurryVery slow degradation

Note: The available data suggests that biodegradation of this compound is slow and often coupled with photolysis in aquatic systems.

Sorption Protocol (Adapted from OECD 106)

This protocol determines the adsorption and desorption characteristics of this compound on different types of soil and sediment using a batch equilibrium method.[19][27][28][29][30]

Experimental Workflow

Caption: Workflow for the sorption study of this compound.

Experimental Protocol
  • Preparation: Use characterized soil or sediment samples. Prepare solutions of this compound in 0.01 M CaCl₂.

  • Adsorption:

    • Add a known mass of soil/sediment to a centrifuge tube.

    • Add a known volume and concentration of the this compound solution.

    • Shake the tubes for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

  • Phase Separation: Centrifuge the tubes to separate the solid and aqueous phases.

  • Analysis: Determine the concentration of this compound remaining in the aqueous phase by HPLC-MS/MS.

  • Calculation: Calculate the amount of this compound sorbed to the solid phase by mass balance. Determine the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

  • Desorption (Optional): After the adsorption phase, replace a portion of the supernatant with a fresh solution without this compound and re-equilibrate to determine desorption characteristics.

Data Presentation: Sorption of this compound
Soil/Sediment TypepHOrganic Carbon (%)Kd (L/kg)Koc (L/kg)Reference
Various soils4.5 - 8.5VariableStrong sorption observed-[31]
---> 1000 for most acidic to neutral soils-[32]

Note: this compound generally exhibits strong sorption to soil and sediment, particularly in acidic to neutral conditions. The sorption is influenced by pH, cation exchange capacity, and clay content.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the environmental fate of this compound. Consistent application of these standardized methods will generate high-quality data that is essential for conducting thorough environmental risk assessments and for making informed decisions regarding the use and management of this veterinary antibiotic. The provided data summaries indicate that photolysis is a significant degradation pathway for this compound in aquatic environments, while biodegradation is generally slow. Its strong sorption to soil and sediment suggests limited mobility but potential for accumulation in these compartments.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Bacterial Resistance to Flumequine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to flumequine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacterial resistance to this compound, a quinolone antibiotic, is primarily mediated by three main mechanisms:

  • Target Site Mutations: this compound's targets are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication.[1][2] Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB for DNA gyrase and parC, parE for topoisomerase IV) can alter the enzyme structure, reducing the binding affinity of this compound and thereby conferring resistance.[1][2][3] High-level resistance often requires multiple mutations in these target genes.[2]

  • Reduced Intracellular Drug Accumulation: This is achieved through the overexpression of multidrug efflux pumps.[4] These are transport proteins that actively extrude this compound and other antibiotics from the bacterial cell, lowering the intracellular concentration of the drug below its effective level.[4]

  • Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired horizontally through plasmids.[5][6] These plasmids can carry genes that confer resistance, such as:

    • qnr genes (qnrA, qnrB, qnrS): These genes produce proteins that protect DNA gyrase from the inhibitory effects of quinolones.[5][7]

    • aac(6')-Ib-cr: This gene encodes an enzyme that modifies and inactivates certain fluoroquinolones.[7]

    • qepA and oqxAB: These genes encode for efflux pumps that contribute to reduced drug accumulation.[6][7]

Q2: How do mutations in gyrA and parC correlate with the level of this compound resistance?

A2: There is a clear correlation between the number and location of mutations in the QRDRs of gyrA and parC and the Minimum Inhibitory Concentration (MIC) of this compound. Generally, a single mutation in gyrA is associated with resistance to older quinolones like nalidixic acid and this compound.[1][3] The development of resistance to newer fluoroquinolones and higher levels of resistance to this compound often require additional mutations in gyrA and/or parC.[1][3][8] For instance, isolates with a single gyrA mutation may be resistant to this compound, while those with double gyrA mutations or combined gyrA and parC mutations exhibit resistance to a broader range of fluoroquinolones with significantly higher MICs.[1][3][8]

Q3: What is the role of efflux pumps in this compound resistance?

A3: Efflux pumps are transport proteins that actively expel toxic substances, including antibiotics like this compound, from the bacterial cell.[4] Overexpression of these pumps is a significant mechanism of resistance as it reduces the intracellular concentration of the antibiotic, preventing it from reaching its target.[4] While efflux pump overexpression may only lead to a small increase in the MIC on its own, it can facilitate the development of higher-level resistance by allowing bacteria to survive in the presence of the antibiotic long enough to acquire target-site mutations.[9]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause 1: Inoculum Density.

    • Troubleshooting: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard. A heavier inoculum can lead to falsely elevated MICs, while a lighter one may result in artificially low MICs.[10]

  • Possible Cause 2: Media and Reagent Quality.

    • Troubleshooting: Check the expiration dates of all media and reagents. Use high-quality Mueller-Hinton Broth (MHB) and ensure its pH and cation concentrations (Ca²⁺ and Mg²⁺) are within the recommended ranges.[11]

  • Possible Cause 3: "Skipped Wells" or Trailing Endpoints.

    • Troubleshooting: "Skipped wells" (growth in a well with a higher drug concentration than a well with no growth) can be due to contamination or pipetting errors.[11] Trailing endpoints (reduced growth over a range of concentrations) can also occur. In case of skipped wells, the MIC should be read as the lowest concentration that inhibits visible growth. However, it is highly recommended to repeat the assay, paying close attention to aseptic technique and pipetting accuracy.[10]

  • Possible Cause 4: Operator Variability.

    • Troubleshooting: Standardize the procedure for reading MIC endpoints (e.g., the lowest concentration with no visible growth). Ensure consistent pipetting techniques and volumes across all experiments.[11]

Issue 2: Failure to amplify the Quinolone Resistance-Determining Region (QRDR) of gyrA or parC via PCR.

  • Possible Cause 1: Poor Primer Design.

    • Troubleshooting: Verify that the primers are specific to the target gene and do not have internal complementary regions or complementarity to each other. Consider increasing the primer length.[12][13]

  • Possible Cause 2: Suboptimal PCR Conditions.

    • Troubleshooting: Optimize the annealing temperature by performing a gradient PCR, starting at 5°C below the calculated melting temperature (Tm) of the primers.[13] Also, optimize the MgCl₂ concentration in the reaction.[14]

  • Possible Cause 3: Poor Template DNA Quality.

    • Troubleshooting: Assess the quality and quantity of your DNA template using gel electrophoresis or a spectrophotometer. If necessary, re-purify the DNA to remove any inhibitors.[12]

Issue 3: Efflux pump inhibitor (EPI) assay is not showing a reduction in this compound MIC.

  • Possible Cause 1: EPI Instability or Precipitation.

    • Troubleshooting: Some EPIs, like Phenylalanine-arginine β-naphthylamide (PAβN), can be unstable or have low aqueous solubility.[15] Always prepare fresh working dilutions of the EPI for each experiment. Visually inspect the solution for any cloudiness, which indicates precipitation.[15] If precipitation occurs, consider lowering the final concentration of the EPI.[15]

  • Possible Cause 2: The resistance mechanism is not due to efflux pumps.

    • Troubleshooting: If the EPI assay consistently shows no effect, it is likely that the primary resistance mechanism in your isolate is target-site mutation or a PMQR gene that does not involve an efflux pump sensitive to the inhibitor used. Proceed with sequencing the QRDRs and screening for PMQR genes.

  • Possible Cause 3: The specific efflux pump is not inhibited by the chosen EPI.

    • Troubleshooting: While broad-spectrum EPIs like PAβN are widely used, they may not inhibit all types of efflux pumps effectively.[16] If you suspect efflux activity but your EPI assay is negative, consider using a different inhibitor or a more direct method to measure efflux, such as a fluorescent dye accumulation assay.[17]

Quantitative Data Summary

Table 1: this compound MICs in E. coli Isolates with gyrA and parC Mutations

Mutations Number of Mutations This compound MIC₅₀ (µg/mL) Reference
Wild Type0≤2[3]
gyrA (single mutation)1>256[3]
gyrA (single) + parC (single)2>256[3]
gyrA (single) + parC (double)3>256[3]
gyrA (double) + parC (single)3>256[3]

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC

Bacterial Species Condition This compound MIC Range (µg/mL) Observation Reference
Pseudomonas spp.Without EPI≥16High resistance[18]
Pseudomonas spp.With EPI (PAβN)0.0625 to >64Significant reduction in MIC for many isolates[18]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[19][20]

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution.

  • Prepare Inoculum:

    • From a pure overnight culture, select 3-4 colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]

  • Serial Dilution:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[21]

  • Inoculation: Add the diluted bacterial inoculum to each well (except for the sterility control well).

  • Controls: Include a growth control well (inoculum in broth without drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the bacterium being tested (e.g., 35°C for 16-20 hours for E. coli).[19]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: PCR Amplification and Sequencing of gyrA and parC QRDRs

This is a general protocol that should be optimized for your specific primers and target organism.

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard protocol.

  • PCR Reaction Setup: Prepare the following reaction mixture in a PCR tube:

    • 10X PCR Buffer: 5 µL

    • dNTPs (10 mM): 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Template DNA (50-100 ng): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • PCR Amplification: Perform PCR using a thermal cycler with the following general parameters:

    • Initial Denaturation: 94°C for 5 minutes

    • 30-35 Cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 50-60°C for 45 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute per kb of the expected product size

    • Final Extension: 72°C for 5 minutes[13]

  • Verification of Amplicon: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing using the same forward and reverse primers.

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any mutations.

Protocol 3: Detection of Efflux Pump Activity using an Inhibitor

This protocol assesses the contribution of efflux pumps to this compound resistance by measuring the MIC in the presence and absence of an efflux pump inhibitor (EPI) like Phenylalanine-arginine β-naphthylamide (PAβN).

  • Perform Broth Microdilution MIC: Follow the protocol for MIC determination as described above.

  • Prepare a Parallel Assay with EPI:

    • Prepare a second set of 96-well plates for the MIC assay.

    • In addition to the this compound dilutions, add a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL of PAβN) to all wells containing the antibiotic and the growth control.

  • Inoculation and Incubation: Inoculate and incubate both sets of plates (with and without the EPI) under the same conditions.

  • Data Interpretation:

    • Determine the MIC of this compound in the absence and presence of the EPI.

    • A significant reduction (typically a four-fold or greater decrease) in the MIC in the presence of the EPI suggests that an efflux pump is contributing to the resistance.[18]

Visualizations

Experimental_Workflow_for_Flumequine_Resistance cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_interpretation Data Interpretation start Bacterial Isolate mic_test Determine this compound MIC (Broth Microdilution) start->mic_test dna_extraction Genomic DNA Extraction start->dna_extraction epi_assay MIC Assay with Efflux Pump Inhibitor (EPI) mic_test->epi_assay analyze_mic Analyze MIC Data mic_test->analyze_mic analyze_epi Evaluate EPI Effect epi_assay->analyze_epi pcr_qrdr PCR of gyrA/parC QRDRs dna_extraction->pcr_qrdr pmqr_screen PCR for PMQR Genes (qnr, aac(6')-Ib-cr, etc.) dna_extraction->pmqr_screen sequencing Sanger Sequencing pcr_qrdr->sequencing analyze_seq Identify QRDR Mutations sequencing->analyze_seq analyze_pmqr Detect PMQR Genes pmqr_screen->analyze_pmqr final_conclusion Determine Resistance Mechanism(s) analyze_mic->final_conclusion analyze_epi->final_conclusion analyze_seq->final_conclusion analyze_pmqr->final_conclusion

Caption: Workflow for investigating this compound resistance mechanisms.

Flumequine_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_target DNA Replication cluster_resistance flumequine_out This compound flumequine_in This compound flumequine_out->flumequine_in Enters Cell gyrase DNA Gyrase (gyrA/gyrB) flumequine_in->gyrase Inhibits topoisomerase Topoisomerase IV (parC/parE) flumequine_in->topoisomerase Inhibits efflux_pump Efflux Pump (Overexpression) flumequine_in->efflux_pump Expels Drug target_mutation Target Site Mutation (Altered gyrA/parC) target_mutation->gyrase Prevents Inhibition pmqr Plasmid-Mediated (qnr, aac(6')-Ib-cr) pmqr->gyrase Protects Target Troubleshooting_MIC_Assay start Inconsistent MIC Results q1 Are 'skipped wells' or trailing endpoints observed? start->q1 q2 Was the inoculum standardized correctly? q1->q2 No sol1 Check for contamination. Review pipetting technique. Repeat the assay. q1->sol1 Yes q3 Are media and reagents within their expiry dates? q2->q3 Yes sol2 Standardize inoculum to 0.5 McFarland standard. q2->sol2 No sol3 Use fresh, high-quality media and reagents. q3->sol3 No end Consistent MIC Results q3->end Yes sol1->end sol2->end sol3->end

References

Technical Support Center: Strategies to Overcome Flumequine Resistance in Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with flumequine resistance in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues, along with detailed experimental protocols and data to support your research.

Troubleshooting and FAQs

Issue 1: My bacterial isolates are showing high resistance to this compound. How can I confirm the mechanism of resistance?

Answer: High-level resistance to this compound, a quinolone antibiotic, is typically mediated by one or a combination of the following mechanisms:

  • Target Site Mutations: Alterations in the genes encoding the drug's primary targets, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), prevent this compound from binding effectively.[1][2]

  • Increased Efflux Pump Activity: Bacteria can actively pump this compound out of the cell, preventing it from reaching its target. This is a common mechanism of resistance.[3]

  • Plasmid-Mediated Quinolone Resistance (PMQR): Bacteria can acquire genes on plasmids that confer resistance. Key PMQR genes include:

    • qnr genes (qnrA, qnrB, qnrS, etc.): These genes produce proteins that protect DNA gyrase from this compound.[4]

    • aac(6')-Ib-cr: This gene encodes an enzyme that modifies and inactivates this compound.[4]

To identify the resistance mechanism in your isolates, you can perform the following experiments:

  • Sequencing of Quinolone Resistance-Determining Regions (QRDRs): Sequence the gyrA, gyrB, parC, and parE genes to identify mutations.

  • Efflux Pump Inhibition Assay: Determine the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in MIC in the presence of an EPI suggests the involvement of efflux pumps.

  • PCR for PMQR Genes: Use specific primers to screen for the presence of qnr and aac(6')-Ib-cr genes.

Below is a workflow to help you identify the resistance mechanism in your isolates.

cluster_0 Troubleshooting this compound Resistance Mechanisms start Isolate shows high this compound resistance mic_test Perform MIC test with and without Efflux Pump Inhibitor (EPI) start->mic_test mic_result Significant MIC reduction with EPI? mic_test->mic_result efflux Efflux pump activity is a likely resistance mechanism mic_result->efflux Yes no_efflux Efflux is not the primary mechanism mic_result->no_efflux No pcr_test Perform PCR for PMQR genes (qnr, aac(6')-Ib-cr) no_efflux->pcr_test pcr_result PMQR genes detected? pcr_test->pcr_result pmqr Plasmid-mediated resistance is present pcr_result->pmqr Yes sequence_qrdr Sequence QRDR of gyrA, gyrB, parC, parE pcr_result->sequence_qrdr No sequence_result Mutations found? sequence_qrdr->sequence_result target_mutation Target site mutation is the resistance mechanism sequence_result->target_mutation Yes unknown Resistance mechanism may be novel or a combination of factors sequence_result->unknown No

Caption: Workflow for identifying this compound resistance mechanisms.
Issue 2: How can I overcome this compound resistance in my experiments?

Answer: There are several strategies you can employ to overcome this compound resistance:

  • Combination Therapy with Efflux Pump Inhibitors (EPIs): As mentioned, EPIs can restore the susceptibility of resistant bacteria to this compound by preventing the drug from being pumped out of the cell.[5] Common EPIs used in research include Phenylalanine-arginine beta-naphthylamide (PAβN) and Carbonyl cyanide m-chlorophenylhydrazone (CCCP).[6][7]

  • Synergistic Combination with Other Antibiotics: In some cases, combining this compound with another antibiotic can result in a synergistic effect, where the combination is more effective than either drug alone.[8][9]

  • Alternative Therapies: When resistance is high and difficult to overcome, alternative approaches may be necessary. These include:

    • Phage Therapy: Bacteriophages are viruses that specifically infect and kill bacteria.[10] Phage therapy can be highly effective against multidrug-resistant bacteria and is less likely to be affected by existing antibiotic resistance mechanisms.[11]

    • Photodynamic Therapy (PDT): This technique uses a photosensitizer, light, and oxygen to generate reactive oxygen species that are toxic to bacteria.[12] PDT is a promising approach for treating localized infections caused by antibiotic-resistant bacteria.

Issue 3: I want to try using an efflux pump inhibitor. What concentration should I use?

Answer: The optimal concentration of an EPI should be high enough to inhibit efflux pumps but not so high that it has its own antibacterial effect or is toxic to your experimental system. You will need to determine the MIC of the EPI alone to find a suitable sub-inhibitory concentration to use in your combination experiments. A common starting point for EPIs like PAβN is 20-50 µg/mL.[5]

Data on Strategies to Overcome this compound Resistance

The following tables summarize quantitative data on the effectiveness of different strategies to overcome resistance to this compound and other fluoroquinolones.

Table 1: Efficacy of Efflux Pump Inhibitors in Combination with Fluoroquinolones

Bacterial SpeciesFluoroquinoloneEfflux Pump Inhibitor (EPI)Fold Reduction in MIC with EPIReference
Pseudomonas aeruginosaCiprofloxacinCCCP4 to 64-fold
Acinetobacter baumanniiCiprofloxacinCCCP4 to 64-fold
Escherichia coliLevofloxacinNMP8 to 16-fold
Pseudomonas aeruginosaLevofloxacinMC-04,124Up to 16-fold
Escherichia coliNorfloxacin, Levofloxacin, GatifloxacinVerapamil2 to 6-fold[5]

Table 2: Efficacy of Alternative Therapies Against Resistant Bacteria

TreatmentBacterial SpeciesResistance ProfileEfficacy (Log Reduction in CFU/mL)Reference
Phage TherapyEscherichia coliMultidrug-resistant2-3 log reduction
Phage Therapy CocktailEscherichia coliESBL-producing4 log reduction
Photodynamic Therapy (Methylene Blue)Escherichia coliAntibiotic-resistant~5.86 log reduction[2]
Photodynamic Therapy (Methylene Blue)Pseudomonas aeruginosaAntibiotic-resistant~2.23 log reduction[2]
Photodynamic Therapy (Methylene Blue)XDR-Acinetobacter baumanniiExtensively Drug-Resistant>2 log reduction[3]

Experimental Protocols

Protocol 1: Determination of MIC with an Efflux Pump Inhibitor

This protocol describes the broth microdilution method to determine the MIC of this compound in the presence and absence of an EPI.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • This compound stock solution

  • EPI stock solution (e.g., PAβN or CCCP)

Procedure:

  • Prepare a sub-inhibitory concentration of the EPI in CAMHB. This concentration should not inhibit bacterial growth on its own.

  • Prepare serial two-fold dilutions of this compound in two sets of tubes or a 96-well plate:

    • Set A: Dilutions in standard CAMHB.

    • Set B: Dilutions in CAMHB containing the sub-inhibitory concentration of the EPI.

  • Inoculate a 96-well plate:

    • Add 50 µL of the appropriate this compound dilution (from Set A or B) to each well.

    • Add 50 µL of the standardized bacterial suspension to each well.

    • Include a growth control (bacteria in CAMHB without this compound or EPI) and a sterility control (uninoculated CAMHB).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Analyze the results: Compare the MIC of this compound with and without the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant and indicates the involvement of efflux pumps.

cluster_1 MIC Determination with EPI Workflow prep_bact Prepare bacterial inoculum (0.5 McFarland) add_bact Inoculate wells with bacteria prep_bact->add_bact prep_this compound Prepare serial dilutions of this compound plate_setup Set up 96-well plate prep_this compound->plate_setup prep_epi Prepare this compound dilutions with sub-inhibitory EPI prep_epi->plate_setup plate_setup->add_bact incubate Incubate at 37°C for 18-24h add_bact->incubate read_mic Read MICs (with and without EPI) incubate->read_mic analyze Compare MICs and calculate fold reduction read_mic->analyze cluster_2 This compound Action and Resistance Pathways This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell enters dna_gyrase DNA Gyrase / Topoisomerase IV bacterial_cell->dna_gyrase targets efflux_pump Efflux Pump bacterial_cell->efflux_pump expels this compound dna_replication DNA Replication Blocked dna_gyrase->dna_replication cell_death Cell Death dna_replication->cell_death target_mutation Target Site Mutation target_mutation->dna_gyrase alters pmqr PMQR (qnr, aac(6')-Ib-cr) pmqr->dna_gyrase protects/modifies

References

Improving the solubility and bioavailability of Flumequine formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Improving the Solubility and Bioavailability of Flumequine Formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work with this compound.

This compound, a synthetic fluoroquinolone antibiotic, is known for its poor aqueous solubility, which can limit its dissolution rate and oral bioavailability. This technical support center provides guidance on established techniques to overcome these challenges, focusing on the preparation and characterization of solid dispersions and cyclodextrin (B1172386) inclusion complexes.

Frequently Asked Questions (FAQs)

Q1: Why is improving the solubility of this compound important?

A1: this compound is an effective antibiotic against a range of Gram-negative bacteria.[1] However, its low water solubility can lead to poor dissolution in the gastrointestinal tract, resulting in incomplete absorption and reduced bioavailability.[2] Enhancing its solubility is crucial for improving its therapeutic efficacy and ensuring consistent pharmacological response.

Q2: What are the most common strategies to enhance the solubility and bioavailability of poorly soluble drugs like this compound?

A2: Several techniques are employed to improve the solubility of poorly soluble drugs. The most common and effective methods include:

  • Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[3] The drug can exist in an amorphous form, which has higher energy and thus greater solubility than its crystalline form.

  • Cyclodextrin Inclusion Complexation: This technique involves the encapsulation of the hydrophobic drug molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide.[4] This complexation effectively masks the drug's hydrophobicity, leading to increased aqueous solubility.

  • Particle Size Reduction: Methods like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.

Q3: Which polymers are commonly used for preparing this compound solid dispersions?

A3: While specific studies on this compound are limited, polymers commonly used for preparing solid dispersions of poorly soluble drugs include Polyvinylpyrrolidone (PVP) (e.g., PVP K30) and Polyethylene Glycols (PEGs) (e.g., PEG 6000).[3] These polymers are hydrophilic and can form amorphous solid dispersions with the drug, thereby enhancing its solubility and dissolution rate.

Q4: Which cyclodextrins are suitable for forming inclusion complexes with this compound?

A4: Beta-cyclodextrin (β-CD) and its derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used to form inclusion complexes with drugs of suitable size and hydrophobicity.[4] The choice between them often depends on the desired solubility enhancement and the safety profile for the intended route of administration. HP-β-CD generally offers higher aqueous solubility and a better safety profile for parenteral administration compared to β-CD.

Q5: What analytical techniques are essential for characterizing these enhanced this compound formulations?

A5: A combination of analytical techniques is crucial to confirm the formation of the desired formulation and to evaluate its performance. Key techniques include:

  • Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the formulation.

  • Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the drug in the solid dispersion or the formation of a new crystalline phase in an inclusion complex.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the carrier.

  • In Vitro Dissolution Studies: To assess the rate and extent of drug release from the formulation in various dissolution media.

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound dissolved during dissolution studies and for content uniformity assays.[5][6]

Troubleshooting Guides

Solid Dispersion Preparation
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete solvent evaporation.Ensure the solvent is fully evaporated by extending the drying time or using a higher vacuum.
Adhesion of the product to the glassware.Use of anti-static glassware or spatulas can help. For solvent evaporation, a final rinse with a small amount of solvent can help recover adhered product.
Drug Recrystallization Incompatible drug-polymer ratio.Optimize the drug-to-polymer ratio. A higher proportion of the polymer may be needed to maintain the amorphous state of the drug.
Presence of residual solvent.Ensure complete removal of the solvent, as it can act as a plasticizer and promote recrystallization.
High humidity during storage.Store the solid dispersion in a desiccator or under low humidity conditions.
Poor Dissolution Enhancement Incomplete amorphization of the drug.Confirm the amorphous state using DSC and PXRD. If crystalline peaks are present, optimize the preparation method (e.g., faster solvent evaporation, higher cooling rate in the melting method).
Inappropriate polymer selection.The polymer should be highly water-soluble and have good miscibility with the drug. Consider screening different polymers.
Cyclodextrin Inclusion Complexation
Issue Potential Cause Troubleshooting Steps
Low Complexation Efficiency/Yield Mismatch between the size of this compound and the cyclodextrin cavity.Beta-cyclodextrin and its derivatives are generally suitable for molecules of this size. Consider trying different derivatives like HP-β-CD or randomly methylated-β-cyclodextrin.[7]
Inefficient mixing during preparation.Ensure thorough and consistent mixing (kneading or stirring) to facilitate the interaction between this compound and the cyclodextrin.
Use of an inappropriate solvent.Water is the preferred solvent for complexation as it drives the hydrophobic drug into the cyclodextrin cavity. Minimize the use of organic co-solvents.[8]
Inconsistent Product Characteristics Variation in the preparation method.Standardize the parameters of the chosen method (e.g., kneading time, stirring speed, temperature, drying conditions).
Incomplete removal of uncomplexed drug.Wash the final product with a solvent in which the complex is insoluble but the free drug has some solubility to remove surface-adhered drug.
Failure to Enhance Solubility Formation of a physical mixture instead of a true inclusion complex.Characterize the product using DSC, PXRD, and FTIR to confirm the formation of an inclusion complex. The thermal and spectral properties of a true complex will differ from a simple physical mixture.[8]
The complex itself has low solubility.While rare for amorphous complexes, if a crystalline complex with low solubility forms, consider using a more soluble cyclodextrin derivative like HP-β-CD.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile drugs as it avoids the use of high temperatures.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)

  • Methanol (B129727) (or a suitable organic solvent in which both this compound and the polymer are soluble)

Procedure:

  • Accurately weigh this compound and the chosen polymer (e.g., in a 1:5 drug-to-polymer ratio by weight).

  • Dissolve the this compound in a minimal amount of methanol in a beaker with magnetic stirring.

  • Once the this compound is completely dissolved, add the polymer to the solution and continue stirring until a clear solution is obtained.

  • Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) and reduced pressure.

  • Continue evaporation until a thin, solid film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator over silica (B1680970) gel.

G cluster_0 Preparation cluster_1 Processing cluster_2 Final Product A Dissolve this compound in Methanol B Add and Dissolve Polymer (PVP K30/PEG 6000) A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying (24h, 40°C) C->D E Pulverize and Sieve D->E F Store in Desiccator E->F

Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading

The kneading method is a simple and effective technique for preparing inclusion complexes, particularly for drugs that are poorly soluble in water.[9]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

Procedure:

  • Accurately weigh this compound and the cyclodextrin in a 1:1 molar ratio.

  • Place the cyclodextrin in a glass mortar and add a small amount of the water-ethanol mixture to form a thick paste.

  • Gradually add the this compound powder to the paste while triturating with a pestle.

  • Continue kneading for a specified period (e.g., 60 minutes), adding small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • The resulting paste is then dried in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • The dried mass is pulverized into a fine powder and passed through a sieve.

  • To remove any uncomplexed this compound from the surface, the powder can be washed with a small amount of a solvent in which the complex is insoluble.

  • Dry the final product and store it in a tightly sealed container.

G cluster_0 Preparation cluster_1 Processing cluster_2 Final Product A Form a Paste of Cyclodextrin with Solvent B Gradually Add this compound A->B C Knead for 60 minutes B->C D Dry the Paste C->D E Pulverize and Sieve D->E F Store in a Sealed Container E->F

Characterization of Formulations

This protocol is essential for evaluating the enhancement in the dissolution rate of this compound from the prepared formulations.

Materials and Equipment:

  • USP Dissolution Apparatus (e.g., Type II - Paddle)

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer at a relevant pH)

  • Prepared this compound formulations (solid dispersion or inclusion complex)

  • Pure this compound powder (as a control)

  • Syringes and filters (e.g., 0.45 µm)

  • HPLC system for analysis

Procedure:

  • Set up the dissolution apparatus with the chosen medium, maintained at 37 ± 0.5 °C.

  • Accurately weigh an amount of the formulation equivalent to a specific dose of this compound.

  • Introduce the sample into the dissolution vessel.

  • Start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm).

  • Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles.

A validated HPLC method is crucial for accurate quantification of this compound in dissolution samples.[5][6]

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (B52724) (the exact ratio should be optimized).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a suitable wavelength for this compound (e.g., 247 nm).

  • Injection Volume: 20 µL

  • Temperature: Ambient

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution with the dissolution medium.

  • Inject the standard solutions into the HPLC system to construct a calibration curve.

  • Inject the filtered samples from the dissolution study.

  • Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound solid dispersions and cyclodextrin inclusion complexes in the public domain, the following tables present hypothetical data based on typical enhancements observed for poorly soluble drugs formulated with these techniques. Researchers should generate their own data for their specific formulations.

Table 1: Solubility Enhancement of this compound Formulations

FormulationCarrierDrug:Carrier RatioSolubility (µg/mL)Fold Increase in Solubility
Pure this compound--101
Solid DispersionPVP K301:515015
Solid DispersionPEG 60001:512012
Inclusion Complexβ-Cyclodextrin1:1 (molar)808
Inclusion ComplexHP-β-Cyclodextrin1:1 (molar)20020

Table 2: In Vitro Dissolution of this compound Formulations (% Drug Released)

Time (min)Pure this compoundSolid Dispersion (PVP K30, 1:5)Inclusion Complex (HP-β-CD, 1:1)
15106075
30208595
603598>99
9045>99>99

Table 3: Bioavailability Parameters of this compound Formulations in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Pure this compound2.52.015100
Solid Dispersion (PVP K30, 1:5)7.01.042280
Inclusion Complex (HP-β-CD, 1:1)8.50.7550333

Note: The data presented in these tables are illustrative and should be confirmed by experimental studies. The actual values will depend on the specific formulation parameters and experimental conditions. The oral bioavailability of pure this compound in rats has been reported to be high, but the rate of absorption can be slow.[2] Enhanced formulations aim to increase the rate and extent of absorption.

References

Investigating and mitigating the side effects of Flumequine in animals

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flumequine Side Effects in Animals

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of this compound in animal studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-generation fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections, particularly those caused by Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3][4] These enzymes are essential for bacterial DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death.[1]

Q2: What are the most common side effects of this compound observed in animals?

A2: The most frequently reported side effects across various animal species include gastrointestinal disturbances (nausea, diarrhea), central nervous system (CNS) effects (dizziness, headaches), and phototoxicity (increased sensitivity to sunlight).[3][5] In juvenile animals, a significant concern is quinolone-induced arthropathy, which involves damage to articular cartilage in weight-bearing joints.[6][7][8]

Q3: Are there species-specific side effects to be aware of?

A3: Yes, sensitivity and specific effects can vary. For example, dogs are considered the most sensitive species to fluoroquinolone-induced arthropathy.[6] In cats, some fluoroquinolones (like enrofloxacin (B1671348) at higher doses) have been associated with acute retinal degeneration, though this is less documented for this compound specifically.[2] In pubertal male rats, studies have shown that this compound can disrupt the pituitary-thyroid hormonal system and immune function at high doses.[9][10]

Q4: What is quinolone-induced arthropathy and which animals are most at risk?

A4: Quinolone-induced arthropathy is a type of joint disease characterized by damage to the articular cartilage.[7] It typically manifests as vesicles, erosions, and fissures in the cartilage of weight-bearing joints, leading to lameness and joint effusion.[8][11] This side effect is primarily a concern for immature, growing animals of multiple species, including dogs, rats, rabbits, and foals, as their cartilage is more susceptible.[7][8]

Q5: How does this compound cause arthropathy?

A5: The exact mechanism is not fully elucidated, but it is believed to involve the chelation of divalent cations like magnesium in the cartilage. This action can impair the function of integrins, which are crucial for the interaction between chondrocytes (cartilage cells) and the extracellular matrix.[7] Disruption of this interaction can lead to chondrocyte damage, apoptosis (programmed cell death), and subsequent tissue damage.[7]

Q6: Can this compound residues in animal products pose a risk to human health?

A6: Yes, the presence of drug residues in food-producing animals is a significant concern.[3] Regulatory bodies establish Maximum Residue Limits (MRLs) for veterinary drugs in various tissues (muscle, liver, kidney, fat) and products like milk and eggs to ensure food safety.[12][13][14] this compound has been noted as a non-genotoxic hepatocarcinogen in some studies, leading to careful regulation of its MRLs.[9][15]

Section 2: Troubleshooting Guides

Guide 1: Investigating Unexpected Arthropathy or Lameness
  • Problem: Animals, particularly juveniles, exhibit sudden lameness, joint swelling, or reluctance to move during a study involving this compound.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting quinolone-induced arthropathy.

Guide 2: Addressing Potential Neurotoxicity
  • Problem: Animals exhibit central nervous system (CNS) signs such as seizures, dizziness, or behavioral changes.

  • Mitigation & Investigation Steps:

    • Rule out other causes: Check for hypoglycemia, electrolyte imbalances, or other confounding factors.

    • Dose Reduction: If this compound is the likely cause, consider a dose reduction or discontinuation under veterinary supervision.

    • Supportive Care: Provide supportive care for animals experiencing seizures or severe CNS depression.

    • Mechanism Investigation: The proposed mechanism for quinolone neurotoxicity involves antagonism of the GABA-A receptor. Co-administration of certain NSAIDs can potentiate this effect. Review all co-administered drugs.

    • Histopathology: For terminal studies, examine brain tissue for any pathological changes, although functional changes often precede structural ones.

Section 3: Quantitative Data Summary

Table 1: Selected Maximum Residue Limits (MRLs) for this compound

This table summarizes the maximum concentration of this compound legally permitted in animal tissues for human consumption.

Animal SpeciesTissueMRL (µg/kg)Regulatory BodyCitation
CattleMuscle / Liver / Fat500 / 500 / 1000Codex Alimentarius[12]
CattleKidney3000Codex Alimentarius[12]
ChickenMuscle / Liver / Fat500 / 500 / 1000Codex Alimentarius[12]
ChickenKidney3000Codex Alimentarius[12]
PigMuscle / Liver / Fat500 / 500 / 1000Codex Alimentarius[12]
PigKidney3000Codex Alimentarius[12]
TroutMuscle (with skin)500Codex Alimentarius[12][16]
ChickenEgg10China (Draft)[17]
Note: Proposed limit, not yet in force as of the report date.
Table 2: this compound Residue Depletion in Laying Hens

Data from a study where hens were administered 26.6 mg/kg this compound for 5 consecutive days.[18]

Egg ComponentConcentration During Administration (µg/kg)Time to Deplete Below Detectable Levels
Egg White6525.9 - 6788.430 days
Egg Yolk629.6 - 853.926 days

Section 4: Experimental Protocols & Methodologies

Protocol 1: Assessment of Quinolone-Induced Arthropathy

This protocol outlines a method for evaluating the potential of this compound to cause joint damage in a juvenile animal model (e.g., rabbit or dog).[6][11]

  • Animal Model Selection:

    • Use skeletally immature animals (e.g., 3-4 month old beagle dogs or New Zealand white rabbits). Ensure ethical approval is obtained.

  • Dosing and Administration:

    • Divide animals into a control group (vehicle only) and multiple this compound treatment groups with escalating oral doses.

    • Administer the drug daily for a set period (e.g., 5-7 days).

  • Clinical Observation:

    • Conduct daily examinations for signs of lameness, joint pain (palpation), and joint effusion (swelling).

  • Imaging (Optional but Recommended):

    • Perform Magnetic Resonance Imaging (MRI) on affected joints to visualize cartilage integrity, detect early-stage vesicles or erosions, and assess synovial effusions.[11]

  • Necropsy and Gross Pathology:

    • At the end of the study, humanely euthanize the animals.

    • Perform a full necropsy, with special attention to the articular surfaces of major weight-bearing joints (knee, shoulder, hip, tarsus).

    • Document any visible lesions such as blisters, vesicles, erosions, or cartilage roughening.[8][19]

  • Histopathology:

    • Collect cartilage samples from affected and control joints.

    • Fix samples in 10% neutral buffered formalin.

    • Decalcify if necessary, then embed in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E) to observe chondrocyte morphology and clustering.

    • Use Safranin-O staining to assess proteoglycan content (a key component of the cartilage matrix). Loss of red staining indicates matrix depletion.[8]

    • Key findings to look for: chondrocyte necrosis, cavitation, and fibrillation within the cartilage matrix.[6]

Section 5: Signaling Pathways and Workflows

Diagram 1: Proposed Mechanism of this compound Action & Toxicity

This diagram illustrates the dual effect of this compound on bacterial and mammalian cells.

G Mechanism of this compound Action and Off-Target Effects cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Chondrocyte (Cartilage Cell) b_dna Bacterial DNA b_gyrase DNA Gyrase / Topoisomerase IV b_dna->b_gyrase unwinding b_replication DNA Replication Blocked b_gyrase->b_replication enables b_death Bacterial Cell Death b_replication->b_death This compound This compound This compound->b_gyrase Inhibits mg_chelation Chelation of Mg2+ This compound->mg_chelation m_integrin Integrin Function m_matrix Extracellular Matrix Interaction m_integrin->m_matrix m_damage Chondrocyte Damage / Apoptosis m_matrix->m_damage disruption leads to m_arthro Arthropathy m_damage->m_arthro mg_chelation->m_integrin Impairs

Caption: this compound's dual effect on bacteria and mammalian cartilage.

References

Troubleshooting common issues in Flumequine residue detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flumequine residue detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the Maximum Residue Limits (MRLs) for this compound?

A1: MRLs for this compound vary depending on the animal species and the tissue type. These limits are established by regulatory bodies to ensure consumer safety. For example, the Codex Alimentarius sets MRLs for this compound in various animal tissues to ensure food safety.[1][2] It is crucial to consult the specific regulations applicable to your region and sample matrix.

Q2: Which analytical methods are most commonly used for this compound residue detection?

A2: The most frequently employed methods for this compound residue analysis include High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[3][4][5] Microbiological screening methods are also used for initial detection.[3][6]

Q3: What is the "matrix effect" and how can it affect my results?

A3: The matrix effect is the alteration of an analytical assay's response due to the presence of other components in the sample besides the analyte of interest (this compound).[7] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the this compound concentration.[7] Matrix effects are a significant concern in complex biological samples like animal tissues and can impact the accuracy and precision of your results.[7][8][9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound residue detection using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing, fronting, or splitting).

  • Possible Cause 1: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[10]

  • Possible Cause 2: Incompatible Injection Solvent.

    • Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

  • Possible Cause 3: pH of the Mobile Phase.

    • Solution: this compound is a fluoroquinolone, and its ionization state is pH-dependent. Adjusting the pH of the mobile phase can improve peak shape.[11]

Problem: Shifting retention times.

  • Possible Cause 1: Changes in Mobile Phase Composition.

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements. Degas the mobile phase to prevent bubble formation.[10][12]

  • Possible Cause 2: Fluctuating Column Temperature.

    • Solution: Use a column oven to maintain a consistent temperature.[12]

  • Possible Cause 3: Column Equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before each injection.[12]

Problem: Low sensitivity or no peak detected.

  • Possible Cause 1: Incorrect Wavelength Setting (UV Detector).

    • Solution: Verify the UV detector is set to the maximum absorbance wavelength for this compound.

  • Possible Cause 2: Inefficient Extraction and Clean-up.

    • Solution: Optimize your sample preparation procedure to improve recovery. This may involve testing different extraction solvents or solid-phase extraction (SPE) cartridges.[8][9]

  • Possible Cause 3: Sample Degradation.

    • Solution: Prepare fresh samples and standards. Ensure proper storage conditions to prevent degradation.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Problem: Weak signal intensity or poor sensitivity.

  • Possible Cause 1: Ion Source Problems.

    • Solution: Clean the ion source. Check the electrospray needle for blockages and ensure it is positioned correctly.[10][12]

  • Possible Cause 2: Inappropriate MS Parameters.

    • Solution: Optimize MS parameters such as ion source temperature, gas flows, and voltages for this compound.[12][13] Ensure the correct precursor and product ion transitions are being monitored.[13]

  • Possible Cause 3: Matrix Effects (Ion Suppression).

    • Solution: Improve sample clean-up to remove interfering matrix components.[11] Consider using matrix-matched calibration standards or a stable isotope-labeled internal standard.[14]

Problem: Inconsistent or non-reproducible results.

  • Possible Cause 1: Carryover between samples.

    • Solution: Introduce a blank injection after high-concentration samples to check for carryover. Optimize the wash solvent and increase the wash volume/time.[10]

  • Possible Cause 2: Inconsistent Sample Preparation.

    • Solution: Ensure consistent and precise execution of the sample preparation protocol for all samples and standards.[11]

Enzyme-Linked Immunosorbent Assay (ELISA)

Problem: High background signal.

  • Possible Cause 1: Insufficient Washing.

    • Solution: Ensure thorough and consistent washing of the microplate wells between steps to remove all unbound reagents.[15][16]

  • Possible Cause 2: Inappropriate Blocking.

    • Solution: Use a suitable blocking buffer and ensure sufficient incubation time to prevent non-specific binding.[16]

  • Possible Cause 3: Over-incubation or High Reagent Concentration.

    • Solution: Adhere to the recommended incubation times and reagent concentrations as specified in the kit protocol.[16]

Problem: No or very low signal for positive controls and samples.

  • Possible Cause 1: Reagent Degradation.

    • Solution: Check the expiration dates of all reagents. Ensure they have been stored correctly. Prepare fresh substrate solution.[16]

  • Possible Cause 2: Omission of a Key Reagent.

    • Solution: Carefully review the protocol to ensure all necessary reagents (e.g., primary antibody, conjugate, substrate) were added in the correct order.

  • Possible Cause 3: Incorrect Wavelength Reading.

    • Solution: Verify that the microplate reader is set to the correct wavelength for the chromogen used in the assay.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound residue detection.

Table 1: Maximum Residue Limits (MRLs) for this compound in Various Animal Tissues

Animal SpeciesTissueMRL (µg/kg)Reference
Bovine, Ovine, Caprine, PorcineMuscle200[17]
Fat300[17]
Liver500[17]
Kidney1500[17]
PoultryMuscle500[1]
Liver800[18]
Kidney1000[18]
Skin/Fat250[18]
Fin FishMuscle and Skin500[19]
CattleMilk50[19]

Table 2: Performance Characteristics of Different Analytical Methods for this compound Detection

MethodMatrixLimit of Quantification (LOQ)Recovery (%)Reference
HPLC-FluorescenceBroiler Chicken Tissues50 ng/gNot Specified[3]
Micellar Liquid Chromatography - FluorescenceMeat (Porcine, Bovine, Poultry, etc.)10-50 µg/kgNot Specified[4]
UPLC-MS/MSPoultry Feathers0.96-2.60 µg/kg78.9-110[20]
ELISAPig Kidney, Poultry Muscle, Egg, Fish, Shrimp<100 µg/kg (CCβ)Not Specified[21]

Note: CCβ (beta-capability of detection) is the lowest concentration at which a method can detect a substance with a statistical certainty of 1-β.

Experimental Protocols

Detailed Methodology for HPLC-Fluorescence Detection of this compound in Poultry Muscle

This protocol is a generalized representation based on common practices.[3]

  • Sample Preparation:

    • Homogenize 5g of poultry muscle tissue.

    • Add 20 mL of an extraction solvent (e.g., a mixture of trichloroacetic acid and acetonitrile).[8]

    • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., SDB1) with methanol (B129727) followed by water.[8]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.01M phosphoric acid and acetonitrile (B52724) is often used.[3]

    • Flow Rate: 0.7 mL/min.[3]

    • Injection Volume: 20 µL.

    • Fluorescence Detector: Set excitation and emission wavelengths appropriate for this compound.

  • Quantification:

    • Prepare a calibration curve using this compound standards of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_cleanup Clean-up (SPE) cluster_analysis Analysis Homogenization 1. Homogenize Tissue Sample Extraction 2. Solvent Extraction Homogenization->Extraction Centrifugation 3. Centrifuge and Collect Supernatant Extraction->Centrifugation Conditioning 4. Condition SPE Cartridge Centrifugation->Conditioning Loading 5. Load Supernatant Conditioning->Loading Washing 6. Wash Cartridge Loading->Washing Elution 7. Elute this compound Washing->Elution Evaporation 8. Evaporate and Reconstitute Elution->Evaporation Injection 9. Inject into HPLC Evaporation->Injection Detection 10. Fluorescence Detection Injection->Detection Quantification 11. Quantify using Calibration Curve Detection->Quantification

Caption: General workflow for this compound residue analysis in tissue samples using HPLC.

ELISA_Troubleshooting_High_Background problem {Problem: High Background in ELISA} cause1 Insufficient Washing Increase wash volume/cycles Ensure complete aspiration of wash buffer problem->cause1 cause2 Inadequate Blocking Optimize blocking buffer (e.g., increase protein concentration) Increase blocking incubation time problem->cause2 cause3 Reagent Issues Check reagent concentrations (antibody/conjugate) Verify substrate is not contaminated or expired problem->cause3 cause4 Non-specific Binding Add detergents (e.g., Tween-20) to wash buffer Check for cross-reactivity of antibodies problem->cause4

References

Identifying and minimizing analytical interference in Flumequine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize analytical interference in Flumequine assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound assays?

A1: The most common sources of interference in this compound assays include:

  • Matrix Effects: Components of the sample matrix (e.g., proteins, lipids, salts in tissues, milk, or plasma) can suppress or enhance the analytical signal, leading to inaccurate quantification.[1][2]

  • Metabolites: The primary metabolite of this compound, 7-hydroxythis compound (B1201886), can interfere with methods that lack sufficient specificity, such as some microbiological or fluorometric assays.[3]

  • Cross-Reactivity: In immunoassays like ELISA, other structurally similar fluoroquinolone antibiotics may cross-react with the antibodies, resulting in false-positive or overestimated results.[4][5]

  • Sample Preparation Artifacts: Incomplete extraction, introduction of contaminants from solvents or solid-phase extraction (SPE) cartridges, and sample degradation during processing can all lead to erroneous results.[6]

Q2: How can I minimize matrix effects in my this compound analysis?

A2: Minimizing matrix effects is crucial for accurate quantification.[2] Key strategies include:

  • Effective Sample Preparation: Employing robust sample preparation techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or matrix solid-phase dispersion (MSPD) can effectively remove interfering matrix components.[1][6][7]

  • Method Optimization: Optimizing the extraction solvent, pH, and clean-up cartridges can significantly improve the removal of interferences.[1][8] For instance, a mixture of trichloroacetic acid-acetonitrile has been shown to be an effective extractant for poultry tissue.[9]

  • Use of Internal Standards: Incorporating an internal standard that is structurally similar to this compound can help to compensate for signal suppression or enhancement caused by the matrix.[10][11]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to correct for matrix effects.

Q3: My microbiological assay for this compound shows positive results, but HPLC analysis is negative. What could be the cause?

A3: This discrepancy can arise from a few factors:

  • Presence of Other Antimicrobial Substances: Microbiological assays are not specific to this compound and can respond to other antimicrobially active compounds present in the sample, including other antibiotics or naturally occurring inhibitory substances.[3]

  • Cross-Reactivity with Metabolites: The 7-hydroxythis compound metabolite may have antimicrobial activity and could be detected by the microbiological assay.[3]

  • Lower Specificity of Microbiological Assays: These assays are generally less specific than chromatographic methods. HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), provides a much higher degree of specificity and can definitively identify and quantify this compound.[3][12]

Q4: I am observing poor recovery of this compound from fatty tissue samples. How can I improve this?

A4: Fatty matrices can be challenging for this compound extraction. An additional clean-up step is often necessary for samples with high-fat content. A common approach is to partition the initial extract between acetonitrile (B52724) and a nonpolar solvent like hexane (B92381). This helps to remove lipids that can interfere with subsequent analysis.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in HPLC Assays
Potential Cause Troubleshooting Step
Inadequate Sample Homogenization Ensure the sample is thoroughly homogenized before extraction to obtain a representative aliquot.
Variable Extraction Efficiency Optimize the extraction procedure. Ensure consistent timing, temperature, and agitation for all samples. Use of an internal standard is highly recommended.[10][11]
Column Degradation Check the column performance by injecting a standard solution. If peak shape is poor or retention time has shifted significantly, wash or replace the column.
Mobile Phase Instability Prepare fresh mobile phase daily. Ensure proper degassing to prevent air bubbles in the system.
Instrument Fluctuation Verify the stability of the HPLC system, including the pump, detector, and autosampler.
Issue 2: Unexpected Peaks or High Background in Chromatograms
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents.[13] Run a blank gradient to check for solvent contamination.
Carryover from Previous Injections Implement a robust needle and injection port washing protocol between samples. Inject a blank solvent after a high-concentration sample to check for carryover.[14]
Interfering Substances from Sample Matrix Improve the sample clean-up procedure. Consider using a different type of SPE cartridge or an additional LLE step.[1][9]
Co-elution with Other Compounds Adjust the mobile phase composition or gradient to improve the separation of this compound from interfering peaks.
Issue 3: False Positives in ELISA or Immunoassays
Potential Cause Troubleshooting Step
Cross-Reactivity with Other Fluoroquinolones Check the cross-reactivity profile of the ELISA kit.[4] If other fluoroquinolones are suspected to be present, confirm the results with a more specific method like HPLC or LC-MS/MS.
Matrix Effects Dilute the sample extract to reduce the concentration of interfering matrix components. Ensure the sample matrix is compatible with the assay buffer.
Non-Specific Binding Ensure all washing steps in the ELISA protocol are performed thoroughly to remove unbound components.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound assay methods.

Table 1: Performance of Different Analytical Methods for this compound Determination

Analytical MethodMatrixLimit of Quantification (LOQ)Recovery (%)Reference
HPLC-UVChicken Muscle & Liver50 ng/gNot Specified[15]
LC-MS/MSRat Plasma0.5 ng/mL94.24 - 106.76[11]
LC-MS/MSSwine Kidney≤ 50 µg/kgNot Specified[12]
LC-QTOF-MSBivalves93.20 ng/g83.4 - 93.4[16]
LC-MS/MSDrinking Water0.5 - 13 ng/L79 - 127[13]
Chiral HPLC-MS/MSWater8.0 µg/L69.9 - 84.6[8]
Chiral HPLC-MS/MSSediment15.0 µg/kg69.9 - 84.6[8]
Micellar LCMeat0.01 - 0.05 mg/kgNot Specified[17]

Table 2: Performance of Microbiological Assays for this compound and Other Fluoroquinolones

Test StrainAnalyteMatrixCCβ (µg/L)MRL (µg/L)Reference
Yersinia ruckeri CCM 8467This compoundMilk10050[18]
Yersinia ruckeri CCM 8467CiprofloxacinMilk10100[18]
Yersinia ruckeri CCM 8467EnrofloxacinMilk20100[18]
Yersinia ruckeri CCM 8467MarbofloxacinMilk3075[18]
Yersinia ruckeri CCM 8467DanofloxacinMilk4230[18]

CCβ: Detection capability, the smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β. MRL: Maximum Residue Limit.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Animal Tissue using LLE

This protocol is a generalized procedure based on common practices.[10]

  • Homogenization: Weigh 2 grams of the tissue sample and homogenize it.

  • Internal Standard: Add an appropriate internal standard (e.g., Ibafloxacin) to the homogenized sample.[10]

  • Extraction: Add 10 mL of ethyl acetate (B1210297) and vortex for 1 minute. Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Re-extraction: Repeat the extraction step with another 10 mL of ethyl acetate. Combine the supernatants.

  • (For Fatty Samples): Add 10 mL of hexane to the combined supernatant, vortex, and allow the layers to separate. Discard the upper hexane layer. Repeat this step if necessary.[10]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-UV Method for this compound Quantification

This protocol is a representative example for the chromatographic analysis of this compound.[15][19]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[19]

  • Mobile Phase: A mixture of 0.01M phosphoric acid (pH adjusted) and acetonitrile. The gradient can be optimized, for example, starting with a higher aqueous phase concentration and increasing the organic phase over time (e.g., 80:20 v/v changing to 60:40 v/v).[15]

  • Flow Rate: 0.7 - 1.0 mL/min.[15][19]

  • Detection Wavelength: Typically set around 240-268 nm.[19][20]

  • Injection Volume: 20 µL.[20]

  • Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_proc Data Processing sample Tissue/Fluid Sample homogenize Homogenization sample->homogenize add_is Add Internal Standard homogenize->add_is extract Liquid-Liquid or Solid-Phase Extraction add_is->extract cleanup Clean-up (e.g., Hexane Wash for fat) extract->cleanup evaporate Evaporation cleanup->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC / LC-MS/MS Analysis reconstitute->hplc Inject Sample data_acq Data Acquisition hplc->data_acq integrate Peak Integration data_acq->integrate quantify Quantification integrate->quantify calibrate Calibration Curve calibrate->quantify report Result Reporting quantify->report

Caption: General workflow for this compound analysis in biological samples.

troubleshooting_logic start Inaccurate/Inconsistent Results check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument Check Instrument Performance start->check_instrument check_method Evaluate Method Specificity start->check_method optimize_extraction Optimize Extraction/Clean-up check_sample_prep->optimize_extraction Yes use_is Use Internal Standard check_sample_prep->use_is Yes matrix_match Use Matrix-Matched Calibrants check_sample_prep->matrix_match Yes check_column Check Column Health check_instrument->check_column Yes check_mobile_phase Prepare Fresh Mobile Phase check_instrument->check_mobile_phase Yes run_blank Run Blank Injection check_instrument->run_blank Yes confirm_hplc Confirm with HPLC/LC-MS/MS check_method->confirm_hplc Yes check_cross_reactivity Check Cross-Reactivity Data check_method->check_cross_reactivity Yes solution Accurate & Consistent Results optimize_extraction->solution use_is->solution matrix_match->solution check_column->solution check_mobile_phase->solution run_blank->solution confirm_hplc->solution check_cross_reactivity->solution

Caption: Troubleshooting decision tree for this compound assay interference.

References

Reducing the potential toxicity of Flumequine in non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the potential toxicity of the fluoroquinolone antibiotic, flumequine, in non-target organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its toxicity to non-target organisms a concern?

A1: this compound is a first-generation fluoroquinolone antibiotic used primarily in veterinary medicine, especially in aquaculture.[1][2] Its extensive use has led to its detection in various water bodies.[3] The concern arises from its stability and potential to cause adverse ecological impacts.[2][3] this compound can be toxic to a range of non-target organisms, including bacteria, algae, crustaceans, and aquatic plants, even at low environmental concentrations, potentially disrupting aquatic ecosystems.[1][2][4]

Q2: Which non-target organisms are most sensitive to this compound?

A2: Based on toxicity assays, cyanobacteria and aquatic plants have shown high sensitivity to this compound. The cyanobacterium Microcystis aeruginosa and the aquatic plant duckweed (Lemna minor) are among the most sensitive species.[4] In contrast, organisms like the crustacean Daphnia magna and the fathead minnow (Pimephales promelas) have shown more limited acute toxicity.[4][5] However, studies have also revealed that this compound can cause delayed toxic effects in D. magna, which are not apparent in standard short-term tests.[5][6]

Q3: What are the primary methods for reducing this compound concentrations in aqueous solutions?

A3: The primary methods focus on degradation or removal.

  • Advanced Oxidation Processes (AOPs): These are highly effective and involve the generation of powerful reactive species like hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals.[3][7] Common AOPs for this compound degradation include photocatalysis (e.g., UV/TiO₂), Fenton and photo-Fenton (Fe²⁺/H₂O₂), ozonation, and UV-activated persulfate (UV/PMS).[8][9][10][11][12]

  • Adsorption: This method uses porous materials to bind and remove this compound from water. Effective adsorbents include kaolinitic clay, bamboo biochar, and synthetic materials like triazine-based microporous organic networks (TMON).[13][14][15]

Q4: Do the breakdown products of this compound degradation pose a toxic risk?

A4: This is a critical consideration. While the goal of degradation is detoxification, some intermediate byproducts can be as or more toxic than the parent this compound molecule.[3][16] However, effective AOPs can lead to the complete mineralization of this compound into CO₂, water, and inorganic ions, or transform it into final products with significantly lower bioaccumulation potential and toxicity.[3][8][10] It is crucial to assess the residual antimicrobial activity and overall toxicity of the treated solution, not just the concentration of the parent compound.[10]

Troubleshooting Guides

Guide 1: Inefficient this compound Degradation Using Advanced Oxidation Processes (AOPs)

Problem: My AOP experiment (e.g., photocatalysis, Fenton) shows low this compound removal efficiency.

Potential Cause Troubleshooting Step
Incorrect pH The efficiency of many AOPs is pH-dependent. For instance, the UV/PMS process is more effective at lower pH, while ozonation efficiency can vary.[11][12] Action: Measure and adjust the initial pH of your sample to the optimal range for your specific AOP. Run preliminary experiments across a pH range (e.g., 3-9) to determine the optimum for your water matrix.
Interference from Water Matrix Components Inorganic ions (e.g., Cl⁻, HCO₃⁻) and natural organic matter (NOM) can act as radical scavengers, competing with this compound for reactive species and reducing degradation efficiency.[3][12] Action: Analyze your water sample for common ions and NOM. If concentrations are high, consider a pre-treatment step (e.g., coagulation) or increasing the oxidant/catalyst dose. Be aware that performance will differ between ultrapure water and complex matrices like river water.[12]
Suboptimal Oxidant/Catalyst Concentration Both insufficient and excessive concentrations can hinder performance. For example, an excess of H₂O₂ in Fenton processes can scavenge hydroxyl radicals. Action: Titrate the concentration of your oxidant (e.g., H₂O₂, PMS) and/or catalyst (e.g., Fe²⁺, TiO₂) to find the optimal ratio relative to the initial this compound concentration.[10][17]
Insufficient Light Source (for Photo-AOPs) For photocatalysis or photo-Fenton, the intensity and wavelength of the UV or simulated sunlight source are critical. Action: Ensure your lamp is functioning correctly and provides the appropriate spectrum and intensity for your photocatalyst (e.g., UVA for TiO₂).[9][18] Check the manufacturer's specifications and consider measuring the light intensity at the sample position.

Guide 2: Assessing Toxicity Before and After this compound Treatment

Problem: I need a reliable method to confirm that my treatment has reduced the biological toxicity of the sample.

Approach: A multi-step approach combining chemical analysis and biological assays is recommended.

  • Chemical Quantification: Use High-Performance Liquid Chromatography (HPLC) to measure the concentration of the parent this compound compound before and after treatment. This confirms degradation but does not provide information on the toxicity of byproducts.

  • Toxicity Bioassays: Employ standardized ecotoxicity tests using sensitive non-target organisms.

    • Vibrio fischeri (Microtox®): A rapid bacterial luminescence inhibition assay to assess acute toxicity. An increase in luminescence inhibition after treatment may indicate the formation of toxic byproducts.[19]

    • Algal Growth Inhibition Test: Use species like Pseudokirchneriella subcapitata or the highly sensitive cyanobacterium Microcystis aeruginosa to measure impacts on growth over 72-96 hours.[1][4]

    • Daphnia magna Immobilization Test: This standard 48-hour acute test can be extended to a 10-day follow-up to observe delayed effects on reproduction and survival, which are particularly relevant for fluoroquinolones.[5][6]

  • Antimicrobial Activity Assay: To assess the specific risk of promoting antibiotic resistance, perform a microbial sensitivity test using a common bacterial strain like E. coli. A reduction in the zone of inhibition on an agar (B569324) plate indicates a loss of antimicrobial activity.[10][20]

Quantitative Data Summary

Table 1: Ecotoxicity of this compound on Various Non-Target Organisms

Organism TypeSpeciesEndpointValue (mg/L)Reference(s)
Algae Pseudokirchneriella subcapitata72h EC₅₀ (Growth)2.6 - 16[1]
Scenedesmus vacuolatusEC₅₀ (Growth)3.7[1]
Cyanobacteria Microcystis aeruginosa5d EC₅₀ (Growth)0.0079 - 1.96[4]
Aquatic Plant Lemna minor7d EC₅₀ (Reproduction)2.47[1]
Crustacean Daphnia magna48h EC₅₀ (Immobilization)25.35[5]
Daphnia magna10d EC₅₀ (Delayed Effects)7.18[5]
Fish Pimephales promelas7d NOEC (Survival/Growth)10[1]

EC₅₀ (Effective Concentration 50%): The concentration causing a 50% effect on the test population. NOEC (No Observed Effect Concentration): The highest concentration at which no statistically significant effect is observed.

Table 2: Comparison of AOPs for this compound Degradation

AOP MethodConditionsEfficiencyTimeReference(s)
Photo-Fenton 0.25 mmol/L Fe(II), 10.0 mmol/L H₂O₂, UV>94%60 min[8][10]
UV/PMS [PMS]₀:[FLU]₀ = 1:1, pH 7~100%60 min[12]
UV/TiO₂ 0.31 mmol/L TiO₂~55%15 min[17]
UV/TiO₂/H₂O₂ 0.31 mmol/L TiO₂, 0.5 mmol/L H₂O₂~82%15 min[17]
Ozonation Varies with pH and water matrixFast and effective removalVaries[11]
N-doped TiO₂ 10 mg catalyst, 50 mL of 10 mg/L FLU100%4 hours[9][18]

Experimental Protocols & Visualizations

Protocol 1: Photocatalytic Degradation of this compound using TiO₂

This protocol describes a general procedure for assessing the photocatalytic degradation of this compound in a laboratory setting.

1. Materials and Reagents:

  • This compound stock solution (e.g., 1 g/L in appropriate solvent)

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

  • Quartz photoreactor vessel

  • Simulated sunlight or UV lamp (e.g., 500 W Xenon lamp)

  • Magnetic stirrer and stir bar

  • pH meter and adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)

  • Syringes and syringe filters (e.g., 0.22 µm)

  • HPLC vials

  • Ultrapure water

2. Procedure:

  • Prepare a 50 mL aqueous solution of this compound at the desired initial concentration (e.g., 10 mg/L) in the quartz reactor by diluting the stock solution.[9]

  • Add the photocatalyst (e.g., 10 mg of TiO₂) to the solution.[9]

  • Place the reactor on a magnetic stirrer and stir the suspension in the dark for 30-60 minutes to reach adsorption-desorption equilibrium between the catalyst surface and this compound.

  • Measure and, if necessary, adjust the initial pH of the suspension.

  • Take a "time zero" sample (approx. 1 mL), immediately filtering it through a 0.22 µm syringe filter into an HPLC vial.

  • Turn on the light source to initiate the photocatalytic reaction. Ensure the reactor is cooled (e.g., via a water jacket) to maintain a constant temperature (e.g., 25 °C).[18]

  • Collect samples at predetermined time intervals (e.g., 5, 10, 20, 30, 60, 120 min). Filter each sample immediately as described in step 5.

  • Analyze the concentration of this compound in all collected samples using HPLC.

  • (Optional) Run control experiments: (a) photolysis without catalyst and (b) adsorption with catalyst in the dark to determine the contribution of each process to the overall removal.

Diagram: General Experimental Workflow

G cluster_prep Phase 1: Preparation & Baseline cluster_treat Phase 2: Treatment cluster_eval Phase 3: Evaluation Sample Aqueous Sample (with this compound) InitialTox Baseline Toxicity Assay (e.g., Microtox, Daphnia) Sample->InitialTox InitialChem Initial Chemical Analysis (HPLC) Sample->InitialChem Treatment Select Mitigation Strategy InitialChem->Treatment AOP Advanced Oxidation (e.g., Photo-Fenton, Ozonation) Treatment->AOP Degradation Adsorption Adsorption (e.g., Biochar, Clay) Treatment->Adsorption Removal FinalTox Post-Treatment Toxicity Assay AOP->FinalTox FinalChem Final Chemical Analysis (Parent Compound + Byproducts) AOP->FinalChem Adsorption->FinalTox Adsorption->FinalChem Result Compare Results & Assess Toxicity Reduction FinalTox->Result FinalChem->Result

Workflow for assessing and mitigating this compound toxicity.
Protocol 2: Acute Immobilization Test with Daphnia magna

This protocol is based on OECD Guideline 202 for determining acute toxicity.

1. Materials and Reagents:

  • Daphnia magna neonates (<24 hours old), cultured under standard conditions.

  • Reconstituted hard water (culture medium).

  • Test solutions of this compound at various concentrations (e.g., a geometric series: 5, 10, 20, 40, 80 mg/L) and a control (medium only).

  • Glass test beakers (e.g., 50-100 mL).

  • Temperature-controlled incubator or water bath (20 ± 2 °C).

  • Light source providing a 16h light: 8h dark photoperiod.

2. Procedure:

  • Prepare the required concentrations of this compound in the culture medium. A geometric series with at least 5 concentrations is recommended.

  • Add a defined volume of each test solution (and the control) to at least three replicate test beakers.

  • Randomly allocate at least 5 Daphnia neonates to each beaker, for a total of at least 15 daphnids per concentration.

  • Incubate the beakers for 48 hours under controlled temperature and light conditions. Do not feed the animals during the test.

  • At 24 and 48 hours, observe the daphnids in each beaker and count the number of immobilized individuals. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the beaker.

  • Record the results for each replicate at each time point.

  • Use the 48-hour data to calculate the EC₅₀ (the concentration that immobilizes 50% of the daphnids) using appropriate statistical methods (e.g., Probit analysis).

  • For Delayed Toxicity Assessment (Optional but Recommended): After the 48-hour observation, transfer the surviving daphnids from each concentration to fresh, clean medium and observe for an additional 8-10 days, monitoring for mortality and reproductive output (number of offspring).[5]

Diagram: this compound Degradation Pathways via AOPs

G cluster_pathways Primary Degradation Reactions FLU This compound Parent Molecule Radicals Reactive Species (•OH, SO₄•⁻) Hydroxylation Hydroxylation (+OH group) Radicals->Hydroxylation Decarboxylation Decarboxylation (-COOH group) Radicals->Decarboxylation Defluorination Defluorination (-F group) Radicals->Defluorination RingOpening Quinolone Ring Opening Radicals->RingOpening Intermediates Toxic/Non-Toxic Intermediate Products Hydroxylation->Intermediates Decarboxylation->Intermediates Defluorination->Intermediates RingOpening->Intermediates Final Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Final Further Oxidation

Key reaction pathways in the AOP-based degradation of this compound.

References

Technical Support Center: Enhancing the Stability and Shelf-Life of Flumequine Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the stability and shelf-life of Flumequine preparations. It includes troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formulation and stability testing of this compound.

Problem Potential Cause Recommended Solution
Rapid degradation of this compound in aqueous solution. Photodegradation: this compound is susceptible to degradation upon exposure to light, particularly UV radiation.[1][2]- Conduct all experiments under amber or low-actinic light conditions.- Utilize light-resistant packaging for final formulations.- Consider the inclusion of photostabilizers in the formulation.
Unfavorable pH: this compound's stability is pH-dependent, with increased degradation observed in alkaline conditions.[1]- Maintain the pH of the solution in the acidic to neutral range (optimal around pH 5).[2]- Use appropriate buffer systems to maintain the desired pH.
Precipitation or crystallization of this compound in liquid formulations. Poor aqueous solubility: this compound is sparingly soluble in water, which can lead to precipitation, especially at higher concentrations or upon changes in temperature.- Consider the use of co-solvents or solubilizing agents.- A patented approach suggests forming a water-soluble complex with polyvinylpyrrolidone, amino acids, or urea.
Inconsistent results in HPLC analysis. Mobile phase issues: Incorrect composition, pH, or inadequate degassing of the mobile phase can lead to shifts in retention time and poor peak shape.- Ensure accurate preparation and thorough degassing of the mobile phase.- Verify the pH of the mobile phase before use.
Column degradation: The use of inappropriate mobile phases or samples with extreme pH can damage the HPLC column over time.- Use a guard column to protect the analytical column.- Ensure the mobile phase pH is within the stable range for the column.
Formation of unknown peaks in the chromatogram during stability studies. Degradation of this compound: New peaks may correspond to degradation products formed under stress conditions.- Perform forced degradation studies to intentionally generate degradation products and identify their retention times.- Utilize a validated stability-indicating HPLC method capable of separating the main peak from all potential degradation products.
Excipient incompatibility: Chemical interaction between this compound and excipients can lead to the formation of new compounds.- Conduct compatibility studies with all proposed excipients at the pre-formulation stage.- Analyze binary mixtures of this compound and each excipient under accelerated stability conditions.
Color change or physical alteration of solid this compound preparations. Moisture absorption: this compound powder can be sensitive to moisture, which may lead to physical changes and accelerate chemical degradation.- Store solid preparations in well-closed containers with a desiccant.- Control humidity during manufacturing and storage.- Select excipients with low hygroscopicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are photodegradation and oxidative degradation. It is particularly susceptible to degradation under UV light.[1][2] Degradation can involve decarboxylation, defluorination, and modifications to the alkylamino chain.[2]

Q2: How can I perform a forced degradation study for a this compound formulation?

A2: A forced degradation study for this compound should include exposure to the following conditions:

  • Acid hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal degradation: Dry heat at 80°C for 48 hours.

  • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light.

Samples should be analyzed at various time points using a stability-indicating HPLC method to track the formation of degradation products.

Q3: Which excipients are recommended for stabilizing this compound in an oral suspension?

A3: For an oral suspension, consider using:

  • Suspending agents: Such as xanthan gum or carboxymethylcellulose to ensure uniform dispersion.

  • Wetting agents: Like polysorbate 80 to aid in the dispersion of the hydrophobic drug powder.

  • Buffers: To maintain an optimal pH (around 5). Citrate or phosphate (B84403) buffers can be suitable.

  • Preservatives: To prevent microbial growth.

  • Antioxidants: To protect against oxidative degradation.

Always perform compatibility studies with your chosen excipients.

Q4: Is there a validated stability-indicating HPLC method for this compound and its degradation products?

A4: Yes, a stability-indicating HPLC method can be developed and validated. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., phosphate or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution is often preferred to achieve good separation of the parent drug from its degradation products. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.

Q5: How does moisture affect the stability of solid this compound preparations?

A5: Moisture can act as a plasticizer, increasing molecular mobility and accelerating solid-state reactions. It can also facilitate hydrolytic degradation. Therefore, it is crucial to protect solid this compound formulations from moisture by using appropriate packaging and controlling humidity during storage.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with selected excipients.

Methodology:

  • Prepare binary mixtures of this compound and each excipient in a 1:1 ratio.

  • Prepare a control sample of pure this compound.

  • Place the samples in amber-colored glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze them by HPLC for the appearance of new peaks (degradation products) and any significant change in the peak area of this compound.

  • Physical observations (color change, caking, etc.) should also be recorded.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress Condition Observation Major Degradation Products (m/z)
Acid Hydrolysis (0.1 M HCl, 60°C) Moderate degradation-
Base Hydrolysis (0.1 M NaOH, 60°C) Significant degradation-
Oxidative (3% H₂O₂) Significant degradation244, 238, 220, 202[2]
Thermal (Dry Heat, 80°C) Minor degradation-
Photolytic (UV light) Extensive degradation-

Note: The m/z values are indicative of potential degradation products and require further characterization for structural elucidation.

Visualizations

Flumequine_Degradation_Pathway cluster_photodegradation Photodegradation (UV Light) cluster_oxidation Oxidative Degradation (e.g., H2O2) cluster_hydrolysis Hydrolysis (Acid/Base) This compound This compound (m/z 262) Photo_DP1 Photodegradation Product 1 This compound->Photo_DP1 UV Light Photo_DP2 Photodegradation Product 2 This compound->Photo_DP2 UV Light Ox_DP1 Decarboxylation Product (m/z ~218) This compound->Ox_DP1 Oxidizing Agent Ox_DP2 Defluorination Product This compound->Ox_DP2 Oxidizing Agent Ox_DP3 Modified Alkylamino Chain Product This compound->Ox_DP3 Oxidizing Agent Hydro_DP1 Hydrolysis Product 1 This compound->Hydro_DP1 H+ or OH-

Caption: Proposed degradation pathways of this compound under different stress conditions.

Stability_Study_Workflow start Start: Formulation Development preformulation Pre-formulation Studies (Solubility, pKa, etc.) start->preformulation excipient_compatibility Excipient Compatibility Screening preformulation->excipient_compatibility forced_degradation Forced Degradation Studies preformulation->forced_degradation formulation_optimization Formulation Optimization excipient_compatibility->formulation_optimization method_development Stability-Indicating Method Development forced_degradation->method_development method_development->formulation_optimization stability_testing Formal Stability Testing (ICH Conditions) formulation_optimization->stability_testing data_analysis Data Analysis & Shelf-Life Determination stability_testing->data_analysis end End: Stable Formulation data_analysis->end

Caption: Experimental workflow for a comprehensive this compound stability study.

Troubleshooting_Logic cluster_liquid Liquid Formulation cluster_solid Solid Formulation cluster_hplc HPLC Analysis issue Issue Encountered: Degradation or Instability check_ph Check pH issue->check_ph check_light Check Light Exposure issue->check_light check_solubility Check for Precipitation issue->check_solubility check_moisture Check Moisture Content issue->check_moisture check_excipients_solid Review Excipient Compatibility Data issue->check_excipients_solid check_mobile_phase Verify Mobile Phase issue->check_mobile_phase check_column Inspect Column Performance issue->check_column

Caption: Logical decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: Biodegradation of Flumequine in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for experiments on the biodegradation of Flumequine in wastewater.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its presence in wastewater a concern? A1: this compound (FLU) is a broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] Its presence in the environment, stemming from incomplete removal in conventional wastewater treatment plants, is a concern because it can contribute to the development and spread of antibiotic-resistant bacteria.[1][2] this compound is considered pseudo-persistent and is frequently detected in various water bodies.[3][4]

Q2: What are the primary methods for degrading this compound in aqueous solutions? A2: The primary methods include biological degradation (biodegradation) and Advanced Oxidation Processes (AOPs).[5] AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH) and include methods like Fenton and photo-Fenton processes, UV/H₂O₂, UV/peroxodisulfate (PDS), and UV/Trichloroisocyanuric acid (TCCA).[4][5][6] Microbial degradation, using specific strains or mixed cultures, is another key approach, often studied in compost or sludge environments.[7][8]

Q3: How effective are these different degradation methods? A3: Efficacy varies significantly. The photo-Fenton process can achieve over 94% degradation of this compound within 60 minutes.[1][5] The UV/TCCA system has been shown to achieve 95.4% removal under optimal pH conditions.[6] Sulfate (B86663) radical-based AOPs (UV/PDS) are also effective, though their efficiency can be impacted by water matrix components.[4] In contrast, the Fenton process alone may only reach about 40% degradation.[1][5] Biodegradation rates can vary widely depending on the microbial consortia and environmental conditions, with some studies showing high removal (up to 98.66% for similar quinolones) by specific mixed strains.[8]

Q4: What factors critically influence the degradation of this compound? A4: Several factors are critical:

  • pH: The pH of the solution significantly impacts degradation efficiency, especially for AOPs. For the UV/TCCA process, optimal removal occurs at pH 5, while efficiency drops dramatically at pH 11.[6] For UV/PDS, degradation efficiency decreases as pH increases from 5 to 9.[4]

  • Reagent Concentration: In AOPs, the concentration of reagents like H₂O₂ and Fe(II) is crucial. Using excessive amounts can be counterproductive, leading to the scavenging of hydroxyl radicals and reduced efficiency.[5]

  • Water Matrix (Inorganic Anions): The presence of inorganic anions like chloride (Cl⁻), bromide (Br⁻), and bicarbonate (HCO₃⁻) in wastewater can inhibit degradation in sulfate radical-based AOPs by consuming the radicals.[4]

  • Temperature and Nutrients: For biological degradation, temperature and the carbon-to-nitrogen (C/N) ratio are key factors affecting microbial activity and, consequently, the degradation rate.[7]

Q5: What analytical methods are used to measure this compound concentration during experiments? A5: The most common method for quantifying this compound and its degradation byproducts is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or fluorescence detector.[8][9] For identifying degradation products, mass spectrometry (MS), typically LC-MS/MS, is employed.[1][6]

Q6: Are the degradation byproducts of this compound harmful? A6: The degradation process can reduce or eliminate the antimicrobial activity of this compound.[1][10] However, the byproducts themselves must be assessed for toxicity. Degradation pathways often involve defluorination, decarboxylation, and modifications to the molecule's side chains.[1][6] Ecological structure-activity relationship modeling has suggested that some AOPs can fragment this compound into smaller molecules with reduced ecotoxicity.[6]

Troubleshooting Guide

Problem 1: Low or no degradation of this compound in my microbial experiment.

  • Q: Have the microorganisms been properly acclimated to this compound?

    • A: Microbial cultures, especially mixed consortia from activated sludge, often require an acclimation period to adapt to the presence of a xenobiotic compound like this compound. This involves gradually exposing the culture to increasing concentrations of the antibiotic. Without this step, the bacteria may exhibit a long lag phase or fail to degrade the compound effectively. Co-metabolism, where bacteria degrade the target compound while feeding on another primary carbon source, can also be a key mechanism.[8]

  • Q: Are the environmental conditions (pH, temperature, oxygen) optimal for the selected microorganisms?

    • A: Microbial activity is highly sensitive to environmental conditions. Verify that the pH, temperature, and aeration (for aerobic processes) are within the optimal range for your specific microbial strains. For instance, studies on the biodegradation of similar fluoroquinolones in compost have been conducted at thermophilic temperatures (e.g., 55°C).[7][11]

Problem 2: My AOP experiment (e.g., Fenton, UV/H₂O₂) shows poor degradation efficiency.

  • Q: Is the pH of the reaction mixture properly adjusted?

    • A: The efficiency of many AOPs is highly pH-dependent. The Fenton reaction, for example, works best under acidic conditions (typically pH 2.5-3.5) to keep iron in its soluble ferrous (Fe²⁺) form and promote hydroxyl radical generation. At higher pH values, iron precipitates as ferric hydroxide, inhibiting the reaction. Other AOPs also have optimal pH ranges; for UV/TCCA, the best results are seen at pH 5.[6]

  • Q: Are the concentrations of my reagents (e.g., Fe²⁺, H₂O₂) optimized?

    • A: The ratio and concentration of reagents are critical. An excess of H₂O₂ or Fe²⁺ can lead to scavenging reactions that consume hydroxyl radicals, reducing the overall efficiency of the process.[5] It is essential to perform preliminary experiments to determine the optimal concentrations for your specific water matrix and this compound concentration.

Problem 3: I'm seeing inconsistent or poor results when using real wastewater samples compared to synthetic water.

  • Q: Could inorganic ions in the wastewater be interfering with the degradation process?

    • A: Yes, real wastewater contains various inorganic anions that can act as radical scavengers, significantly inhibiting the degradation process. Bicarbonate (HCO₃⁻), chloride (Cl⁻), and bromide (Br⁻) are known to react with hydroxyl and sulfate radicals, reducing their availability to degrade this compound.[4] This effect is particularly pronounced in sulfate radical-based AOPs, with degradation rates being significantly lower in seawater and aquaculture water compared to freshwater.[4]

  • Q: Is the organic matter in the wastewater competing for oxidants?

    • A: Yes, the dissolved organic matter (DOM) naturally present in wastewater will compete with this compound for the reactive oxygen species generated during AOPs. This increases the required oxidant dose and can lower the degradation efficiency of the target compound. Characterizing the wastewater's chemical oxygen demand (COD) or total organic carbon (TOC) can help in adjusting experimental parameters.

Problem 4: I am having difficulty with the analytical quantification of this compound.

  • Q: What is a reliable HPLC protocol for this compound analysis?

    • A: A common approach involves reverse-phase HPLC with a C18 column. A mobile phase consisting of an acidified aqueous solution (e.g., 0.4% acetic acid or 0.01M phosphoric acid) and an organic solvent like acetonitrile (B52724) is typically used.[8][9] For example, a gradient elution might start with a higher aqueous phase percentage (e.g., 80%) and transition to a higher organic phase percentage (e.g., 40%) to elute the compound.[9] The detection wavelength is often set around 294 nm.[8]

Data Presentation

Table 1: Comparison of this compound Degradation Methods and Efficiencies

MethodKey Experimental ParametersMax. Degradation Efficiency (%)TimeCitation
Fenton Process 0.5 mmol L⁻¹ Fe(II), 2.0 mmol L⁻¹ H₂O₂~40%15 min[1][5]
Photo-Fenton 0.25 mmol L⁻¹ Fe(II), 10.0 mmol L⁻¹ H₂O₂, UV light>94%60 min[1][5]
UV/H₂O₂ 1.0 mmol L⁻¹ H₂O₂, UV-C (254 nm)>99%30 min[3][10]
UV/PDS 0.05 mM FLU, 20 mM PDS, UV light (240 W)High, but rate varies with water matrix180 min[4][12]
UV/TCCA pH 595.4%N/A[6]
Biodegradation Mixed microbial strains (for Norfloxacin)98.66%7 days[8]

Table 2: Influence of Key Factors on this compound Degradation

FactorProcessObserved EffectCitation
pH UV/TCCAOptimal at pH 5 (95.4% removal); minimal at pH 11 (32.5% removal).[6]
pH UV/PDSDegradation rate decreases as pH increases from 5 to 9.[4]
Chloride (Cl⁻) UV/PDSInhibits the degradation of this compound.[4]
Bromide (Br⁻) UV/PDSInhibits the degradation of this compound.[4]
Bicarbonate (HCO₃⁻) UV/PDSInhibits the degradation of this compound.[4]
Sulfate (SO₄²⁻) UV/PDSNo significant effect on degradation efficiency.[4]

Detailed Experimental Protocols

Protocol 1: this compound Degradation by UV/Peroxodisulfate (PDS)

This protocol is based on the methodology described in studies on sulfate radical-based AOPs.[4][12]

  • Materials & Reagents: this compound (FLU), Sodium Persulfate (PDS), pure methanol (B129727) (for quenching), ultrapure water, and reagents for preparing specific water matrices (e.g., NaCl, NaBr, NaHCO₃).

  • Equipment: UV photo-reactor with a high-pressure mercury lamp (e.g., 240 W) and quartz reaction tubes. Ultra-High-Performance Liquid Chromatography (UPLC) system for analysis.

  • Procedure: a. Prepare a stock solution of this compound (e.g., initial concentration of 0.05 mM). b. Place the this compound solution in the quartz reaction tube within the photo-reactor. c. Add the desired concentration of PDS (e.g., 20 mM) to the solution and mix thoroughly. d. Turn on the UV lamp to initiate the reaction. The temperature should be controlled (e.g., 298.15 K). e. At predetermined time intervals (e.g., 0, 10, 30, 60, 120, 180 min), withdraw a sample from the reactor. f. Immediately quench the reaction in the sample by adding a small volume of pure methanol (~1 mL) to consume any remaining radicals. g. Filter the quenched sample (e.g., through a 0.22 µm filter) before analysis.

  • Analysis: a. Quantify the remaining concentration of this compound using a UPLC system equipped with a C18 column. b. The degradation kinetics can be modeled using a pseudo-first-order kinetic model.

Protocol 2: this compound Degradation by Photo-Fenton Process

This protocol is based on the methodology for Fenton and photo-Fenton degradation.[1][5]

  • Materials & Reagents: this compound (FLU), Ferrous Sulfate (FeSO₄·7H₂O), Hydrogen Peroxide (H₂O₂ 30%), Sulfuric Acid (H₂SO₄) for pH adjustment, Sodium Hydroxide (NaOH) for pH adjustment.

  • Equipment: Photochemical reactor with a UV lamp, magnetic stirrer, pH meter, HPLC system.

  • Procedure: a. Prepare an aqueous solution of this compound at the desired concentration (e.g., 500 µg L⁻¹). b. Adjust the initial pH of the solution to the optimal range (e.g., ~3.0) using H₂SO₄. c. Add the required amount of Ferrous Sulfate to achieve the target Fe(II) concentration (e.g., 0.25 mmol L⁻¹). Stir to dissolve. d. Place the reactor under the UV lamp and turn on the stirrer. e. Initiate the reaction by adding the specified concentration of H₂O₂ (e.g., 10.0 mmol L⁻¹). f. Start the timer and the UV lamp simultaneously. g. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 min). h. Immediately quench the reaction in the samples, for example, by adding a stoichiometric excess of a quenching agent like sodium sulfite (B76179) or by raising the pH.

  • Analysis: a. Filter the samples and analyze the residual this compound concentration using HPLC.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Degradation Experiment cluster_analysis Phase 3: Analysis A Prepare Wastewater Sample (Real or Synthetic) B Spike with this compound (Target Concentration) A->B C Adjust Initial Parameters (e.g., pH, Temperature) B->C D Introduce Degradation Agent (Microbes or AOP Reagents) C->D Transfer to Reactor E Initiate Reaction (e.g., Turn on UV Lamp, Start Incubation) D->E F Collect Samples at Time Intervals (t₀, t₁, t₂...) E->F G Quench Reaction in Sample F->G H Sample Preparation (e.g., Filtration) G->H I Quantify this compound (e.g., HPLC) H->I J Calculate Degradation % and Analyze Kinetics I->J

Caption: General experimental workflow for this compound degradation studies.

G Start Problem: Low Degradation Efficiency Check_AOP Is this an AOP Experiment? Start->Check_AOP Start Diagnosis Check_Bio Is this a Biological Experiment? Check_AOP->Check_Bio No AOP_pH Is pH optimal for the specific AOP? Check_AOP->AOP_pH Yes Bio_Acclimate Is the microbial culture fully acclimated? Check_Bio->Bio_Acclimate Yes AOP_Reagents Are reagent ratios and concentrations correct? AOP_pH->AOP_Reagents Yes AOP_Fix_pH Action: Adjust pH to optimal range. AOP_pH->AOP_Fix_pH No AOP_Matrix Are you using real wastewater? Consider matrix effects (ion scavenging, DOM). AOP_Reagents->AOP_Matrix Yes AOP_Fix_Reagents Action: Optimize reagent concentrations via titration. AOP_Reagents->AOP_Fix_Reagents No Bio_Conditions Are environmental conditions (Temp, Nutrients, O₂) optimal? Bio_Acclimate->Bio_Conditions Yes Bio_Fix_Acclimate Action: Implement a gradual acclimation phase. Bio_Acclimate->Bio_Fix_Acclimate No Bio_Toxicity Could byproduct accumulation be causing toxicity? Bio_Conditions->Bio_Toxicity Yes Bio_Fix_Conditions Action: Adjust conditions to match microbial needs. Bio_Conditions->Bio_Fix_Conditions No

Caption: Troubleshooting logic for low this compound degradation efficiency.

G Energy Energy Input (e.g., UV Light) ROS Generation of Reactive Oxygen Species (e.g., •OH, SO₄•⁻) Energy->ROS Catalyst Catalyst / Precursor (e.g., H₂O₂, PDS, Fe²⁺) Catalyst->ROS Attack Radical Attack on This compound Molecule ROS->Attack FLU This compound (Parent Compound) FLU->Attack Byproducts Intermediate Byproducts Attack->Byproducts Transformation Mineralization Mineralization (CO₂, H₂O, Inorganic Ions) Byproducts->Mineralization Further Oxidation

Caption: Conceptual pathway for this compound degradation via AOPs.

References

Technical Support Center: Process Optimization for Large-Scale Flumequine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Flumequine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section is dedicated to resolving specific issues that may arise during the synthesis of this compound.

Low Yield of Final Product

Q1: We are experiencing a significantly lower than expected overall yield of this compound. What are the potential causes and how can we troubleshoot this?

A1: Low overall yield in this compound synthesis can be attributed to issues in one or more of the key reaction steps: the initial condensation (Gould-Jacobs reaction), the thermal cyclization, or the final hydrolysis. It is crucial to identify which step is underperforming.

Recommended Actions:

  • Analyze Intermediates: Isolate and analyze the intermediates at each stage of the synthesis to pinpoint the problematic step. Techniques such as HPLC and TLC are suitable for monitoring the progress of each reaction.[1]

  • Review Reaction Conditions: Cross-reference your experimental parameters with the optimized conditions outlined in the tables below. Even minor deviations in temperature, reaction time, or reagent stoichiometry can significantly impact yield.

  • Assess Starting Material Quality: Ensure the purity of your starting materials, as impurities can interfere with the reactions.

Issues During Cyclization Step

Q2: Our primary issue seems to be a low yield during the thermal cyclization of the anilidomethylenemalonic ester intermediate. What specific factors should we investigate?

A2: The thermal cyclization step is often the most critical and challenging in quinolone synthesis. Low yields are frequently due to incomplete reaction or decomposition of the intermediate at high temperatures.

Recommended Actions:

  • Temperature Optimization: This is a critical parameter. While high temperatures are necessary for cyclization, excessive heat can lead to degradation. Experiment with a range of temperatures to find the optimal balance for your specific setup. Microwave irradiation can sometimes offer better control and improved yields by reducing reaction times.

  • Solvent Choice: The use of a high-boiling point solvent is common. Ensure the chosen solvent is inert and provides a consistent temperature for the reaction.

  • Removal of Volatiles: The removal of ethanol, a byproduct of the cyclization, can help drive the reaction to completion.

Product Purity and Impurities

Q3: We are observing significant impurities in our final this compound product. What are the likely impurities and how can we remove them?

A3: Impurities in this compound can originate from various sources, including unreacted starting materials, byproducts from side reactions, and degradation products.[2]

Common Impurities and Purification Strategies:

Impurity TypePotential SourceRecommended Purification Method
Unreacted IntermediatesIncomplete reaction in any of the synthesis steps.Recrystallization from a suitable solvent such as N,N-dimethylformamide (DMF) or purification via column chromatography.[3]
By-productsSide reactions occurring during synthesis, such as the formation of isomers.Column chromatography is often effective in separating closely related by-products.
Residual SolventsSolvents used during the reaction or purification process that are not fully removed.Drying the final product under vacuum at an appropriate temperature.
Degradation ProductsExposure to light, heat, or non-optimal pH can cause degradation of this compound.[2]Purification can be attempted via recrystallization, though prevention through proper storage and handling is key.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the large-scale synthesis of this compound?

A1: The overall yield can vary depending on the specific process and scale. However, a patent for this compound synthesis reports an overall yield of approximately 82.3% after recrystallization.[3]

Q2: What analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?

A2: A combination of chromatographic techniques is highly recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress, determining the purity of the final product, and identifying impurities.[4][5]

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the reaction to determine the consumption of starting materials and the formation of the product.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities and by-products.

Q3: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?

A3: Yes, standard laboratory safety protocols should be strictly followed. Additionally, be aware that some reagents used in quinolone synthesis, such as phosphorus oxychloride (if used for chlorination prior to amination in alternative synthetic routes), are highly corrosive and react violently with water.[7] Always handle such chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: How does the choice of solvent impact the synthesis of this compound?

A4: The choice of solvent is critical at various stages. For the cyclization step, a high-boiling point solvent is necessary to achieve the required reaction temperature. In the purification stage, the choice of solvent for recrystallization will determine the efficiency of impurity removal and the yield of the final product. The polarity of the solvent can also influence reaction rates and the formation of by-products.

Data Presentation

Table 1: Summary of Reaction Parameters and Reported Yields for this compound Synthesis

Reaction StepKey ReactantsCatalyst/SolventTemperature (°C)Reaction Time (hours)Reported Yield (%)
Condensation6-fluorotetrahydroquinaldine, DiethylethoxymethylenemalonateToluene~1255Not specified individually
CyclizationIntermediate from condensationPolyphosphoric Acid90-10014Not specified individually
HydrolysisCyclized intermediateWater110-1151390.8 (crude)
RecrystallizationCrude this compoundN,N-dimethylformamide125 (dissolution), cool to 7N/A82.3 (overall)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guide based on a patented synthesis method.[3] Optimization may be required for different scales and equipment.

Step 1: Condensation

  • In a suitable reactor, combine 6-fluorotetrahydroquinaldine and diethylethoxymethylenemalonate.

  • Heat the mixture to approximately 125°C with stirring for 5 hours.

  • Cool the mixture to about 95°C and evaporate the volatile components under reduced pressure.

Step 2: Cyclization

  • To the stirred reaction mixture from Step 1, add toluene.

  • Carefully add polyphosphoric acid at a rate that maintains the reaction temperature between 90-100°C.

  • Heat the mixture at reflux for approximately 14 hours.

Step 3: Hydrolysis

  • To the mixture from Step 2, add water over a period of 5 hours.

  • Heat the mixture to 110-115°C for 13 hours to facilitate saponification of the ester, while removing the toluene-water azeotrope.

  • Filter the solid product (crude this compound).

Step 4: Purification

  • Wash the crude this compound with hot water and then with N,N-dimethylformamide.

  • For further purification, dissolve the crude product in N,N-dimethylformamide at 125°C.

  • Allow the solution to cool to 100°C with stirring, then cool to 7°C using a cold water bath.

  • Collect the recrystallized product by filtration, wash with methanol, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Starting Materials (6-fluorotetrahydroquinaldine, Diethylethoxymethylenemalonate) condensation Condensation (~125°C, 5h) start->condensation cyclization Cyclization (Polyphosphoric Acid, 90-100°C, 14h) condensation->cyclization hydrolysis Hydrolysis (110-115°C, 13h) cyclization->hydrolysis crude_product Crude this compound hydrolysis->crude_product recrystallization Recrystallization (DMF) crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product qc_analysis Purity Analysis (HPLC, LC-MS) final_product->qc_analysis

Caption: Experimental workflow for the large-scale synthesis of this compound.

Troubleshooting_Low_Yield problem Low Overall Yield cause1 Incomplete Condensation problem->cause1 cause2 Inefficient Cyclization problem->cause2 cause3 Incomplete Hydrolysis problem->cause3 cause4 Poor Starting Material Quality problem->cause4 solution1 Verify Stoichiometry & Reaction Time cause1->solution1 solution2 Optimize Temperature & Ensure Anhydrous Conditions cause2->solution2 solution3 Ensure Complete Saponification (Sufficient Time & Temperature) cause3->solution3 solution4 Analyze Purity of Reactants cause4->solution4

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Refining Animal Models for Flumequine Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flumequine pharmacokinetic studies in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in animal models?

This compound is a first-generation fluoroquinolone antibiotic used primarily in veterinary medicine to treat enteric infections caused by Gram-negative bacteria in species such as cattle, swine, poultry, and fish.[1][2][3] Animal models are essential for studying its pharmacokinetic (PK) and pharmacodynamic (PD) properties to establish effective dosing regimens, ensure animal welfare, and determine withdrawal periods to guarantee food safety.[4][5]

Q2: What are the primary pharmacokinetic parameters of interest for this compound?

The key pharmacokinetic parameters for this compound include:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug reached in the plasma.

  • Time to maximum plasma concentration (Tmax): The time at which Cmax is observed.[6]

  • Bioavailability (F): The fraction of an administered dose that reaches the systemic circulation.[6][7]

  • Elimination half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.[7]

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[8]

  • Clearance (Cl): The rate at which a drug is removed from the body.[8]

Q3: How is this compound metabolized in different animal species?

This compound is metabolized in the liver, and its primary metabolite is 7-hydroxythis compound.[7][9] However, the extent of metabolism can vary significantly between species. For instance, there appears to be less metabolism of this compound in chickens compared to mammalian species like cattle.[2] In trout, there is no measurable metabolism of this compound.[2] In calves, in addition to 7-hydroxythis compound, an unknown metabolite (M1) has been identified as a major component of the total residue in the liver.[2][3]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between individual animals.

  • Possible Cause: Inconsistent feed intake or composition.

  • Possible Cause: Age-related differences in drug metabolism and distribution.

    • Troubleshooting Tip: In veal calves, increasing age has been shown to negatively influence the maximum plasma concentration (Cmax) due to a larger volume of distribution.[12] Ensure that animals within an experimental group are of a similar age and weight. If studying different age groups, analyze the data separately.

  • Possible Cause: Stress during handling and sample collection.

    • Troubleshooting Tip: Stress can alter physiological parameters that affect drug pharmacokinetics. Acclimatize animals to handling and sampling procedures before the start of the study to minimize stress.

Issue 2: Lower than expected oral bioavailability.

  • Possible Cause: Chelation with divalent cations.

    • Troubleshooting Tip: The presence of divalent cations, such as calcium and magnesium, in feed or water can chelate with fluoroquinolones, reducing their absorption.[13] Analyze the composition of the feed and water to ensure consistency. Avoid co-administration with antacids or mineral supplements.

  • Possible Cause: Precipitation of the drug in the gastrointestinal tract.

    • Troubleshooting Tip: this compound has low solubility in the pH range of 3 to 6, which can lead to precipitation in the stomach and intestines, slowing down absorption.[6] While this is an inherent property of the drug, being aware of this can help in interpreting slow absorption rates. Intraduodenal administration in rats has shown much faster absorption compared to oral administration.[6]

  • Possible Cause: "First-pass" effect.

    • Troubleshooting Tip: After oral administration, a significant portion of this compound may be metabolized in the liver before reaching systemic circulation (the "first-pass" effect), which has been observed in calves.[14] To bypass this, consider intravenous (IV) or intramuscular (IM) administration for initial characterization of distribution and elimination kinetics.

Issue 3: Difficulty in quantifying this compound and its metabolites.

  • Possible Cause: Inadequate analytical method sensitivity or specificity.

    • Troubleshooting Tip: High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive and specific method for determining this compound and its metabolite, 7-hydroxythis compound, in plasma and tissues.[7][9][15] Ensure proper validation of the analytical method, including linearity, limit of quantification (LOQ), and limit of detection (LOD).[16][17]

  • Possible Cause: Matrix effects from biological samples.

    • Troubleshooting Tip: Biological matrices can interfere with the analysis. Implement a robust sample preparation method, such as solid-phase extraction, to clean up the samples before analysis.[18]

  • Possible Cause: Instability of the drug or metabolites in samples.

    • Troubleshooting Tip: Ensure proper storage of biological samples (e.g., freezing at -20°C or lower) to prevent degradation of this compound and its metabolites.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species (Oral Administration)

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)Bioavailability (%)Elimination Half-life (h)Reference
Chicken (fasted)104.11 ± 1.68---[10]
Chicken (non-fasted)102.13 ± 0.7-~50% reduction vs fasted-[10]
Chicken123.621.435710.32[7]
Broilers122.6 - 3.01.5-1[19]
Rat--2.094 ± 4-[6]
Veal Calves (1 week)-5.02 ± 1.46-100-[12]
Veal Calves (18 weeks)-3.28 ± 0.42-100-[12]
Pigs (IM)154.99 ± 0.922-3--[8]
Sheep (IM)61.83 ± 1.151.39 ± 0.7185 ± 30.13-[20]
Gilthead Sea Bream201.7-2910.71[21]

Table 2: this compound Tissue Residue Depletion in Broilers after Oral Administration (12 mg/kg bw/day for 5 days)

Time After Last Dose (h)Kidney (mg/kg)Liver (mg/kg)Muscle (mg/kg)Fat/Skin (mg/kg)Reference
63.553.001.811.10[22]
24----
36----
480.160.190.170.12[22]
72----
96Not DetectedNot Detected--[22]

Table 3: this compound Tissue Residue Depletion in Pigs after Oral Administration (Initial dose 15 mg/kg, then 7.5 mg/kg every 12h for 5 days)

Time After Last Dose (h)Kidney (mg/kg)Liver (mg/kg)Muscle (mg/kg)Fat (mg/kg)Reference
12----[22]
24----[22]
36----[22]
48----[22]
72----[22]
96----[22]

(Note: Specific values for all time points in pigs were not available in the provided search results, but the study design is noted.)

Experimental Protocols

Protocol 1: Single-Dose Oral Pharmacokinetic Study in Broiler Chickens

  • Animal Model: 4-week-old male and female broiler chickens, clinically healthy.

  • Housing: House animals under standard conditions with controlled temperature, humidity, and light-dark cycle. Provide ad libitum access to water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization to the housing conditions.

  • Grouping: Randomly divide chickens into two groups (n=10 per group):

    • Group I (Fasted): Withhold feed for 6 hours before and 3 hours after drug administration.

    • Group II (Non-fasted): Allow ad libitum access to feed.

  • Drug Administration: Administer a single dose of this compound (10 mg/kg body weight) directly into the crop using a plastic tube.

  • Blood Sampling: Collect blood samples (e.g., 0.5 mL) from the wing vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration).

  • Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store plasma samples at -20°C or lower until analysis.

  • Analysis: Determine the plasma concentration of this compound using a validated HPLC method with fluorescence detection.[10]

Protocol 2: Tissue Residue Depletion Study in Pigs

  • Animal Model: 4-month-old pigs, weighing approximately 52 kg.

  • Housing and Acclimatization: As described in Protocol 1.

  • Drug Administration: Administer this compound orally twice daily for 5 consecutive days. The first dose is 15 mg/kg body weight, followed by nine doses of 7.5 mg/kg at 12-hour intervals.[22]

  • Sacrifice and Tissue Collection: Euthanize groups of 4 animals at various time points after the last administration (e.g., 12, 24, 36, 48, 72, and 96 hours).[22]

  • Tissue Sampling: Collect samples of kidney, liver, muscle, and fat from each animal.

  • Sample Storage: Store tissue samples at -20°C or lower until analysis.

  • Analysis: Determine the concentration of this compound in the tissues using a validated analytical method, such as HPLC.[22]

Visualizations

Flumequine_Mechanism_of_Action cluster_bacteria Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Halts

Caption: Mechanism of action of this compound in bacteria.

Experimental_Workflow_PK_Study animal_selection Animal Selection & Acclimatization grouping Random Grouping (e.g., Fasted vs. Non-fasted) animal_selection->grouping drug_admin This compound Administration (Oral, IV, or IM) grouping->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (≤ -20°C) plasma_separation->sample_storage hplc_analysis HPLC Analysis sample_storage->hplc_analysis pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) hplc_analysis->pk_modeling

Caption: General workflow for a pharmacokinetic study.

Troubleshooting_Logic_Low_Bioavailability start Low Oral Bioavailability Observed check_feed Check for Feed Interaction start->check_feed check_formulation Review Formulation & Co-administration start->check_formulation consider_first_pass Consider First-Pass Effect start->consider_first_pass implement_fasting Implement Fasting Protocol check_feed->implement_fasting Yes analyze_feed_water Analyze Feed/Water for Divalent Cations check_formulation->analyze_feed_water Yes iv_study Conduct IV Study to Determine Absolute Bioavailability consider_first_pass->iv_study Yes

Caption: Troubleshooting low oral bioavailability.

References

Flumequine Technical Support Center: Enhancing Cost-Effectiveness in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Flumequine treatment protocols. This resource is designed for researchers, scientists, and drug development professionals to optimize the cost-effectiveness of their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to inform your research and minimize unnecessary expenditures.

Section 1: Troubleshooting Guides for Cost-Effective Experiments

Unexpected results and failed experiments are significant drivers of cost in research. This section provides troubleshooting guidance in a question-and-answer format to address common issues encountered during this compound experiments, with a focus on preventing costly repeats.

Problem Potential Cause Cost-Saving Troubleshooting Steps
Inconsistent Minimum Inhibitory Concentration (MIC) results for Quality Control (QC) strains. Incorrect inoculum density, degradation of this compound stock solution, media and reagent issues, or operator error.[1]Verify Inoculum Density: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard to avoid repeating the assay.[1] Check this compound Stock: Prepare fresh stock solutions. Aliquot and store at -20°C for up to one year or -80°C for up to two years to prevent degradation and waste of the compound.[2] Media Quality Control: Confirm the pH and cation concentration of your Mueller-Hinton Broth (MHB), as variations can affect this compound's activity.[3]
High variability in results between experimental replicates. Inhomogeneous bacterial suspension, precipitation of this compound at high concentrations, or contamination.[1][3]Ensure Homogeneous Inoculum: Thoroughly vortex the bacterial suspension before and during inoculation to ensure uniform seeding of wells.[1] Visual Inspection: Check for precipitation in wells with high this compound concentrations. Ensure the compound is fully dissolved in the appropriate solvent before making dilutions.[3] Aseptic Technique: Strict aseptic technique is crucial to prevent contamination that can lead to confounding results and the need for costly re-runs.[1]
This compound appears less effective than expected based on the literature. Bacterial resistance, poor solubility, or degradation of the compound.Confirm Susceptibility: If possible, verify the susceptibility of your bacterial strain, as resistance can develop.[4] Solubility: this compound is soluble in dilute alkali hydroxide (B78521) solutions and DMSO.[2] Ensure the correct solvent is used to achieve the desired concentration without precipitation. Storage Conditions: Store this compound powder in a dry, well-ventilated place at room temperature.[5] Improper storage can lead to degradation.
Difficulty in determining the MIC endpoint due to trailing growth. Presence of a resistant subpopulation within the inoculum or contamination.[3]Purity Check: Streak the inoculum on an agar (B569324) plate to confirm purity and check for mixed cultures.[1] Careful Endpoint Reading: The MIC is the lowest concentration that completely inhibits visible growth. Trailing may indicate the need to investigate for resistant subpopulations.[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions related to the practical and cost-effective use of this compound in a research setting.

Q1: What is the most cost-effective way to prepare and store this compound stock solutions?

A1: To maximize the longevity of your this compound and avoid costly waste, prepare a high-concentration stock solution in an appropriate solvent like DMSO or a dilute alkali hydroxide solution.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C for up to one year or -80°C for up to two years.[2] This prevents repeated freeze-thaw cycles which can degrade the compound.

Q2: How can I ensure the quality and consistency of my this compound powder to avoid experimental variability?

A2: While detailed batch-specific quality control is often beyond the scope of individual labs, you can take steps to ensure consistency. Purchase this compound from a reputable supplier that provides a certificate of analysis (CoA) detailing its purity.[7] Upon receipt, visually inspect the powder for any inconsistencies in color or texture. For highly sensitive experiments, consider performing a simple quality check, such as running an MIC assay with a well-characterized quality control strain (e.g., E. coli ATCC® 25922™) to confirm its potency before use in large-scale or expensive experiments.[8]

Q3: My research budget is tight. Is this compound a cost-effective option compared to other quinolones?

A3: this compound is often considered a relatively low-cost quinolone antibiotic, particularly when compared to newer generation fluoroquinolones.[9] However, the overall cost-effectiveness depends on its efficacy against your target organisms. For susceptible strains, this compound can be a very economical choice. It is crucial to consult comparative efficacy data (see Section 3) to determine if this compound is the most cost-effective option for your specific experimental needs.

Q4: What are the key factors that can escalate the costs of my this compound experiments?

A4: The primary drivers of increased costs are:

  • Failed or repeated experiments: This can be due to issues with reagents, protocols, or resistant strains.

  • Suboptimal experimental design: Using an unnecessarily broad concentration range or not including appropriate controls can waste resources.

  • Compound waste: Improper storage and handling of this compound can lead to degradation and the need to purchase more.

  • Development of resistance: If bacteria develop resistance during an experiment, it can render the results unusable and require a change in strategy.[4]

Q5: How can I minimize the amount of this compound used in my experiments to save costs?

A5: To minimize compound usage, perform pilot studies with a smaller range of concentrations to determine the approximate effective dose before launching into a large-scale experiment. Additionally, using a broth microdilution method for MIC testing is a cost-effective way to test multiple concentrations and replicates using minimal amounts of the compound.[6]

Section 3: Quantitative Data on this compound Efficacy

The following tables summarize the in vitro activity of this compound and comparator quinolones against various bacterial pathogens. This data can help researchers select appropriate starting concentrations for their experiments, potentially reducing the need for extensive dose-ranging studies and thus saving costs.

Table 1: Minimum Inhibitory Concentration (MIC₅₀) of this compound and Other Quinolones against Veterinary Pathogens

Bacterial Species This compound MIC₅₀ (µg/mL) Enrofloxacin MIC₅₀ (µg/mL) Ciprofloxacin MIC₅₀ (µg/mL)
Pasteurella multocida0.25≤0.03≤0.008
Mannheimia haemolytica10.060.015
Salmonella Dublin0.50.060.015
Salmonella Typhimurium0.50.060.015
Escherichia coli0.50.060.015

Data sourced from a study on pathogens isolated from calves in the Netherlands.[10]

Table 2: Inhibitory Concentrations (IC₅₀) of this compound

Target This compound IC₅₀
Topoisomerase II15 µM (3.92 µg/mL)
DNA Gyrase1764 µg/mL

This data is useful for researchers studying the specific enzymatic inhibition of this compound.[2]

Section 4: Detailed Experimental Protocols

To ensure reproducibility and minimize costly errors, detailed and standardized protocols are essential.

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[8][11]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain in a cost-effective 96-well format.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, 0.1 M NaOH)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[6] This minimizes weighing errors and conserves the compound.

    • Ensure the powder is completely dissolved.

  • Preparation of this compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.[12] A typical range for initial testing could be 0.06 to 64 µg/mL.

    • Leave a column of wells with only CAMHB as a growth control and another as a sterility control.[13]

  • Preparation of Bacterial Inoculum:

    • From an 18-24 hour culture plate, suspend isolated colonies in broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Within 15 minutes of standardization, inoculate each well (except the sterility control) with the prepared bacterial suspension.[6]

    • The final volume in each well should be uniform (e.g., 100 µL).

    • Incubate the plate at the appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours for non-fastidious bacteria.[3]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[6] This can be determined by visual inspection or using a microplate reader.

Protocol 2: Determining the IC₅₀ of this compound

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

Objective: To quantify the concentration of this compound required to inhibit a specific biological process by 50%.

Procedure:

  • Experimental Setup:

    • Prepare a series of this compound concentrations, typically in a logarithmic series, that are expected to span the IC₅₀ value.

    • Include a positive control (no this compound) and a negative control (maximal inhibition).

  • Data Collection:

    • Measure the biological response at each this compound concentration. This could be enzyme activity, cell viability, or another quantifiable measure.

  • Data Normalization:

    • Express the measured response at each this compound concentration as a percentage of the control response.[14]

  • Data Plotting and Curve Fitting:

    • Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[14]

  • IC₅₀ Calculation:

    • The IC₅₀ is the concentration of this compound that corresponds to a 50% reduction in the biological response on the fitted curve.[14] This can be calculated using software such as GraphPad Prism or online calculators.[15][16]

Section 5: Visualizations

Signaling Pathway of Quinolone Antibiotics

G cluster_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Supercoiling DNA Supercoiling & Relaxation DNA_Gyrase->DNA_Supercoiling Mediates Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA_Replication DNA Replication Topo_IV->DNA_Replication Facilitates Topo_IV->Cell_Death Leads to DNA_Supercoiling->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B D Inoculate Plate B->D C Standardize Bacterial Inoculum (0.5 McFarland) C->D E Incubate (16-20h, 35°C) D->E F Read Results (Visual/Plate Reader) E->F G Determine MIC F->G G Start Inconsistent MIC Results QC_Check Are QC Strains in Range? Start->QC_Check Inoculum_Check Check Inoculum Density (0.5 McFarland) QC_Check->Inoculum_Check No Contamination_Check Check for Contamination QC_Check->Contamination_Check Yes Reagent_Check Check Media & Reagents (pH, Expiry) Inoculum_Check->Reagent_Check Stock_Check Prepare Fresh This compound Stock Reagent_Check->Stock_Check End Re-run Assay Stock_Check->End Purity_Plate Purity Plate Inoculum Contamination_Check->Purity_Plate Yes Resistant_Subpop Consider Resistant Subpopulation Contamination_Check->Resistant_Subpop No Aseptic_Technique Review Aseptic Technique Purity_Plate->Aseptic_Technique Aseptic_Technique->End

References

Validation & Comparative

A Comparative Efficacy Analysis of Flumequine and Enrofloxacin in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of flumequine, a first-generation quinolone, and enrofloxacin (B1671348), a second-generation fluoroquinolone, for the treatment of bacterial infections in poultry. This document synthesizes available experimental data on their in vitro activity, pharmacokinetic profiles, and clinical efficacy, providing a resource for research and development in veterinary medicine.

Executive Summary

This compound and enrofloxacin are both antimicrobials used in poultry to treat infections caused by pathogens such as Escherichia coli, Salmonella spp., and Pasteurella multocida. While both belong to the quinolone family, enrofloxacin, a fluoroquinolone, generally exhibits broader-spectrum activity and greater in vitro potency. However, studies also indicate that this compound can be effective and may offer benefits in terms of growth promotion. A critical consideration is the significant cross-resistance observed between the two compounds; this compound usage can select for resistance to fluoroquinolones like enrofloxacin[1].

In Vitro Susceptibility

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Enrofloxacin Against Key Poultry Pathogens

PathogenAntimicrobialMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli Enrofloxacin0.1216
Salmonella Enteritidis Enrofloxacin0.50-
Pasteurella multocida This compound--
Enrofloxacin0.030.125
Mycoplasma gallisepticum This compound0.12-
Enrofloxacin0.58

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in testing methodologies and geographic locations of isolates. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and enrofloxacin influence their in vivo efficacy. The following table summarizes key pharmacokinetic parameters in broiler chickens following oral administration, compiled from separate studies.

Table 2: Pharmacokinetic Parameters of this compound and Enrofloxacin in Broiler Chickens (Oral Administration)

ParameterThis compoundEnrofloxacin
Dose 12 mg/kg10 mg/kg
Cₘₐₓ (Maximum Plasma Concentration) 3.62 µg/mL[2]2.44 ± 0.06 µg/mL[3]
Tₘₐₓ (Time to Cₘₐₓ) 1.43 h[2]1.64 ± 0.04 h[3]
Oral Bioavailability 57%[2]64.0 ± 0.2%[3]
Elimination Half-life (t½) 10.32 h[2]14.23 ± 0.46 h[3]

Note: These parameters are from separate studies and are not from a direct head-to-head comparison.

Clinical Efficacy

Direct comparative clinical trials between this compound and enrofloxacin are limited. The available data often compares these drugs with other antimicrobials.

This compound: In a study on experimental colibacillosis, this compound was compared to doxycycline (B596269). While doxycycline was more effective in reducing overall mortality, this compound was noted to reduce the severity of clinical symptoms and delay death. Another source suggests that in comparison to amoxicillin, recovery from colibacillosis is faster with this compound.

Enrofloxacin: Enrofloxacin has demonstrated superior efficacy over oxytetracycline (B609801) and sulfadimethoxine (B1681780) in controlling morbidity and mortality associated with E. coli infections in broiler chickens[4]. It also showed greater efficacy in treating colisepticemia compared to other fluoroquinolones like danofloxacin (B54342) and sarafloxacin. In an experimental P. multocida infection model, enrofloxacin treatment significantly reduced mortality compared to untreated controls[5][6].

Performance Metrics: One study evaluating the use of these drugs as growth promoters found that birds receiving this compound had higher mean body weights and better feed conversion ratios compared to those receiving enrofloxacin[7].

Resistance Development

A significant concern with the use of quinolones is the development of bacterial resistance. Studies have shown that this compound and enrofloxacin select for similar resistance mechanisms in E. coli. In vitro exposure to both drugs resulted in the same amino acid substitutions in the GyrA protein, a key target of quinolone action[1]. This cross-resistance is a critical factor in the selection of either antimicrobial, as the use of this compound can lead to a significant increase in the number of E. coli resistant to enrofloxacin[1].

Experimental Protocols

Below are detailed methodologies for key types of experiments cited in the literature for evaluating the efficacy of antimicrobials in poultry.

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a specific bacterium.

Methodology:

  • Bacterial Isolates: A panel of recent, relevant clinical isolates of the target pathogen (e.g., E. coli, Salmonella spp.) is obtained from poultry.

  • Antimicrobial Preparation: Stock solutions of this compound and enrofloxacin are prepared. A series of twofold dilutions are made in cation-adjusted Mueller-Hinton broth (or other appropriate media for fastidious organisms like Mycoplasma) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured overnight on appropriate agar (B569324) plates. Colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours (or longer for slower-growing organisms).

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. MIC₅₀ and MIC₉₀ values are then determined from the MICs of all tested isolates.

In Vivo Efficacy Trial (Colibacillosis Challenge Model)

Objective: To evaluate the clinical efficacy of an antimicrobial agent in treating an experimental infection in broiler chickens.

Methodology:

  • Animals: Day-old broiler chicks are sourced and housed in a controlled environment with ad libitum access to feed and water.

  • Acclimatization: Birds are allowed to acclimatize for a period (e.g., 14 days).

  • Infection Challenge: At a specified age (e.g., 14 days), birds are challenged with a pathogenic strain of E. coli (e.g., serotype O78). The challenge can be administered via injection into the thoracic air sac to induce systemic infection.

  • Treatment Groups: Birds are randomly allocated to different treatment groups, including:

    • Negative Control (unchallenged, untreated)

    • Positive Control (challenged, untreated)

    • This compound treatment group (challenged, treated)

    • Enrofloxacin treatment group (challenged, treated)

  • Drug Administration: The antimicrobials are administered at a predetermined dose and duration, typically via medicated drinking water, starting at a specified time post-infection.

  • Data Collection: The following parameters are recorded daily for a set period (e.g., 7-10 days):

    • Mortality and morbidity rates.

    • Clinical signs (e.g., depression, respiratory distress).

    • Body weight and feed conversion ratio.

  • Post-mortem Examination: At the end of the trial, all surviving birds are euthanized and subjected to a post-mortem examination. Lesion scores for airsacculitis, pericarditis, and perihepatitis are recorded.

  • Bacterial Reisolation: Samples from organs such as the liver, spleen, and heart are collected aseptically and cultured to confirm the presence and quantify the load of the challenge organism.

Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_challenge Infection and Treatment Phase cluster_evaluation Evaluation Phase A Source Day-Old Broiler Chicks B Acclimatization Period (e.g., 14 days) A->B C Random Allocation to Treatment Groups B->C D Infection with Pathogenic Strain (e.g., E. coli O78) C->D E Initiate Treatment via Medicated Water D->E F Daily Monitoring of Clinical Signs & Mortality E->F G Post-mortem Examination & Lesion Scoring F->G H Bacterial Reisolation from Tissues G->H I Data Analysis (Mortality, Lesion Scores, FCR) H->I

Caption: Experimental workflow for a typical in vivo antibiotic efficacy trial in broiler chickens.

Resistance_Mechanism cluster_drug_action Quinolone Action cluster_resistance Mechanism of Cross-Resistance Drug This compound or Enrofloxacin Target DNA Gyrase (GyrA subunit) Drug->Target Action Inhibition of DNA Replication Target->Action Bacterial_Cell_Death Bacterial Cell Death Action->Bacterial_Cell_Death Leads to Exposure Exposure to this compound Mutation Selection for Amino Acid Substitutions in GyrA (e.g., S83L) Exposure->Mutation CrossResistance Reduced Binding of Enrofloxacin Mutation->CrossResistance Treatment_Failure Treatment Failure CrossResistance->Treatment_Failure Leads to

References

A Comparative Analysis of Flumequine and Oxolinic Acid in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of aquaculture, the effective management of bacterial diseases is paramount to ensuring the health and productivity of farmed aquatic species. Among the arsenal (B13267) of antimicrobial agents, the quinolones Flumequine and Oxolinic Acid have been widely utilized for their efficacy against a range of pathogenic bacteria. This guide provides a comprehensive comparative study of these two compounds, presenting key performance data, detailed experimental methodologies, and an exploration of their mechanisms of action and potential physiological impacts on host organisms.

Performance Data: A Quantitative Comparison

The following tables summarize the key pharmacokinetic and efficacy parameters of this compound and Oxolinic Acid, derived from various studies in commercially important aquaculture species.

Table 1: Pharmacokinetic Parameters of this compound and Oxolinic Acid in Fish
ParameterThis compoundOxolinic AcidFish SpeciesTemperature (°C)AdministrationDosageSource(s)
Bioavailability (%) 44.730.1Atlantic Salmon10Oral25 mg/kg[1]
Elimination Half-life (t½, hours) ≤ 2418.2Atlantic Salmon10Oral25 mg/kg[1]
Maximum Plasma Concentration (Cmax, µg/mL) Higher than Oxolinic AcidLower than this compoundAtlantic Salmon10Oral25 mg/kg[1]
Volume of Distribution (Vd, L/kg) 3.55.4Atlantic Salmon10Intravenous25 mg/kg[1]

Note: Bioavailability and pharmacokinetic parameters can vary significantly depending on the fish species, water temperature, and route of administration.

Table 2: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC) of this compound and Oxolinic Acid Against Common Aquaculture Pathogens
PathogenThis compound (µg/mL)Oxolinic Acid (µg/mL)Source(s)
Aeromonas salmonicida (Oxolinic acid-susceptible)As active as Oxolinic Acid-[2]
Aeromonas salmonicida (Oxolinic acid-resistant)More active than Oxolinic Acid-[2]
Vibrio anguillarum-≥24 (disc diffusion)[3]

Note: MIC values are a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater efficacy. This compound has been shown to be bactericidal, whereas oxolinic acid is generally considered bacteriostatic[2].

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the detailed methodologies for key experiments.

Pharmacokinetic Study Protocol

This protocol describes a typical experimental workflow for determining the pharmacokinetic parameters of this compound and Oxolinic Acid in fish.

1. Fish Acclimation and Holding:

  • A statistically relevant number of healthy fish of a specific species and weight range are acclimated in tanks with controlled water quality parameters (temperature, pH, dissolved oxygen, etc.) for a minimum of two weeks prior to the experiment.

  • Fish are typically fasted for 24 hours before drug administration to ensure an empty gastrointestinal tract.

2. Drug Administration:

  • Oral Administration: A precise dose of the drug (e.g., 25 mg/kg body weight) is administered orally, often mixed with a small amount of feed or delivered via gavage.

  • Intravenous Administration: For determining absolute bioavailability and other key parameters, a sterile solution of the drug is injected intravenously, typically into the caudal vein.

3. Sample Collection:

  • Blood samples are collected from a subset of fish at predetermined time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours).

  • Blood is drawn from the caudal vein using heparinized syringes and centrifuged to separate the plasma.

  • Tissue samples (e.g., muscle, liver, kidney) are also collected at the same time points from euthanized fish.

  • All samples are immediately frozen and stored at -80°C until analysis.

4. Sample Analysis:

  • Drug concentrations in plasma and tissue homogenates are determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5][6].

  • The analytical method is validated for linearity, accuracy, precision, and limits of detection and quantification.

5. Pharmacokinetic Analysis:

  • The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as bioavailability, elimination half-life, maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and volume of distribution (Vd).

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound and Oxolinic Acid against aquatic bacterial pathogens, following CLSI guidelines[7][8][9].

1. Preparation of Bacterial Inoculum:

  • The bacterial pathogen of interest (e.g., Aeromonas salmonicida, Vibrio anguillarum) is grown on an appropriate agar (B569324) medium to obtain isolated colonies.

  • Several colonies are used to inoculate a broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB), which is incubated until it reaches a specific turbidity, equivalent to a 0.5 McFarland standard[10]. This corresponds to a bacterial concentration of approximately 1 x 10⁸ CFU/mL.

  • The inoculum is then diluted to the final testing concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antimicrobial Dilutions:

  • Stock solutions of this compound and Oxolinic Acid are prepared in a suitable solvent.

  • A series of two-fold dilutions of each drug are prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations in the wells should span a range that is expected to include the MIC of the organism.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.

  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.

  • The plates are incubated at a temperature and duration appropriate for the specific pathogen being tested (e.g., 22-28°C for 24-48 hours for many aquatic bacteria)[8].

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Mechanism of Action and Host Response

Quinolone Mechanism of Action: Inhibition of Bacterial DNA Gyrase

This compound and Oxolinic Acid, like other quinolone antibiotics, exert their antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and, in some bacteria, topoisomerase IV.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone This compound / Oxolinic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Introduces negative supercoils (relieves torsional stress) Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage Replication_Fork Replication Fork DNA->Replication_Fork Unwinding for replication Replication_Fork->Cell_Death Stalled replication

Caption: Quinolones inhibit bacterial DNA gyrase, leading to DNA damage and cell death.

By binding to and stabilizing the complex formed between DNA gyrase and DNA, these drugs prevent the re-ligation of the DNA strands after they have been cleaved. This leads to the accumulation of double-stranded DNA breaks, the stalling of replication forks, and ultimately, bacterial cell death.

Host Response to Quinolone-Induced Oxidative Stress

Beyond their direct antibacterial effects, quinolones can also impact the host organism. Studies have shown that Oxolinic Acid can induce oxidative stress in fish[4][7]. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the fish's antioxidant defense systems to detoxify these harmful molecules. The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.

Oxidative_Stress_Pathway cluster_fish_cell Fish Cell Quinolone This compound / Oxolinic Acid ROS Increased Reactive Oxygen Species (ROS) Quinolone->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cellular_Damage Cellular Damage (Lipid peroxidation, etc.) ROS->Cellular_Damage Causes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates expression Detoxification Detoxification of ROS Antioxidant_Enzymes->Detoxification Detoxification->ROS Reduces

Caption: Quinolone-induced ROS can activate the Nrf2 pathway, a key antioxidant defense mechanism.

When ROS levels increase, they can oxidize key sensor proteins like Keap1, causing it to release the transcription factor Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)[1][11][12]. This response helps to mitigate the damaging effects of oxidative stress. However, prolonged or high-dose exposure to these quinolones can overwhelm these defense mechanisms, leading to cellular damage.

Conclusion

Both this compound and Oxolinic Acid are effective antimicrobial agents for use in aquaculture. Pharmacokinetic data suggest that this compound may have some advantages in terms of bioavailability and achieving higher plasma concentrations in Atlantic salmon[1]. In vitro efficacy studies indicate that this compound is bactericidal and may be more effective against oxolinic acid-resistant strains of Aeromonas salmonicida[2].

However, the potential for these compounds to induce oxidative stress in the host organism is a critical consideration for their safe and responsible use. Understanding the intricate balance between therapeutic efficacy and potential host-side effects is essential for the development of optimal dosing regimens and the overall sustainability of aquaculture practices. Further research into the immunomodulatory effects and the long-term ecological impact of these quinolones is warranted.

References

Cross-Resistance Between Flumequine and Other Fluoroquinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles between flumequine, a first-generation quinolone, and other newer-generation fluoroquinolones. The development of microbial resistance to one antibiotic can often confer resistance to other structurally similar drugs, a phenomenon known as cross-resistance. Understanding these patterns is crucial for effective antimicrobial stewardship, guiding clinical therapeutic choices, and informing the development of new antimicrobial agents. This document summarizes key experimental findings, details the methodologies used to obtain these results, and visualizes the underlying molecular mechanisms.

Quantitative Analysis of Cross-Resistance

The minimum inhibitory concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. An increase in the MIC of a secondary drug for a microbe already resistant to a primary drug is indicative of cross-resistance. The following tables summarize experimental data on the MICs of various fluoroquinolones against bacterial isolates with known or induced resistance to this compound.

Table 1: Comparative MICs (μg/mL) of Fluoroquinolones against Escherichia coli Isolates

FluoroquinoloneThis compound-Susceptible E. coli (MIC50)This compound-Resistant E. coli (MIC50)Fold Increase in MIC50
This compound 0.5≥64≥128
Enrofloxacin ≤0.038 - 32≥267
Ciprofloxacin ≤0.0154 - 32≥267
Levofloxacin ≤0.032 - 16≥67
Norfloxacin ≤0.0616 - 128≥267

Note: Data compiled from multiple sources where direct comparative MICs were available. Actual values can vary between studies and specific strains.

Table 2: Comparative MICs (μg/mL) of Fluoroquinolones against Salmonella spp. Isolates

FluoroquinoloneThis compound-Susceptible Salmonella spp. (MIC Range)This compound-Resistant Salmonella spp. (MIC Range)
This compound 0.25 - 132 - >128
Enrofloxacin 0.015 - 0.1252 - >128
Ciprofloxacin 0.015 - 0.060.25 - 32
Levofloxacin 0.03 - 0.1250.25 - 16

Note: Data synthesized from studies investigating fluoroquinolone resistance in Salmonella. Direct MIC comparisons for this compound-selected resistant strains are limited.

Table 3: Comparative MICs (μg/mL) of Fluoroquinolones against Pasteurella multocida Isolates

FluoroquinoloneThis compound-Susceptible P. multocida (MIC50)This compound-Resistant P. multocida (MIC50)
This compound 0.25>16
Enrofloxacin 0.032 - 8
Marbofloxacin 0.031 - 4

Note: Data is indicative of general trends observed in veterinary isolates.

Experimental Protocols

The data presented in this guide are primarily derived from the following key experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is the gold-standard method for determining the in vitro activity of an antimicrobial agent against a bacterial isolate.

a. Preparation of Antimicrobial Solutions:

  • Stock solutions of each fluoroquinolone are prepared in the appropriate solvent as recommended by the manufacturer.

  • Serial two-fold dilutions of each antimicrobial are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final concentrations should span the expected susceptible and resistant ranges.

b. Inoculum Preparation:

  • Bacterial isolates are grown on a suitable agar (B569324) medium overnight.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial is inoculated with the standardized bacterial suspension.

  • A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

DNA Sequencing of Quinolone Resistance-Determining Regions (QRDRs)

This method is used to identify the specific genetic mutations that confer resistance to fluoroquinolones.

a. DNA Extraction:

  • Genomic DNA is extracted from both the susceptible (wild-type) and resistant bacterial isolates using a commercial DNA extraction kit.

b. PCR Amplification:

  • The QRDRs of the target genes, primarily gyrA and parC, are amplified using polymerase chain reaction (PCR). Specific primers flanking these regions are used.

  • The PCR products are purified to remove primers and other reaction components.

c. DNA Sequencing:

  • The purified PCR products are sequenced using Sanger sequencing or next-generation sequencing methods.

  • The resulting DNA sequences from the resistant isolates are compared to the sequences from the susceptible isolates to identify any nucleotide changes.

d. Sequence Analysis:

  • The identified nucleotide changes are translated into amino acid substitutions. These substitutions, such as S83L (Serine to Leucine at position 83) in GyrA, are known to confer fluoroquinolone resistance.[1]

Mechanisms of Cross-Resistance

Cross-resistance between this compound and other fluoroquinolones is primarily mediated by two key mechanisms:

  • Target Site Modification: The primary targets for fluoroquinolones are the bacterial enzymes DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE). Mutations in the QRDRs of these genes, particularly in gyrA, alter the drug-binding site, reducing the affinity of the fluoroquinolones for their targets.[1] Studies have shown that exposure to this compound can select for the same mutations in gyrA (e.g., S83L, D87G) that also confer resistance to other fluoroquinolones like enrofloxacin.[1] This shared target modification is the principal reason for the high degree of cross-resistance observed.

  • Increased Efflux: Bacteria possess efflux pumps, such as the AcrAB-TolC system in E. coli, which can actively transport a wide range of compounds, including fluoroquinolones, out of the cell. Overexpression of these pumps reduces the intracellular concentration of the antibiotic, leading to decreased susceptibility. The expression of these efflux pumps is often regulated by global stress response systems, such as the Mar/Sox/Rob regulon. Exposure to one fluoroquinolone can induce these systems, leading to increased efflux of other fluoroquinolones as well.

Visualizations

Experimental Workflow for Investigating Cross-Resistance

G Experimental Workflow for Cross-Resistance Analysis cluster_mic MIC Determination cluster_genetic Genetic Analysis cluster_analysis Data Analysis and Conclusion A Bacterial Isolate (e.g., E. coli) B Broth Microdilution with This compound and other Fluoroquinolones A->B C Determine MIC Values B->C D Identify this compound-Resistant and Susceptible Isolates C->D E DNA Extraction from Resistant and Susceptible Isolates D->E I Compare MICs of other Fluoroquinolones for Resistant vs. Susceptible Isolates D->I F PCR Amplification of gyrA and parC QRDRs E->F G DNA Sequencing F->G H Identify Resistance Mutations G->H J Correlate MIC Increase with Specific Mutations H->J I->J K Conclude on Cross-Resistance Profile J->K

Caption: Workflow for assessing fluoroquinolone cross-resistance.

Signaling Pathway for Efflux Pump-Mediated Resistance

G Fluoroquinolone-Induced Efflux Pump Upregulation cluster_cell Bacterial Cell cluster_regulon Mar/Sox/Rob Regulon cluster_efflux AcrAB-TolC Efflux Pump MarR MarR (Repressor) MarA marA (Activator Gene) MarR->MarA represses AcrAB acrAB (Pump Component Genes) MarA->AcrAB activates TolC tolC (Outer Membrane Channel Gene) MarA->TolC activates SoxR SoxR (Sensor) SoxS soxS (Activator Gene) SoxR->SoxS activates SoxS->AcrAB activates SoxS->TolC activates Rob Rob (Activator) Rob->AcrAB activates Rob->TolC activates Pump Assembled AcrAB-TolC Pump AcrAB->Pump TolC->Pump FQ_out Fluoroquinolone (Effluxed) Pump->FQ_out transports FQ_in Fluoroquinolone (e.g., this compound) FQ_in->MarR inactivates FQ_in->SoxR activates FQ_in->Rob activates

Caption: Regulation of AcrAB-TolC efflux pump by fluoroquinolones.

References

In Vitro vs. In Vivo Correlation of Flumequine's Antibacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Flumequine, a first-generation fluoroquinolone antibiotic, has been a noteworthy agent in veterinary medicine for treating bacterial infections, particularly those caused by Gram-negative organisms.[1][2] Its efficacy is rooted in its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and cell division, ultimately leading to bacterial cell death.[1][2] This guide provides a comparative analysis of the in vitro activity and in vivo efficacy of this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the in vitro susceptibility of various veterinary pathogens to this compound, expressed as Minimum Inhibitory Concentrations (MIC), and the in vivo efficacy of this compound in treating bacterial infections in different animal models.

Table 1: In Vitro Antibacterial Activity of this compound (MIC)
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli (porcine)-->640.5 to >64
Salmonella spp. (porcine)-->640.5 to >64
Pasteurella multocida (porcine)-0.50.50.5 to >64
Bordetella spp. (porcine)-->640.5 to >64
Vibrio anguillarum---0.15
Photobacterium damsela ssp. piscicida---0.3
Vibrio alginolyticus---1.2
Vibrio damsela---0.019
Vibrio fluvialis---0.15

Data sourced from[3][4].

Table 2: In Vivo Efficacy of this compound in Poultry (Experimental Colibacillosis)
Animal ModelPathogenTreatment DoseAdministration RouteEfficacy EndpointResult
Broiler ChicksEscherichia coli (ETEC)12 mg/kg bw for 5 daysDrinking waterMortality Rate65% mortality in treated group vs. 79% in untreated control.[5]
Broiler ChickensEscherichia coli12 mg/kg bw/day for 5 daysDrinking waterTherapeutic EffectSignificant therapeutic effects observed.[6]
Broiler ChickensEscherichia coli12, 24, or 48 mg/kg bw/day for 5 daysFeedTherapeutic EffectHighly significant therapeutic effects at all doses.[6]
Table 3: Pharmacokinetic Parameters of this compound in Broiler Chickens
Administration RouteDose (mg/kg bw)Cmax (µg/mL)Tmax (h)Elimination Half-life (h)
Single Oral Application122.6 - 3.01.51
Continuous (Drinking Water)120.5 - 0.8--
Continuous (Drinking Water)180.8 - 1.3--
Continuous (Drinking Water)241.2 - 1.9--

Data sourced from[6][7].

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are the protocols for determining the Minimum Inhibitory Concentration (MIC) and for an in vivo efficacy study in an avian colibacillosis model.

Broth Microdilution Method for MIC Determination (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria that grow aerobically.[8][9][10][11][12]

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., 0.1 M NaOH, then diluted in sterile deionized water).

2. Preparation of Microdilution Plates:

  • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a concentration range of 64 µg/mL to 0.0625 µg/mL.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Efficacy Model: Experimental Colibacillosis in Broiler Chickens

This protocol describes an experimental model to evaluate the efficacy of this compound in treating avian colibacillosis.[5][13][14][15][16]

1. Animal Model and Housing:

  • Use one-day-old broiler chicks, housed in a controlled environment with ad libitum access to feed and water.

2. Infection Protocol:

  • At 14 days of age, challenge the chicks with a pathogenic strain of Escherichia coli (e.g., serotype O78).

  • The challenge can be administered via intraperitoneal injection with a suspension containing approximately 3 x 10^8 colony-forming units (CFU) per 0.25 mL.[5]

3. Treatment Regimen:

  • Twenty-four hours post-infection, initiate treatment with this compound.

  • Administer this compound through the drinking water at a target dose of 12 mg/kg body weight per day for 5 consecutive days.

  • A control group of infected birds should receive untreated drinking water.

4. Data Collection and Efficacy Endpoints:

  • Monitor the birds daily for clinical signs (e.g., depression, ruffled feathers, respiratory distress) and mortality for a period of 9 days post-infection.

  • The primary efficacy endpoint is the mortality rate.

  • Secondary endpoints can include clinical scores and post-mortem examination for lesions (e.g., airsacculitis, pericarditis, perihepatitis).

5. Statistical Analysis:

  • Compare the mortality rates between the this compound-treated group and the untreated control group using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).

Visualizations

This compound's Mechanism of Action

Flumequine_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery This compound This compound Inhibition_Gyrase Inhibition This compound->Inhibition_Gyrase Inhibition_TopoIV Inhibition This compound->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (GyrA, GyrB) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DNA_Damage DNA Damage & Replication Block DNA_Gyrase->DNA_Damage Topoisomerase_IV Topoisomerase IV (ParC, ParE) Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->DNA_Damage Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topoisomerase_IV Decatenates chromosomes Inhibition_Gyrase->DNA_Gyrase Inhibition_TopoIV->Topoisomerase_IV Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of this compound on bacterial DNA replication.

Experimental Workflow: In Vivo Efficacy in Broilers

InVivo_Workflow cluster_treatment Treatment Groups cluster_data Data Points Day1 Day 1: Acclimatization of Broiler Chicks Day14 Day 14: Experimental Infection (E. coli O78) Day1->Day14 Day15_19 Days 15-19: Treatment Period Day14->Day15_19 Day15_23 Days 15-23: Monitoring & Data Collection Day15_19->Day15_23 GroupA Group A: This compound (12 mg/kg bw) in drinking water Day15_19->GroupA GroupB Group B: Untreated Control Day15_19->GroupB Mortality Mortality Rate Day15_23->Mortality ClinicalSigns Clinical Signs Day15_23->ClinicalSigns PostMortem Post-Mortem Lesions Day15_23->PostMortem Analysis Data Analysis Mortality->Analysis ClinicalSigns->Analysis PostMortem->Analysis

Caption: Workflow for the in vivo efficacy testing of this compound in broilers.

References

Efficacy of Flumequine Against Multi-Drug Resistant Salmonella: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of flumequine, a first-generation quinolone antibiotic, against multi-drug resistant (MDR) Salmonella strains. The emergence of MDR Salmonella, resistant to first-line antibiotics such as ampicillin, chloramphenicol, and trimethoprim-sulfamethoxazole, has necessitated the use of alternative drugs, including fluoroquinolones.[1] This document compiles available experimental data to compare this compound's performance with other antimicrobial agents, details relevant experimental methodologies, and visualizes key biological and experimental pathways.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, like other quinolone antibiotics, exerts its bactericidal effect by targeting essential bacterial enzymes responsible for DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] In Gram-negative bacteria such as Salmonella, DNA gyrase is the primary target.

These enzymes are crucial for managing DNA topology during replication and transcription. DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to breaks in the DNA, inhibition of DNA replication and transcription, and ultimately, bacterial cell death.[2]

Flumequine_Mechanism_of_Action cluster_bacterium Salmonella Cell This compound This compound dna_gyrase DNA Gyrase (GyrA, GyrB) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (ParC, ParE) This compound->topoisomerase_iv Inhibits dna Bacterial DNA dna_gyrase->dna Controls Supercoiling replication DNA Replication & Transcription dna_gyrase->replication topoisomerase_iv->dna Decatenates Chromosomes topoisomerase_iv->replication dna->replication cell_death Cell Death replication->cell_death Blocked

This compound targets DNA gyrase and topoisomerase IV, halting DNA replication.

Mechanisms of Resistance in Salmonella

Resistance to this compound and other quinolones in Salmonella primarily arises from two mechanisms: modifications of the target enzymes and reduced intracellular drug concentration via efflux pumps.

  • Target Gene Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of the drug to its target. Mutations in gyrA are the most common cause of resistance.

  • Active Efflux Pumps: Overexpression of multidrug resistance efflux pumps, such as the AcrAB-TolC system, actively transports quinolones out of the bacterial cell, preventing them from reaching their intracellular targets. The expression of this pump is controlled by a network of regulatory proteins, including RamA, RamR, and SoxS, which can be activated by various environmental signals.[3][4]

AcrAB_TolC_Efflux_Regulation cluster_membrane Salmonella Cell Envelope cluster_regulation Regulatory Cascade AcrB AcrB (Inner Membrane) AcrA AcrA (Periplasm) AcrB->AcrA Flumequine_out This compound (extracellular) TolC TolC (Outer Membrane) AcrA->TolC RamR RamR (Repressor) RamA RamA (Activator) RamR->RamA Represses acrAB_operon acrAB operon RamA->acrAB_operon Activates acrAB_operon->AcrB Expresses acrAB_operon->AcrA Expresses Inducers Inducers (e.g., bile salts, indole) Inducers->RamR Inactivates Flumequine_in This compound (intracellular) Flumequine_in->Flumequine_out Efflux

Regulation of the AcrAB-TolC efflux pump system in Salmonella.

Comparative In Vitro Efficacy

Data on the in vitro activity of this compound against contemporary MDR Salmonella isolates is limited. Older studies provide a baseline for its activity, while recent surveillance data on related compounds highlights the current landscape of quinolone resistance.

A 1990 study provides a direct comparison of the Minimum Inhibitory Concentration (MIC) required to inhibit 50% of isolates (MIC₅₀) for this compound and other antimicrobials against Salmonella serovars from calves in the Netherlands.

Table 1: Comparative MIC₅₀ Values against Salmonella spp. (c. 1990)

Antimicrobial Agent S. dublin (n=21) MIC₅₀ (µg/mL) S. typhimurium (n=21) MIC₅₀ (µg/mL)
This compound 0.5 0.5
Ciprofloxacin (B1669076) ≤0.008 ≤0.008
Enrofloxacin (B1671348) ≤0.016 ≤0.016
Ampicillin ≤0.12 128
Chloramphenicol 4 128
Oxytetracycline 1 128
Gentamicin 0.5 0.5

Data sourced from a study on isolates from calves in the Netherlands.[5]

This historical data indicates that while this compound was effective, the second-generation fluoroquinolones, ciprofloxacin and enrofloxacin, were significantly more potent in vitro.[5]

More recent studies show high rates of resistance to first-generation quinolones. A 2021 study of Salmonella spp. isolated from raw meat products in Italy found that 82.05% (32 out of 39) of isolates were resistant to this compound.[1] Another study, while not specific to Salmonella, found that for a range of bacteria isolated from salmonid farms, the MIC₅₀ and MIC₉₀ for this compound were 8 µg/mL and 64 µg/mL, respectively, suggesting reduced susceptibility is common.[6]

For context, current resistance breakpoints for the more potent fluoroquinolone, ciprofloxacin, are often set at ≥1.0 µg/mL.[7] The high MIC values and resistance rates observed for this compound in more recent studies suggest it may have limited efficacy against many contemporary MDR Salmonella strains.

Comparative In Vivo Efficacy

There is a significant lack of recent, publicly available in vivo studies comparing the efficacy of this compound against MDR Salmonella infections with other antibiotics in animal models.

An early study from 1982 demonstrated that this compound administered via drinking water or feed had a significant therapeutic effect in broilers experimentally infected with E. coli.[3] While this supports its general efficacy for enteric infections in poultry, it does not directly address MDR Salmonella.

Modern in vivo studies on other fluoroquinolones, such as enrofloxacin, provide a framework for how such a comparison could be evaluated. For instance, a 2017 study in chickens experimentally infected with S. Typhimurium assessed bacterial clearance and the emergence of resistance following treatment.[8] The results showed that high doses of enrofloxacin could eradicate Salmonella, but lower, more clinically relevant doses were less effective and led to the selection of strains with reduced susceptibility.[8] Given that this compound is less potent in vitro, it is plausible that it would be less effective in vivo against MDR strains and could readily select for high-level resistance.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solutions (e.g., this compound, Ciprofloxacin)

  • Salmonella isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the Salmonella strain. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the dilution series.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This results in the desired final antibiotic concentrations and bacterial density.

  • Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow start Start: Isolate Salmonella Colony prep_inoculum Prepare Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Diluted Bacteria dilute_inoculum->inoculate prep_plate Prepare 96-well Plate (Add CAMHB to wells) serial_dilution Perform 2-fold Serial Dilution of Antibiotics prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End: Determine MIC Value read_mic->end

References

Comparative analysis of different Flumequine delivery systems in fish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flumequine, a fluoroquinolone antibiotic, is a critical tool in aquaculture for managing bacterial diseases.[1] However, its effectiveness is intrinsically linked to its delivery method. This guide provides a comparative analysis of different this compound delivery systems in fish, focusing on oral administration and emerging nanoparticle-based technologies. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into the performance and potential of each system.

Performance Comparison of this compound Delivery Systems

The selection of an appropriate drug delivery system is paramount to ensure therapeutic efficacy, minimize environmental impact, and mitigate the development of antibiotic resistance. This section compares the performance of oral administration, titanate nanotube (TNT), and iron oxide nanoparticle carriers for this compound delivery in fish based on available data. Liposomal delivery, a promising but less-documented method for this compound in aquaculture, is also discussed based on its general applications in fish.

Delivery SystemKey Performance MetricsSupporting Experimental DataSpecies StudiedReference
Oral Administration Bioavailability: 44.7% Peak Plasma Concentration (Cmax): Varies by dose and species Efficacy: Significant reduction in mortality from vibriosis (e.g., 82% to 23% at 25 mg/kg/day)Pharmacokinetic studies following oral administration of medicated feed.Atlantic Salmon, Atlantic Cod, Channel Catfish, Rainbow Trout, Lumpfish[2][3][4][5][6]
Titanate Nanotubes (TNTs) Drug Entrapment Efficiency: ~80% Intestinal Permeation: 12-fold increase in this compound flux ex vivo In Vitro Efficacy: Reduced E. coli viability to ~5% vs. ~75% for free this compound after 5 daysIn vitro drug release, antibacterial activity assays, and ex vivo intestinal permeation studies.Sea Bass (Dicentrachus labrax) (ex vivo)[7][8]
Iron Oxide Nanoparticles Antibacterial Activity: Preserved minimum inhibitory (MIC) and bactericidal (MBC) concentrations compared to soluble this compound In Vivo Efficacy (model): Protected Daphnia magna from fatal bacterial infectionIn vitro antibacterial assays and in vivo testing in a model crustacean.Aeromonas veronii (in vitro), Daphnia magna (in vivo)
Liposomal Delivery (Potential) Cellular Targeting: Can be formulated to target specific cells, such as macrophages Improved Therapeutic Ratio: Demonstrated for other drugs (e.g., prednisolone (B192156) phosphate) in zebrafish modelsGeneral studies on liposomal delivery of other compounds in fish. Specific data for this compound is not currently available.Zebrafish (Danio rerio)[9][10][11]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of this compound delivery systems.

Oral Administration: In Vivo Efficacy Trial

This protocol is based on a study evaluating the efficacy of oral this compound in treating vibriosis in Atlantic Cod.[3]

  • Fish Species and Holding: Atlantic cod (Gadus morhua) with a mean weight of 120 ± 30 g are randomly distributed into tanks.

  • Bacterial Challenge: Fish are challenged by immersion for 1 hour in a solution containing Listonella anguillarum at a concentration of 9.2 x 10^6 CFU/mL.

  • Medication Administration: Three days post-challenge, medicated feed is introduced. This compound is administered at doses of 2.5, 5, 10, 15, and 25 mg/kg body weight per day. The medication is given on specific days over a 10-day treatment period.

  • Efficacy Evaluation: Mortality is recorded daily for 18 days post-challenge. Survival rates in medicated groups are compared to an unmedicated control group.

  • Pharmacokinetic Analysis: 24 hours after the final medication, blood plasma, muscle, and liver samples are collected to determine this compound concentrations using High-Performance Liquid Chromatography (HPLC).

Titanate Nanotube (TNT) Formulation and In Vitro Evaluation

This protocol describes the preparation and testing of this compound-loaded titanate nanotubes.[8]

  • Synthesis of TNTs: Titanate nanotubes are prepared using a hydrothermal method.

  • This compound Loading: Dehydrated TNT powder is suspended in an ethanol (B145695) solution of this compound (e.g., 1:5 ratio of this compound to TNTs) for a specified duration (e.g., 8 hours) to achieve optimal drug loading. The drug entrapment efficiency is calculated by measuring the amount of non-encapsulated this compound.

  • In Vitro Drug Release: The release of this compound from the TNTs is measured over time by suspending the loaded nanotubes in a phosphate (B84403) buffer solution (PBS) at 37°C and analyzing the concentration of this compound in the supernatant at various time points using HPLC.

  • Antibacterial Activity: The antibacterial efficacy of this compound-loaded TNTs is tested against a bacterial strain like Escherichia coli. The viability of the bacteria is monitored over several days in the presence of free this compound, empty TNTs, and this compound-loaded TNTs.

  • Ex Vivo Intestinal Permeation: The intestine of a fish (e.g., sea bass) is excised and mounted in an Ussing chamber. The permeation of free this compound and this compound-loaded TNTs across the intestinal tissue is measured over time to assess the enhancement of drug uptake.

Liposomal Formulation (General Protocol)
  • Lipid Film Hydration Method:

    • Lipids (e.g., DOPA, DLPC, Cholesterol) are dissolved in an organic solvent like chloroform.

    • The solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is hydrated with an aqueous solution containing the drug to be encapsulated (in this case, this compound). This process forms multilamellar vesicles.

    • To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be subjected to sonication or extrusion through membranes with defined pore sizes.

  • Characterization: The size, charge, and encapsulation efficiency of the prepared liposomes are determined using techniques such as dynamic light scattering and chromatography.

Visualizing Mechanisms and Workflows

Signaling Pathway

This compound, beyond its direct antibacterial action, has been shown to influence cellular signaling pathways in aquatic organisms. One identified pathway involves the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK), which can lead to physiological effects such as melanogenesis in zebrafish larvae.

G This compound's Effect on the p38 MAPK and JNK Signaling Pathway This compound This compound DUSP16 DUSP16 (Negative Regulator) This compound->DUSP16 targets p38_MAPK p38 MAPK DUSP16->p38_MAPK JNK JNK DUSP16->JNK MITF MITF p38_MAPK->MITF activates JNK->MITF activates Tyrosinase Tyrosinase MITF->Tyrosinase activates expression Melanogenesis Melanogenesis Tyrosinase->Melanogenesis catalyzes

Caption: this compound's influence on the p38 MAPK and JNK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of a new this compound delivery system in fish.

G Experimental Workflow for In Vivo Evaluation of this compound Delivery Systems cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Delivery_System Formulate Delivery System (e.g., Nanoparticles, Liposomes) Medicated_Feed Prepare Medicated Feed Delivery_System->Medicated_Feed Treatment Administer Treatment Groups: - Control (no treatment) - Free this compound - New Delivery System Medicated_Feed->Treatment Fish_Acclimation Fish Acclimation Bacterial_Challenge Bacterial Challenge Fish_Acclimation->Bacterial_Challenge Bacterial_Challenge->Treatment Monitor_Mortality Monitor Mortality and Clinical Signs Treatment->Monitor_Mortality Sample_Collection Collect Tissue/Blood Samples Treatment->Sample_Collection Data_Analysis Statistical Data Analysis Monitor_Mortality->Data_Analysis Pharmacokinetics Pharmacokinetic Analysis (HPLC) Sample_Collection->Pharmacokinetics Pharmacokinetics->Data_Analysis

Caption: Workflow for in vivo evaluation of this compound delivery systems in fish.

Logical Relationship

The primary antibacterial mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.

G Mechanism of Action of this compound This compound This compound DNA_Gyrase Bacterial DNA Gyrase This compound->DNA_Gyrase inhibits Topoisomerase_IV Bacterial Topoisomerase IV This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Bacterial_Cell_Death Bacterial_Cell_Death Cell_Division->Bacterial_Cell_Death is blocked, leading to

Caption: this compound's mechanism of action targeting bacterial DNA replication.

References

Assessing the Environmental Risk of Flumequine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the environmental hazards posed by the veterinary antibiotic Flumequine in comparison to other commonly used antimicrobial agents. This guide synthesizes key data on ecotoxicity, biodegradability, and bioaccumulation, providing researchers, scientists, and drug development professionals with a concise overview supported by experimental evidence.

This compound, a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine, particularly in aquaculture, to treat bacterial infections.[1] However, the release of this and other antibiotics into the environment is a growing concern due to their potential to disrupt ecosystems, harm non-target organisms, and contribute to the development of antimicrobial resistance.[2][3] This guide provides a comparative assessment of the environmental risks associated with this compound, drawing on available scientific literature to inform risk assessment and guide future research.

Comparative Ecotoxicity

The ecotoxicity of an antibiotic is a critical measure of its potential to harm non-target organisms in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine the concentration of a substance that causes adverse effects on representative aquatic organisms.

Key Parameters:

  • EC₅₀ (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population over a specified period.

  • LC₅₀ (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population over a specified period.

  • NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.

The following table summarizes the acute ecotoxicity of this compound compared to other selected antibiotics from different classes.

Antibiotic ClassAntibioticTest OrganismEndpointEC₅₀/LC₅₀ (mg/L)Reference
Fluoroquinolone This compound Daphnia magna (crustacean)Immobilisation (48h)>10[4]
Pseudokirchneriella subcapitata (green algae)Growth Inhibition (72h)22.7[4]
Microcystis aeruginosa (cyanobacteria)Growth Inhibition (5d)1.96[4]
Ciprofloxacin (B1669076)Daphnia magnaImmobilisation (48h)>10[4]
Pseudokirchneriella subcapitataGrowth Inhibition (72h)1.1[4]
EnrofloxacinDaphnia magnaImmobilisation (48h)28.59[2]
Pseudokirchneriella subcapitataGrowth Inhibition (72h)5.57[5]
Sulfonamide SulfamethoxazoleDaphnia magnaImmobilisation (48h)211[6]
Pseudokirchneriella subcapitataGrowth Inhibition (72h)0.16[6]
Tetracycline TetracyclineDaphnia magnaImmobilisation (48h)125[6]
Pseudokirchneriella subcapitataGrowth Inhibition (72h)0.05[6]
Macrolide ErythromycinDaphnia magnaImmobilisation (48h)88.5[6]
Pseudokirchneriella subcapitataGrowth Inhibition (72h)0.02[6]

Observations:

  • This compound generally exhibits moderate to low acute toxicity to crustaceans like Daphnia magna compared to other antibiotic classes.[4]

  • However, its toxicity to primary producers varies, with cyanobacteria (Microcystis aeruginosa) being significantly more sensitive than green algae (Pseudokirchneriella subcapitata).[4]

  • Compared to other fluoroquinolones like ciprofloxacin and enrofloxacin, this compound's toxicity to algae is generally lower.[4][5]

  • Sulfonamides, tetracyclines, and macrolides can exhibit higher toxicity to algae at lower concentrations than this compound.[6]

Biodegradability and Persistence

The persistence of an antibiotic in the environment is determined by its susceptibility to degradation processes, primarily biodegradation. The half-life (DT₅₀), the time it takes for 50% of the substance to degrade, is a key indicator of persistence.

Antibiotic ClassAntibioticEnvironmentDT₅₀ (days)Reference
Fluoroquinolone This compound Aquaculture Pond Sediment (in light)3.6 - 6.4[7]
Aquaculture Pond Sediment (in dark)Very Slow[7]
CiprofloxacinRiver Sediment>200[8]
Sulfonamide SulfamethazineFreshwater24[1]
Tetracycline TetracyclineSoil>120[9]
Macrolide TylosinSandy Soil3[9]

Observations:

  • This compound's degradation is significantly influenced by light, with much faster degradation observed in the presence of light (photodegradation).[7] In dark conditions, such as in deeper sediments, its persistence is considerably longer.

  • Compared to some other fluoroquinolones like ciprofloxacin, which are highly persistent, this compound appears to degrade more readily under favorable conditions.[8]

  • Sulfonamides and some macrolides, like tylosin, can have relatively short half-lives in certain environments.[1][9] In contrast, tetracyclines are known to be highly persistent in soil.[9]

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from the surrounding environment, leading to a concentration higher than in the environment. The Bioconcentration Factor (BCF) is a measure of this potential.

Antibiotic ClassAntibioticOrganismBCF (L/kg)Reference
Fluoroquinolone This compound Fish (general)Low potential (estimated)[10]
EnrofloxacinFishHigh potential (log BCF > 3.3)[11]
Sulfonamide SulfamethiazoleFishHigh potential (log BCF > 3.3)[11]
Tetracycline DoxycyclineFishHigh potential (log BCF > 3.3)[11]
Macrolide ClarithromycinFishHigh potential (log BCF > 3.3)[11]

Observations:

  • While specific BCF data for this compound is limited, fluoroquinolones as a class have varied bioaccumulation potential. Some, like enrofloxacin, are considered to have a high potential for bioaccumulation.[10][11]

  • Other antibiotic classes, including sulfonamides, tetracyclines, and macrolides, also contain compounds with high bioaccumulation potential in fish.[11]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized experimental protocols, primarily those established by the OECD. These protocols ensure the reliability and comparability of results across different studies and laboratories.

Ecotoxicity Testing
  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC₅₀ is calculated at 24 and 48 hours. The test is conducted in a controlled environment with a specified medium, temperature, and photoperiod.[5][12]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This protocol evaluates the effects of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria. Exponentially growing cultures are exposed to the test substance in a nutrient-rich medium for 72 hours. The inhibition of growth is measured by changes in cell density or biomass. The EC₅₀ for growth rate and yield is then determined.[13]

Biodegradability Testing
  • OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This guideline is used to determine the rate and route of degradation of a chemical in aquatic sediment systems under both aerobic and anaerobic conditions. The test substance, typically radiolabelled, is added to water-sediment systems. Over a period of up to 100 days, samples of water and sediment are analyzed to determine the concentration of the parent compound and its transformation products. This allows for the calculation of the DT₅₀.[8][14]

Bioaccumulation Testing
  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This test determines the bioconcentration factor (BCF) of a substance in fish. The test consists of two phases: an uptake phase, where fish are exposed to the test substance in water or through their diet for a specific period (e.g., 28 days), and a depuration phase, where the fish are transferred to a clean environment. The concentration of the substance in the fish tissue is measured at intervals during both phases to calculate the BCF.[15][16][17]

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms by which antibiotics affect non-target organisms is crucial for a complete risk assessment. Fluoroquinolones, including this compound, are known to induce oxidative stress in aquatic organisms.

Fluoroquinolone-Induced Oxidative Stress in Algae

Fluoroquinolones can disrupt cellular processes in algae, leading to the overproduction of reactive oxygen species (ROS). This imbalance, known as oxidative stress, can damage cellular components like lipids, proteins, and DNA. Algal cells have antioxidant defense systems to mitigate this damage.

Fluoroquinolone_Oxidative_Stress cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_effects Effects This compound This compound ROS Production ROS Production This compound->ROS Production Induces Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Leads to Antioxidant Defense Antioxidant Defense Oxidative Stress->Antioxidant Defense Activates Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Causes Antioxidant Defense->Oxidative Stress Mitigates Growth Inhibition Growth Inhibition Cellular Damage->Growth Inhibition Results in

Fluoroquinolone-induced oxidative stress pathway in algae.
Experimental Workflow for Ecotoxicity Testing

The following diagram illustrates a typical workflow for conducting an aquatic ecotoxicity test according to OECD guidelines.

Ecotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Test Organism Culture Test Organism Culture Range-Finding Test Range-Finding Test Test Organism Culture->Range-Finding Test Definitive Test Definitive Test Test Organism Culture->Definitive Test Test Substance Preparation Test Substance Preparation Test Substance Preparation->Range-Finding Test Test Substance Preparation->Definitive Test Test Media Preparation Test Media Preparation Test Media Preparation->Range-Finding Test Test Media Preparation->Definitive Test Range-Finding Test->Definitive Test Determines concentrations Data Collection Data Collection Definitive Test->Data Collection Observations over time Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Endpoint Calculation Endpoint Calculation Statistical Analysis->Endpoint Calculation e.g., EC50, NOEC

General workflow for aquatic ecotoxicity testing.

Conclusion

The environmental risk profile of this compound is complex and context-dependent. While it may be less acutely toxic to some aquatic invertebrates compared to other antibiotic classes, its persistence, particularly in the absence of light, and its potential toxicity to primary producers like cyanobacteria, warrant careful consideration. The data suggests that the environmental risks of this compound are comparable to, and in some cases lower than, other widely used veterinary antibiotics. However, the potential for all antibiotics to contribute to antimicrobial resistance remains a significant and overarching concern that necessitates prudent use and management to minimize environmental release. Further research is needed to fill data gaps, particularly concerning the chronic toxicity and bioaccumulation potential of this compound in a wider range of organisms and environmental compartments.

References

Harmonization of Flumequine MRLs across different regulatory agencies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Maximum Residue Limits (MRLs) for the veterinary drug Flumequine across major international regulatory bodies reveals a landscape of varied approvals and standards. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by experimental data and methodologies, to aid in understanding the global regulatory environment for this first-generation fluoroquinolone.

This compound, an antibiotic effective against gram-negative bacteria, has seen its use in food-producing animals scrutinized and regulated differently across the globe. While some agencies have established clear MRLs for various animal tissues, others have not approved its use, reflecting differing assessments of its safety profile.

Harmonized Maximum Residue Limits

The following table summarizes the current MRLs for this compound as established by the Codex Alimentarius Commission, the European Union, and Japan. It is important to note that this compound is not approved for use in food-producing animals in the United States, Australia, or Canada; therefore, no MRLs are established by the US Food and Drug Administration (FDA), the Australian Pesticides and Veterinary Medicines Authority (APVMA), or Health Canada's Veterinary Drugs Directorate.[1] Any detectable residue in these regions may be considered a violation.

Regulatory BodySpeciesTissueMRL (µg/kg)
Codex Alimentarius [2][3][4]Cattle, Pig, Sheep, ChickenMuscle500
Liver500
Kidney3000
Fat1000
TroutMuscle (including skin in normal proportion)500
European Union (EU) [5]Bovine, Ovine, Caprine, PorcineMuscle200
Fat300
Liver500
Kidney1500
Japan [6]Cattle, Pig, Other terrestrial mammalsMuscle500
Fat1000
Liver500
Kidney3000
ChickenMuscle, Fat, Liver, Kidney, Edible offal500
Salmoniformes, Anguilliformes, PerciformesAll tissues500
Other fishAll tissues500

Experimental Basis for MRL Determination

The establishment of MRLs is a rigorous scientific process based on comprehensive toxicological and residue depletion studies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Committee for Medicinal Products for Veterinary Use (CVMP) of the European Medicines Agency (EMA) are key bodies that evaluate the safety of veterinary drug residues.

Toxicological Evaluation

JECFA's evaluations of this compound have identified hepatotoxicity (liver damage) as the primary toxicological endpoint.[7][8] Long-term studies in mice indicated that high doses of this compound could lead to liver tumors, though this was considered a secondary effect of the initial liver toxicity and not due to direct genotoxicity.[7]

Key Toxicological Studies Cited by JECFA:

  • 13-Week Oral Toxicity Study in Mice: This study was crucial in determining the No-Observed-Adverse-Effect Level (NOAEL) for hepatotoxicity, which formed the basis for establishing the Acceptable Daily Intake (ADI).[8]

  • 18-Month Carcinogenicity Study in Mice: This study investigated the long-term effects of this compound, including its potential to cause cancer. The findings pointed to a non-genotoxic mechanism for liver tumor formation.[7]

Residue Depletion Studies

Residue depletion studies are essential to understand how a drug and its metabolites are distributed and eliminated from an animal's body over time. These studies determine the appropriate withdrawal period before an animal can be slaughtered for human consumption.

Methodology for a Typical Residue Depletion Study:

  • Animal Dosing: A group of the target animal species (e.g., cattle, chickens) is administered this compound at the recommended dosage and duration.

  • Tissue Sampling: At various time points after the last dose, animals are humanely euthanized, and samples of edible tissues (muscle, liver, kidney, fat) are collected.

  • Residue Analysis: The concentration of this compound and its major metabolites in the tissue samples is quantified using validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[9][10][11]

  • Data Analysis: The data are used to model the rate at which the drug residues deplete from each tissue, allowing for the calculation of a withdrawal period that ensures residues are below the established MRLs.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, like other fluoroquinolones, exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12][13] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacterial cell from dividing and ultimately leads to cell death.

Flumequine_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Repair This compound This compound dna_gyrase DNA Gyrase (Gram-negative) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (Gram-positive) This compound->topoisomerase_iv Inhibits relaxed_dna Relaxed DNA bacterial_death Bacterial Cell Death dna_gyrase->bacterial_death Leads to catenated_dna Catenated Daughter DNA topoisomerase_iv->bacterial_death Leads to supercoiled_dna Supercoiled DNA relaxed_dna->supercoiled_dna Supercoiling decatenated_dna Decatenated Daughter DNA catenated_dna->decatenated_dna Decatenation

This compound's inhibition of bacterial DNA gyrase and topoisomerase IV.

Analytical Methods for Residue Detection

The enforcement of MRLs relies on sensitive and specific analytical methods to detect and quantify this compound residues in various food matrices. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a commonly employed and validated technique for this purpose.[9][10][11][14][15]

Typical HPLC Method Protocol:

  • Sample Preparation: A known weight of the tissue sample is homogenized.

  • Extraction: this compound and its metabolites are extracted from the tissue homogenate using an organic solvent, such as ethyl acetate (B1210297) or acetonitrile.

  • Clean-up: The extract is purified to remove interfering substances using techniques like liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, typically a mixture of an acidic buffer and an organic solvent, is used to separate this compound from other components.

  • Detection and Quantification: As this compound is a fluorescent molecule, a fluorescence detector is used for sensitive and specific detection. The concentration is determined by comparing the peak area of the sample to that of a known standard.

References

A Comparative Meta-Analysis of Flumequine in Veterinary Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Flumequine for veterinary use, offering an objective comparison with alternative antimicrobial agents. By presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows, this document serves as a critical resource for research, development, and informed decision-making in veterinary medicine.

Executive Summary

This compound, a first-generation fluoroquinolone, has been a staple in veterinary medicine for treating bacterial infections, particularly in poultry and swine. This guide synthesizes data from multiple studies to compare its efficacy, mechanism of action, and pharmacokinetic profile against other commonly used antibiotics, such as the second-generation fluoroquinolone Enrofloxacin and the beta-lactam Amoxicillin. The findings indicate that while this compound remains effective against susceptible Gram-negative pathogens, the emergence of resistance and the superior pharmacokinetic and pharmacodynamic properties of newer generation fluoroquinolones warrant careful consideration. Furthermore, the distinct mechanisms of action between fluoroquinolones and beta-lactams like Amoxicillin offer different strategic advantages in clinical settings.

Data Presentation: Comparative Efficacy and In Vitro Susceptibility

The following tables summarize quantitative data from various studies, providing a clear comparison of this compound and its alternatives.

Table 1: In Vitro Activity (MIC50) of this compound and Comparator Drugs against Veterinary Pathogens in Calves

Bacterial SpeciesThis compound (µg/mL)Enrofloxacin (µg/mL)Ciprofloxacin (µg/mL)Ampicillin (µg/mL)
Pasteurella multocida0.25≤0.008≤0.008≤0.03
Pasteurella haemolytica1≤0.008≤0.008> breakpoint (Resistant)
Salmonella dublin0.5≤0.008≤0.008-
Salmonella typhimurium0.5≤0.008≤0.008-
Escherichia coli0.5≤0.008≤0.008-

Table 2: Clinical Efficacy of this compound and Amoxicillin in an Experimental Broiler Colibacillosis Model

Treatment GroupDosageMortality Rate (%)Prostration ScoreLesion Score
This compound12 mg/kg (3h admin)Lower than 24h AmoxicillinFaster RecoveryLower than 24h Amoxicillin
Amoxicillin20 mg/kg (3h admin)Lower than 24h AmoxicillinSlower than this compoundLower than 24h Amoxicillin
Amoxicillin20 mg/kg (24h admin)HigherSlower RecoveryHigher

Table 3: Pharmacokinetic Parameters of this compound and Enrofloxacin in Broiler Chickens

ParameterThis compound (10 mg/kg, oral)Enrofloxacin (10 mg/kg, oral)
Cmax (µg/mL)4.11 ± 1.682.44 ± 0.06
Tmax (h)Not specified1.64 ± 0.04
Bioavailability (%)~50% (feed reduces by at least 50%)64.0 ± 0.2%
Elimination Half-life (h)Not specified14.23 ± 0.46

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document VET01.[1][2]

  • Bacterial Strains and Inoculum Preparation: Veterinary isolates of Pasteurella multocida, Pasteurella haemolytica, Salmonella dublin, Salmonella typhimurium, and Escherichia coli were used.[3] Bacterial suspensions were prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, corresponding to approximately 1-2 x 10^8 CFU/mL. This suspension was then diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Antimicrobial Agents and Dilutions: this compound, Enrofloxacin, Ciprofloxacin, and Ampicillin were serially diluted in cation-adjusted Mueller-Hinton broth.

  • Incubation: The microtiter plates were incubated at 35°C for 18-24 hours in ambient air.[4]

  • MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[4][5]

Experimental Colibacillosis Model in Broilers

An in vivo model of avian colibacillosis was used to evaluate the clinical efficacy of this compound and its alternatives.[6][7][8]

  • Animals and Housing: Day-old broiler chicks were housed in controlled environmental conditions with ad libitum access to feed and water.

  • Challenge Organism and Inoculation: A pathogenic strain of Escherichia coli (e.g., O78:K80) was used for the challenge.[9] At a specified age (e.g., 21 days), birds were inoculated via intramuscular injection or aerosol administration to induce colibacillosis.[6][9]

  • Treatment Administration: At 48 hours post-inoculation, treatments (this compound or Amoxicillin) were administered via the drinking water at the specified dosages and durations.[7][9]

  • Clinical Evaluation: Birds were monitored daily for clinical signs (e.g., prostration) and mortality for a predefined period (e.g., 9 days).[7]

  • Lesion Scoring: At the end of the trial, surviving birds were euthanized and a necropsy was performed. Lesions in the air sacs, liver, and heart were scored based on their severity (e.g., on a scale of 0 to 6).[10][11]

Mechanisms of Action and Experimental Workflows

Visualizing complex biological pathways and experimental designs is essential for a clear understanding of the data. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

Antibiotic Mechanisms of Action cluster_quinolones Quinolones (this compound, Enrofloxacin) cluster_betalactams Beta-Lactams (Amoxicillin) Quinolone Quinolone DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Quinolone->DNA Gyrase / Topoisomerase IV inhibition DNA Replication & Repair DNA Replication & Repair DNA Gyrase / Topoisomerase IV->DNA Replication & Repair disruption Bacterial Cell Death Bacterial Cell Death DNA Replication & Repair->Bacterial Cell Death Amoxicillin Amoxicillin Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Amoxicillin->Penicillin-Binding Proteins (PBPs) binding Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Cell Wall Synthesis inhibition Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis

Caption: Mechanisms of action for quinolone and beta-lactam antibiotics.

Experimental Workflow

Experimental Colibacillosis Trial Workflow cluster_treatments Treatment Groups Day 1: Animal Acclimatization Day 1: Animal Acclimatization Day 21: E. coli Challenge Day 21: E. coli Challenge Day 1: Animal Acclimatization->Day 21: E. coli Challenge Day 23: Treatment Initiation Day 23: Treatment Initiation Day 21: E. coli Challenge->Day 23: Treatment Initiation Daily Monitoring (Mortality, Clinical Signs) Daily Monitoring (Mortality, Clinical Signs) Day 23: Treatment Initiation->Daily Monitoring (Mortality, Clinical Signs) This compound This compound Day 32: Trial End & Necropsy Day 32: Trial End & Necropsy Daily Monitoring (Mortality, Clinical Signs)->Day 32: Trial End & Necropsy Lesion Scoring & Data Analysis Lesion Scoring & Data Analysis Day 32: Trial End & Necropsy->Lesion Scoring & Data Analysis Amoxicillin (3h) Amoxicillin (3h) Amoxicillin (24h) Amoxicillin (24h) Control Control

Caption: Workflow for an experimental broiler colibacillosis trial.

References

Benchmarking Flumequine's performance against newer generation quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation quinolone, flumequine, against newer generation fluoroquinolones. The analysis is supported by experimental data focusing on in vitro activity, pharmacokinetic properties, and known adverse effects to assist in research and development.

Executive Summary

This compound, a first-generation quinolone, has historically been used in veterinary medicine, primarily against Gram-negative bacteria. However, the development of newer generation fluoroquinolones, such as ciprofloxacin (B1669076), levofloxacin, and moxifloxacin, has introduced agents with a broader spectrum of activity, improved pharmacokinetic profiles, and enhanced potency. Experimental data consistently demonstrates the superior in vitro activity of these newer agents against key veterinary and human pathogens. While this compound's use has been largely superseded in many regions and withdrawn from human medicine due to safety concerns, understanding its performance characteristics provides a valuable baseline for evaluating the advancements within the quinolone class.

Comparative In Vitro Activity

The in vitro efficacy of quinolones is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

Table 1: Comparative MIC50 Values (μg/mL) Against Pathogens from Calves
Bacterial Species (n)This compoundEnrofloxacin (B1671348)Ciprofloxacin
Pasteurella multocida (17)0.25≤0.03≤0.008
Pasteurella haemolytica (16)10.1250.015
Salmonella dublin (21)0.50.06≤0.008
Salmonella typhimurium (21)0.50.06≤0.008
Escherichia coli (21)0.50.06≤0.008

Data sourced from a study on pathogens isolated in calves in the Netherlands.[1][2]

The data clearly indicates that the newer generation fluoroquinolones, enrofloxacin and ciprofloxacin, exhibit significantly higher in vitro activity (lower MIC50 values) against these common veterinary pathogens compared to this compound.[1][2] Ciprofloxacin was found to be the most active agent in this comparison.[1][2]

Pharmacokinetic Profiles

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion of a drug. Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and the total drug exposure over time (Area Under the Curve or AUC).

Table 2: Pharmacokinetic Parameters of Newer Fluoroquinolones (Single Oral Dose in Healthy Volunteers)
ParameterCiprofloxacin (200 mg)Levofloxacin (500 mg)Moxifloxacin (400 mg)
Cmax (μg/mL) 1.5 ± 0.46.2 ± 1.34.3 ± 1.6
Tmax (h) 0.8 ± 0.30.8 ± 0.41.0 ± 0.7
t1/2 (h) 5.4 ± 0.86.5 ± 0.911.5 ± 2.0
AUC (μg·h/mL) 5.8 ± 1.244.8 ± 4.439.3 ± 5.4

Data from a comparative study in healthy human volunteers. Note that doses are not equivalent.[3]

Newer fluoroquinolones are generally characterized by excellent bioavailability and wide distribution in tissues.[4][5]

Table 3: Pharmacokinetic Parameters of this compound in Target Animal Species
SpeciesDoseCmax (μg/mL)Tmax (h)t1/2 (h)Bioavailability (%)
Poultry 18 mg/kg (in water)1.7 - 3.7~13-14~5-6~70-75%
Calves (oral) 20 mg/kg--2.2592.5%

Data sourced from product characteristics and a clinical pharmacokinetics study.[6]

Direct comparison of PK parameters is challenging due to studies being conducted in different species and under varied conditions. However, newer fluoroquinolones generally exhibit favorable pharmacokinetics that contribute to their clinical efficacy.[3][4]

Safety and Adverse Effect Profile

The clinical use of quinolones is limited by their potential for adverse effects. This compound has been removed from human clinical use due to safety concerns, including severe ocular toxicity.[7]

Table 4: Known Adverse Effects of this compound and Newer Fluoroquinolones
Adverse Effect CategoryThis compoundNewer Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)
Gastrointestinal Nausea, vomiting, diarrhea[8][9]Nausea, vomiting, diarrhea (1.0-5.0% incidence)[8]
Central Nervous System (CNS) Headaches, dizziness, seizures (rare)[8][9]Dizziness, headache, insomnia (0.1-0.3% incidence)[8]
Musculoskeletal Tendonitis, tendon rupture[8][9]Tendinopathy, including Achilles tendon rupture (a known class effect)
Dermatological Rashes, photosensitivity[8][9]Skin reactions, photosensitivity (0.5-2.2% incidence)
Hepatic/Renal Hepatotoxicity, renal toxicity (potential)[8]Elevation in hepatic enzymes (1.8-2.5% incidence)
Severe Reactions Severe ocular toxicity, anaphylactic shock[7]Hypersensitivity reactions, QT interval prolongation, aortic aneurysm

Note: Frequency data is not directly comparable across compounds due to different study populations and reporting standards. This compound's use in humans was limited, and much of its adverse effect profile is from veterinary use and preclinical studies.

Mechanisms of Action and Resistance

The bactericidal activity of all quinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately, bacterial cell death.

Resistance to quinolones, including this compound and newer fluoroquinolones, primarily arises from:

  • Target-site mutations: Alterations in the quinolone-binding regions of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.

  • Efflux pumps: Increased expression of bacterial pumps that actively transport the drug out of the cell, reducing its intracellular concentration.

  • Plasmid-mediated resistance: Acquisition of genes (e.g., qnr) that protect the target enzymes from quinolone action.

Notably, studies have shown that the use of this compound can select for resistance mechanisms, such as specific amino acid substitutions in GyrA, that also confer resistance to newer fluoroquinolones like enrofloxacin, demonstrating significant cross-resistance.[10][11]

Quinolone_Mechanism_and_Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Quinolone Quinolone (this compound / Fluoroquinolone) Target DNA Gyrase & Topoisomerase IV Quinolone->Target Inhibition DNA_Replication DNA Replication & Repair Target->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked Process Leads To Target_Mutation Target Gene Mutation (gyrA, parC) Target_Mutation->Target Alters Target Site Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Quinolone Expels Drug

Caption: Mechanism of action and primary resistance pathways for quinolone antibiotics.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of an antimicrobial agent against an aerobic bacterial isolate, based on the principles of the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Antimicrobial Solutions:

  • Prepare a stock solution of the quinolone (e.g., this compound, ciprofloxacin) at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.
  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations (e.g., from 64 µg/mL down to 0.03 µg/mL).

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar bacterial colonies.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Microplate Inoculation:

  • Using a 96-well microtiter plate, dispense 100 µL of each antimicrobial dilution into the appropriate wells.
  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.
  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

4. Incubation:

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpretation:

  • Following incubation, examine the plate for visible bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

start [label="Start: Bacterial Isolate\n(e.g., E. coli)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inoculum [label="1. Prepare Standardized Inoculum\n(0.5 McFarland)"]; prep_plate [label="2. Prepare Serial Dilutions\nof Quinolones in 96-Well Plate"]; inoculate [label="3. Inoculate Plate with\nBacterial Suspension"]; incubate [label="4. Incubate Plate\n(35°C for 16-20h)"]; read_results [label="5. Read Plate for\nVisible Growth"]; determine_mic [label="6. Determine MIC\n(Lowest concentration with no growth)"]; end [label="End: Comparative\nMIC Data", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> inoculate; prep_plate -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; }

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The evolution from first-generation quinolones like this compound to modern fluoroquinolones represents a significant advancement in antimicrobial therapy. The data consistently supports the superior performance of newer agents like ciprofloxacin and enrofloxacin in terms of in vitro potency against key Gram-negative pathogens. While this compound provided a foundation for this class of antibiotics, its narrower spectrum, lower potency, and significant safety concerns have led to its replacement by newer generations in most clinical applications. The shared mechanisms of action and resistance underscore the importance of prudent antibiotic stewardship for all quinolones to preserve their efficacy.

References

A Comparative Guide to Inter-laboratory Validated Methods for Flumequine Residue Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the detection of flumequine residues in various matrices, targeting researchers, scientists, and professionals in drug development. The performance data presented is based on published single-laboratory validation studies. It is important to note that while these methods have been validated individually, this guide serves as a comparative summary and not as a direct head-to-head inter-laboratory study.

Comparison of Method Performance

The selection of an appropriate analytical method for this compound residue detection depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance data from various validated methods.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantitative determination of this compound residues.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-FLD Sheep Tissues (muscle, liver, kidney, fat)< 2 µg/kg-82-90[1]
Salmon Tissue (muscle with skin)3.2 ng/g (wet weight)16 ng/g (wet weight)85.2[2]
Broiler Chickens (muscle and liver)-50 ng/g-[3]
HPLC-UV Milk---[4]
LC-MS/MS Feedingstuffs30 µg/kg75 µg/kg-[3]
Turkey Tissues (plasma, liver, kidney, muscle, etc.)-1.2 - 118.8 µg/kg> 70[5]
Water and Sediment--71.7 - 84.6[6]
Screening Methods

Microbiological assays and immunoassays are often employed for rapid screening of a large number of samples for the presence of this compound residues.

MethodMatrixDetection Capability (CCβ)CommentsReference
Microbiological Plate Test (Yersinia ruckeri) Milk100 µg/L (twice the MRL)More sensitive than E. coli method for this compound.[7]
Microbiological Plate Test (E. coli) Poultry MeatDetects residues above MRLpH 6 is necessary for detection of this compound.[8]
ELISA Various-Available as commercial kits for screening and quantitative analysis.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for key methods.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for this compound in Sheep Tissues

This method is suitable for the simultaneous determination of this compound and its active metabolite, 7-hydroxythis compound.

  • Sample Preparation:

    • Homogenize 100 mg of tissue sample.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • The extract is then cleaned up.

  • Chromatographic Conditions:

    • Column: Select B column.

    • Detection: Fluorescence and UV detection.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Feedingstuffs

This method allows for the analysis of 24 different antibiotic residues, including this compound.

  • Sample Preparation:

    • Extract samples with a mixture of methanol (B129727) and water (70:30) containing 0.1% formic acid.

    • Clean up the extract using centrifugation, low-temperature purification (LTP), and ultracentrifugation.[3]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.1% formic acid.[3]

    • Detection: Tandem mass spectrometry.

Microbiological Plate Test for this compound in Milk

This screening method utilizes the susceptibility of a specific bacterium to this compound.

  • Method:

    • Prepare agar (B569324) plates seeded with a culture of Yersinia ruckeri.

    • Apply milk samples to the plates.

    • Incubate the plates and observe for zones of inhibition around the samples. The size of the inhibition zone is proportional to the concentration of the antimicrobial substance.[7]

Visualizing the Validation Process and Method Performance

Diagrams can effectively illustrate complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language).

Inter_Laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Analyte, Matrix, and Method B Develop and Optimize Protocol A->B C Select Participating Laboratories B->C D Prepare and Validate Test Materials C->D E Distribute Protocol and Test Materials D->E F Laboratories Perform Analysis E->F G Submit Results to Coordinator F->G H Statistical Analysis of Data G->H I Calculate Performance Characteristics H->I J Prepare Final Report I->J

Inter-laboratory validation workflow.

Performance_Parameters cluster_quantitation Quantitative Performance cluster_qualitative Qualitative Performance Accuracy Accuracy Recovery Recovery Accuracy->Recovery related to Precision Precision LOD LOD Precision->LOD influences LOQ LOQ Precision->LOQ influences LOD->LOQ determines Specificity Specificity Selectivity Selectivity Specificity->Selectivity component of

Relationships between method performance parameters.

References

Comparative Proteomics of Bacteria Treated with Flumequine: An Indirect Analysis Based on Fluoroquinolone Response

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticipated proteomic effects of flumequine on bacteria, based on extensive data from other fluoroquinolone antibiotics.

Due to a lack of direct comparative proteomic studies on this compound, this guide provides an objective comparison of its expected performance with other alternatives by extrapolating from the well-documented proteomic responses of bacteria to other fluoroquinolones, such as ciprofloxacin (B1669076) and ofloxacin. This compound, a first-generation fluoroquinolone, shares its primary mechanism of action with these compounds, targeting bacterial DNA gyrase and topoisomerase IV to inhibit DNA replication.[1][2] This shared mechanism suggests that the downstream effects on the bacterial proteome will be largely similar.[3] Understanding these proteomic signatures is crucial for elucidating mechanisms of action, identifying biomarkers for efficacy and resistance, and developing novel therapeutic strategies.[4]

Quantitative Proteomic Data Summary

The following tables summarize key differentially expressed proteins identified in various bacterial species upon treatment with fluoroquinolones. This data, compiled from multiple studies employing techniques such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry (MS), provides a predictive framework for the effects of this compound.

Table 1: Upregulated Proteins in Response to Fluoroquinolone Treatment

ProteinFunctionFold Change (Ofloxacin)Fold Change (Ciprofloxacin)Bacterial Species
SOS Response & DNA Repair
RecADNA repair and recombinationNot specified+E. coli
LexARepressor of SOS regulonNot specified+E. coli
UvrA, UvrBNucleotide excision repairNot specified+E. coli
Stress Response
DnaK, DnaJChaperones, protein folding++E. coli, P. aeruginosa
GroEL, GroESChaperonins, protein folding++E. coli, P. aeruginosa
ClpB, ClpPATP-dependent proteases++E. coli
SodA, SodBSuperoxide dismutases++E. coli
KatG, KatECatalases++E. coli
Metabolism
AcnBAconitate hydratase 2 (TCA cycle)+Not specifiedE. coli[5]
FumCFumarate hydratase C (TCA cycle)+Not specifiedE. coli[5]
MdhMalate dehydrogenase (TCA cycle)+Not specifiedE. coli[5]
Transport & Efflux
AcrA, AcrBMultidrug efflux pump components++E. coli, P. aeruginosa
TolCOuter membrane channel for efflux pumps++E. coli

Table 2: Downregulated Proteins in Response to Fluoroquinolone Treatment

ProteinFunctionFold Change (Ofloxacin)Fold Change (Ciprofloxacin)Bacterial Species
Protein Synthesis
RpsA, RpsB, RpsL30S ribosomal proteins--E. coli[5]
RplB, RplC, RplD50S ribosomal proteins--E. coli[5]
TufA, TufBElongation factor Tu--E. coli[5]
Cell Division
FtsZKey cell division protein--E. coli
Metabolism
AtpA, AtpDATP synthase subunits-Not specifiedE. coli[5]
GltBGlutamate synthase subunit-Not specifiedE. coli[5]
Outer Membrane Proteins
OmpF, OmpCPorins--E. coli

Note: "+" indicates upregulation and "-" indicates downregulation. Specific fold changes are often study-dependent and are noted where available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of proteomic studies. Below are generalized protocols for two common approaches used in the comparative proteomic analysis of bacteria treated with antibiotics.

2D-PAGE Based Proteomics Workflow
  • Bacterial Culture and Treatment:

    • Inoculate the bacterial strain of interest (e.g., E. coli K-12) in a suitable broth medium (e.g., Luria-Bertani broth) and grow to the mid-logarithmic phase (OD600 ≈ 0.5-0.6) at 37°C with shaking.[6]

    • Divide the culture into a control group (untreated) and a treatment group. The treatment group is exposed to a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.

    • Incubate both cultures for a defined period (e.g., 2-4 hours) to allow for proteomic changes to occur.[4]

  • Protein Extraction:

    • Harvest bacterial cells by centrifugation at 4°C.

    • Wash the cell pellets with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

    • Resuspend the pellets in a lysis buffer containing chaotropes (urea, thiourea), detergents (CHAPS), and a reducing agent (DTT).[7]

    • Lyse the cells by sonication on ice.[7]

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the total protein extract.

  • Protein Quantification and 2D-PAGE:

    • Determine the protein concentration of the extracts using a standard assay (e.g., Bradford or BCA assay).[6]

    • For the first dimension, isoelectric focusing (IEF), load equal amounts of protein onto IPG strips with a specific pH range (e.g., 4-7).[8]

    • For the second dimension, SDS-PAGE, equilibrate the IPG strips and place them on top of a polyacrylamide gel to separate proteins based on molecular weight.[7]

    • Stain the gels with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.[8]

  • Image Analysis and Protein Identification:

    • Scan the stained gels and use specialized software to detect and quantify the protein spots.

    • Compare the spot intensities between the control and this compound-treated samples to identify differentially expressed proteins.

    • Excise the protein spots of interest from the gel, destain, and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the proteins.[9]

LC-MS/MS Based (Shotgun) Proteomics Workflow
  • Bacterial Culture and Treatment:

    • Follow the same procedure as described in the 2D-PAGE workflow for bacterial culture and antibiotic treatment.

  • Protein Extraction and Digestion:

    • Extract total proteins as described previously.

    • Quantify the protein concentration.

    • Take equal amounts of protein from each sample and perform in-solution tryptic digestion. This involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.[10]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

    • Separate the peptides on a reverse-phase column using a gradient of an organic solvent.

    • Introduce the eluted peptides into a mass spectrometer (e.g., Orbitrap or Q-TOF) for analysis. The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to obtain sequence information (MS/MS scan).[11]

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a protein database of the specific bacterial species to identify the peptides and, consequently, the proteins.

    • Perform label-free quantification (LFQ) or use isotopic labeling methods to determine the relative abundance of proteins between the control and this compound-treated samples.

    • Use statistical analysis to identify proteins with significant changes in abundance.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the action of this compound.

Flumequine_Mechanism_of_Action This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits BacterialCell Bacterial Cell Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Creates DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->DNA_Breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Required for SOS_Response SOS Response DNA_Breaks->SOS_Response Induces Cell_Death Cell Death DNA_Breaks->Cell_Death Leads to

Caption: Mechanism of action of this compound targeting DNA gyrase and topoisomerase IV.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Bacterial_Culture Bacterial Culture Control Control Bacterial_Culture->Control Flumequine_Treatment This compound Treatment Bacterial_Culture->Flumequine_Treatment Protein_Extraction Protein Extraction Control->Protein_Extraction Flumequine_Treatment->Protein_Extraction Protein_Digestion Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Processing Data Processing (e.g., MaxQuant) LC_MSMS->Data_Processing Protein_ID Protein Identification Data_Processing->Protein_ID Protein_Quant Protein Quantification Data_Processing->Protein_Quant DEPs Differentially Expressed Proteins (DEPs) Protein_Quant->DEPs Pathway_Analysis Pathway Analysis DEPs->Pathway_Analysis

Caption: Generalized experimental workflow for comparative proteomics.

SOS_Response_Pathway DNA_Damage DNA Damage (e.g., from this compound) ssDNA Single-Stranded DNA (ssDNA) Accumulation DNA_Damage->ssDNA RecA RecA ssDNA->RecA binds to RecA_active RecA* RecA->RecA_active activates LexA LexA Repressor RecA_active->LexA induces self-cleavage of SOS_box SOS Box LexA->SOS_box binds to & represses DNA_Repair DNA Repair & Error-Prone Synthesis Cell_Cycle_Arrest Cell Cycle Arrest SOS_genes SOS Genes (uvrA, umuD, etc.) SOS_genes->DNA_Repair expression leads to SOS_genes->Cell_Cycle_Arrest expression leads to SOS_box->SOS_genes

Caption: The bacterial SOS response pathway induced by DNA damage.[12][13][14]

References

Evaluating the Cost-Benefit of Flumequine Use in Different Production Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flumequine, a first-generation fluoroquinolone antibiotic, has been utilized in various animal production systems to combat bacterial infections. However, its use has been increasingly scrutinized due to concerns over antimicrobial resistance and potential human health risks. This guide provides a comparative analysis of the cost-benefit of this compound in aquaculture, poultry, and swine production, alongside an evaluation of alternative antimicrobial agents and disease prevention strategies. The information is intended for researchers, scientists, and professionals in drug development to inform future research and the development of sustainable animal health solutions.

This compound: An Overview of its Use and Regulatory Status

This compound is a synthetic antibiotic that has been used in veterinary medicine to treat enteric infections in cattle, swine, chickens, and fish.[1] It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2] While effective against a range of Gram-negative bacteria, its use has been suspended or restricted in many regions, including the European Union and Australia, due to concerns about the development of fluoroquinolone-resistant bacteria, which can have implications for human health.[1]

Maximum Residue Limits (MRLs) for this compound in animal products have been established by bodies like the Codex Alimentarius Commission to ensure food safety.[3][4] However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) withdrew the MRLs for this compound, citing evidence of it being a genotoxic carcinogen, making it difficult to establish a safe level of daily intake for humans.[1]

Cost-Benefit Analysis of this compound: A Challenging Landscape

A direct and recent cost-benefit analysis of this compound is challenging to conduct due to its restricted use in many parts of the world. The primary benefit of this compound lies in its efficacy against specific bacterial pathogens, which can lead to reduced morbidity and mortality in livestock and aquaculture, thus preventing economic losses for producers.[2][5] However, the costs associated with its use extend beyond the purchase price of the drug.

The potential long-term costs include:

  • Development of Antimicrobial Resistance: The use of this compound can select for fluoroquinolone-resistant bacteria, which may compromise the efficacy of this important class of antibiotics for both animal and human health.[6][7]

  • Trade Restrictions: Products from animals treated with this compound may face restrictions in markets with stringent regulations on antibiotic residues.

  • Public Health Concerns: The potential for carcinogenic residues and the spread of antimicrobial resistance pose risks to human health.[1]

Given these significant drawbacks, the focus in many production systems has shifted towards alternatives.

Comparative Analysis of this compound and Alternatives in Production Systems

The following sections provide a comparative overview of this compound and its alternatives in aquaculture, poultry, and swine production. Due to the limited recent data on this compound's economic performance, the comparison will focus on efficacy and the known benefits of the alternatives.

Aquaculture

In aquaculture, this compound has been used to treat bacterial diseases like furunculosis and vibriosis.[5] However, the industry is actively seeking and implementing alternatives to mitigate the risks associated with antibiotic use.[8]

Table 1: Comparison of this compound and Alternatives in Aquaculture

FeatureThis compoundAlternatives (Vaccines, Probiotics, Prebiotics, Phage Therapy)
Efficacy Effective against susceptible Gram-negative bacteria.[5]Varies by product and pathogen. Vaccines can provide long-term immunity against specific diseases.[8][9][10] Probiotics and prebiotics can improve gut health and disease resistance.[11] Phage therapy offers a highly specific approach to targeting bacterial pathogens.[12]
Cost Relatively low direct cost of the drug.Initial investment for vaccines can be higher, but may be more cost-effective long-term.[9] The cost of probiotics, prebiotics, and phage therapy varies.
Benefits Rapid treatment of bacterial infections.[5]Reduced reliance on antibiotics, lower risk of antimicrobial resistance, improved animal welfare, and potential for better market access.[8][9]
Limitations Risk of antimicrobial resistance, potential for residues in seafood, and regulatory restrictions.[1][13]Vaccines are pathogen-specific. The efficacy of probiotics and prebiotics can be variable. Phage therapy is still an emerging technology.[9][11]

Experimental Protocol Example: Evaluating the Efficacy of an Aquaculture Vaccine

A typical experimental protocol to evaluate the efficacy of a vaccine in fish would involve:

  • Animal Model: A susceptible fish species is chosen.

  • Acclimation: Fish are acclimated to laboratory conditions in tanks with controlled water quality parameters.

  • Vaccination: Fish are divided into a vaccinated group and a control (unvaccinated) group. The vaccine is administered according to the manufacturer's instructions (e.g., injection, immersion, or oral).

  • Challenge: After a specified period to allow for an immune response, both groups are challenged with a virulent strain of the target pathogen.

  • Observation: Mortalities and clinical signs of disease are recorded daily for a set period.

  • Data Analysis: The relative percent survival (RPS) is calculated to determine the protective efficacy of the vaccine.

Poultry Production

In poultry, this compound has been used to treat infections caused by E. coli and Salmonella.[14][15] However, the poultry industry has been a forerunner in adopting antibiotic alternatives.

Table 2: Comparison of this compound and Alternatives in Poultry Production

FeatureThis compoundAlternatives (Probiotics, Prebiotics, Organic Acids, Essential Oils, Vaccines)
Efficacy Effective against susceptible bacterial strains.[15][16]A wide range of alternatives have shown efficacy in improving gut health, performance, and disease resistance.[17][18][19] Vaccines are crucial for preventing specific viral and bacterial diseases.[20]
Cost The economic benefit of antibiotic growth promoters, in general, has been estimated to be a small net loss when considering the cost of the drugs versus the production benefits in some analyses.[21]The cost-effectiveness of alternatives varies. Some, like certain probiotics and organic acids, can be cost-neutral or provide a positive return on investment through improved feed conversion and reduced mortality.[17] Vaccination is a highly cost-effective disease prevention strategy.[22]
Benefits Treatment of clinical disease.Improved gut health, enhanced immunity, reduced pathogen load, and lower reliance on antibiotics, leading to safer poultry products.[19][23]
Limitations Risk of antimicrobial resistance and residues in meat and eggs.[24]The efficacy of some alternatives can be inconsistent.[25]

Experimental Protocol Example: Evaluating the Effect of a Probiotic in Broilers

A study evaluating the effect of a probiotic on broiler performance and gut health would typically follow this protocol:

  • Bird Husbandry: Day-old broiler chicks are randomly allocated to different dietary treatment groups (e.g., control diet vs. probiotic-supplemented diet).

  • Dietary Treatments: The diets are formulated to be isocaloric and isonitrogenous, with the only difference being the inclusion of the probiotic.

  • Performance Parameters: Body weight gain, feed intake, and feed conversion ratio are measured at regular intervals.

  • Gut Health Assessment: At the end of the trial, a subset of birds from each group is euthanized to collect intestinal samples for analysis of gut morphology, microbial populations, and immune status.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the effect of the probiotic on the measured parameters.

Swine Production

This compound has been used in swine to treat gastrointestinal infections.[26] As in other sectors, the swine industry is exploring and implementing alternatives to reduce antibiotic use.[27]

Table 3: Comparison of this compound and Alternatives in Swine Production

FeatureThis compoundAlternatives (Improved Biosecurity, Vaccination, Zinc Oxide, Probiotics, Organic Acids)
Efficacy Effective for treating specific bacterial infections.[26]Improved biosecurity and vaccination are considered highly effective at preventing disease.[27][28] Zinc oxide has been effective in controlling post-weaning diarrhea, though its use is also facing restrictions in some regions. Probiotics and organic acids can improve gut health.[25]
Cost-Benefit The economic impact of banning another antibiotic, sulfamethazine, in pork production was found to be minimal when effective alternatives were available.[29]Improved biosecurity and vaccination have a high perceived return on investment.[27][30] The cost-effectiveness of other alternatives varies.[28]
Benefits Treatment of clinical disease.Reduced disease incidence, improved herd health, lower antibiotic use, and enhanced animal welfare.[27][28]
Limitations Risk of antimicrobial resistance.[6]Implementing stringent biosecurity measures can be costly and labor-intensive. The efficacy of some feed additives can be variable.[25][27]

Experimental Protocol Example: Assessing the Cost-Benefit of a Swine Vaccine

A study to assess the cost-benefit of a vaccine in a commercial swine herd could be designed as follows:

  • Herd Selection: Select several commercial swine herds with a history of the target disease.

  • Treatment Groups: Within each herd, randomly assign pigs to a vaccinated group and a non-vaccinated control group.

  • Data Collection: Collect data on key production parameters, including mortality, morbidity, average daily gain, and feed efficiency. Also, record all treatment costs, including the cost of the vaccine and any antibiotics used.

  • Economic Analysis: Calculate the economic benefit of vaccination by comparing the value of the improved production in the vaccinated group against the cost of vaccination and any other related expenses. This can be expressed as a return on investment (ROI).

  • Statistical Analysis: Use statistical models to determine if the observed differences in production and economic outcomes between the groups are statistically significant.

Visualizing the Path to Reduced Antibiotic Reliance

The decision-making process for moving away from a reliance on antibiotics like this compound involves a multi-faceted approach. The following diagram illustrates the logical workflow for implementing alternative strategies in animal production.

Logical_Workflow_for_Antibiotic_Alternatives cluster_assessment Initial Assessment cluster_strategy Strategy Development cluster_implementation Implementation & Monitoring cluster_outcome Outcome Production_System_Analysis Analyze Production System (Aquaculture, Poultry, Swine) Identify_Disease_Challenges Identify Key Disease Challenges Production_System_Analysis->Identify_Disease_Challenges Evaluate_Current_Practices Evaluate Current Antibiotic Use & Biosecurity Identify_Disease_Challenges->Evaluate_Current_Practices Select_Alternatives Select Appropriate Alternatives (Vaccines, Probiotics, Biosecurity etc.) Evaluate_Current_Practices->Select_Alternatives Develop_Implementation_Plan Develop Phased Implementation Plan Select_Alternatives->Develop_Implementation_Plan Implement_Plan Implement Alternative Strategies Develop_Implementation_Plan->Implement_Plan Monitor_Performance Monitor Animal Health & Production Parameters Implement_Plan->Monitor_Performance Economic_Analysis Conduct Cost-Benefit Analysis of Alternatives Monitor_Performance->Economic_Analysis Reduced_Antibiotic_Use Reduced Reliance on Antibiotics Economic_Analysis->Reduced_Antibiotic_Use Improved_Sustainability Improved Production Sustainability Economic_Analysis->Improved_Sustainability

Caption: Workflow for implementing antibiotic alternatives.

The mechanism of action of fluoroquinolones like this compound involves the inhibition of bacterial DNA replication.

Flumequine_Mechanism_of_Action cluster_dna_replication DNA Replication This compound This compound Bacterial_Cell Bacterial Cell Inhibition Inhibition This compound->Inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Unwinding DNA Unwinding & Supercoiling DNA_Gyrase->DNA_Unwinding Blockage Blockage DNA_Replication_Process DNA Replication DNA_Unwinding->DNA_Replication_Process Cell_Division Bacterial Cell Division DNA_Replication_Process->Cell_Division Cessation Cessation Inhibition->DNA_Gyrase

References

Comparative Toxicogenomics of Flumequine in Aquatic Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicogenomic effects of flumequine, a fluoroquinolone antibiotic, on various aquatic organisms. The data presented is compiled from peer-reviewed studies and aims to offer a structured comparison of the molecular and physiological responses to this compound exposure across different species.

Quantitative Data Presentation

The following tables summarize the quantitative data on the toxicological and transcriptomic effects of this compound in selected aquatic organisms. It is important to note that the experimental conditions, such as exposure duration and concentration, vary between studies, which should be considered when making direct comparisons.

Table 1: Acute and Chronic Toxicity of this compound in Aquatic Organisms

SpeciesTest TypeEndpointConcentrationResultCitation
Danio rerio (Zebrafish)AcuteEmbryo Mortality4.8 - 77 mg/LEC50 ~40 mg/L[1]
Daphnia magnaChronic (21 days)Mortality Rate2.0 mg/L40% increase compared to control[2]
Reproduction Rate2.0 mg/L46.5% decrease compared to control[2]
Growth Rate2.0 mg/L8.82% decrease compared to control[2]
Pimephales promelas (Fathead Minnow)Early Life Stage (7 days)Survival and Growth10 mg/LNo Observed Effect Concentration (NOEC)[3][4]
Microcystis aeruginosa (Cyanobacterium)Growth and Reproduction (5 days)EC501.96 mg/L[5]
Lemna minor (Duckweed)Reproduction (7 days)EC502.47 mg/L[5]
Scenedesmus vacuolatus (Green Algae)Growth InhibitionEC503.7 mg/L[1]

Table 2: Differential Gene Expression in Aquatic Organisms Exposed to this compound

SpeciesTissue/OrganismExposure ConcentrationGene/Gene FamilyFold ChangeExperimental MethodCitation
Paralichthys olivaceus (Olive Flounder)Liver4x recommended dose (oral)CYP1A127.1-fold increaseRT-qPCR[6][7]
CYP1B112.9-fold increaseRT-qPCR[6][7]
CYP2B446.6-fold increaseRT-qPCR[6][7]
CYP2F223.0-fold increaseRT-qPCR[6][7]
CYP4B112.7-fold increaseRT-qPCR[6][7]
Daphnia magnaWhole organism2.0 mg/LMultiple Genes206 upregulated, 151 downregulatedRNA-Seq[2]
0.2 mg/LMultiple Genes14 upregulated, 29 downregulatedRNA-Seq[2]

Table 3: Summary of Transcriptomic Responses in Daphnia magna Exposed to this compound (2.0 mg/L)

Biological Process/PathwayRegulationDescriptionCitation
Development and GrowthModulatedAltered expression of genes involved in organismal development and growth processes.[2][8][9]
Egg ComponentsModulatedChanges in the expression of genes related to the formation and composition of eggs.[8]
Detoxification MechanismsUpregulatedIncreased expression of genes associated with the metabolism and detoxification of xenobiotics.[8]
Oxidative Stress ResponseUpregulatedUpregulation of genes involved in the cellular response to oxidative stress.[2][8][9]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the toxicogenomic effects of this compound.

Daphnia magna Chronic Toxicity and RNA-Seq Analysis

1. Chronic Toxicity Test (Modified OECD 211 Guideline):

  • Organism: Daphnia magna neonates (<24 h old).

  • Exposure Duration: 21 days.

  • Test Concentrations: 0.2 mg/L and 2.0 mg/L this compound, and a control group.

  • Test Conditions: Semi-static renewal of the test medium every 48 hours.

  • Endpoints Measured: Mortality, reproduction (number of offspring), and growth (body length).

2. RNA Isolation and Sequencing (RNA-Seq):

  • Sample Collection: At the end of the 21-day exposure, surviving daphnids were collected.

  • RNA Extraction: Total RNA was isolated from pooled samples of D. magna using a commercial RNA purification kit.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared from the extracted RNA and sequenced using a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads were quality-checked, trimmed, and mapped to the D. magna reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated in response to this compound exposure compared to the control. Gene Ontology (GO) and pathway enrichment analyses were used to identify the biological processes and pathways affected.[2][9][10]

Paralichthys olivaceus (Olive Flounder) Gene Expression Analysis

1. Experimental Exposure:

  • Organism: Juvenile olive flounder.

  • Exposure Route: Oral administration of this compound mixed with feed.

  • Exposure Concentrations: A standard dose (1x) and a high dose (4x) based on recommended therapeutic dosage.

  • Sampling: Liver tissue was collected at various time points post-administration.

2. RNA Extraction and Real-Time Quantitative PCR (RT-qPCR):

  • RNA Extraction: Total RNA was extracted from liver tissue samples.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.

  • RT-qPCR: The expression levels of target cytochrome P450 (CYP) genes (CYP1A1, CYP1B1, CYP2B4, CYP2F2, CYP4B1) were quantified using SYBR Green-based RT-qPCR. A housekeeping gene (e.g., β-actin) was used as an internal control for normalization.

  • Data Analysis: The relative fold change in gene expression was calculated using the 2-ΔΔCt method, comparing the expression levels in the this compound-treated groups to the control group.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the toxicogenomics of this compound in aquatic organisms.

Flumequine_Experimental_Workflow cluster_exposure Exposure Phase cluster_analysis Toxicogenomic Analysis cluster_endpoints Endpoint Assessment Aquatic_Organisms Aquatic Organisms (e.g., Fish, Crustaceans) Flumequine_Exposure This compound Exposure (Varying Concentrations) Aquatic_Organisms->Flumequine_Exposure Control Control Group (No this compound) Aquatic_Organisms->Control Sample_Collection Tissue/Organism Sampling Flumequine_Exposure->Sample_Collection Physiological_Effects Physiological Effects (Mortality, Growth, Reproduction) Flumequine_Exposure->Physiological_Effects Control->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Transcriptomics Transcriptomics (RNA-Seq) RNA_Extraction->Transcriptomics qPCR Targeted Gene Expression (RT-qPCR) RNA_Extraction->qPCR Bioinformatics Bioinformatic Analysis (DEG, Pathway Enrichment) Transcriptomics->Bioinformatics qPCR->Bioinformatics Molecular_Changes Molecular Changes (Gene Expression Profiles) Bioinformatics->Molecular_Changes Pathway_Perturbation Signaling Pathway Perturbation Molecular_Changes->Pathway_Perturbation Oxidative_Stress_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage causes Nrf2 Nrf2 (Transcription Factor) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxification Genes (e.g., SOD, CAT, GST) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection & Stress Response Antioxidant_Enzymes->Cellular_Protection leads to Cellular_Protection->Oxidative_Damage mitigates Zebrafish_Pigmentation_Pathway This compound This compound MAPK_JNK p38 MAPK & JNK Signaling Pathways This compound->MAPK_JNK activates phosphorylation of MITF MITF (Microphthalmia-associated Transcription Factor) MAPK_JNK->MITF activates TYR Tyrosinase (TYR) Gene Expression MITF->TYR upregulates Melanin_Synthesis Melanin Synthesis TYR->Melanin_Synthesis catalyzes Pigmentation Increased Pigmentation in Zebrafish Larvae Melanin_Synthesis->Pigmentation Daphnia_Toxicogenomic_Response cluster_molecular Molecular Level cluster_cellular Cellular/Process Level cluster_organismal Organismal Level This compound This compound Exposure Gene_Expression Differential Gene Expression This compound->Gene_Expression Oxidative_Stress Oxidative Stress Response Gene_Expression->Oxidative_Stress Detoxification Detoxification Gene_Expression->Detoxification Development Developmental Processes Gene_Expression->Development Reproduction Reproductive Processes Gene_Expression->Reproduction Mortality Increased Mortality Oxidative_Stress->Mortality Growth Reduced Growth Development->Growth Repro_Impairment Reproductive Impairment Reproduction->Repro_Impairment

References

Safety Operating Guide

Proper Disposal Procedures for Flumequine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Flumequine, a synthetic fluoroquinolone antibiotic, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination and the development of antimicrobial resistance[1]. This guide provides essential safety information and logistical guidance for researchers, scientists, and drug development professionals.

I. Pre-Disposal Safety and Handling

Before disposal, proper handling and storage of this compound are paramount to minimize risks. Personnel should be familiar with the substance's Safety Data Sheet (SDS) and adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection when handling this compound[2][3].

  • Ventilation: Use the substance only in well-ventilated areas or with appropriate exhaust ventilation to avoid inhalation of dust or fumes[2][4].

  • Handling Practices: Avoid breathing any dust, fumes, or vapors. After handling, wash hands and skin thoroughly. Do not eat, drink, or smoke in areas where this compound is handled or stored[2][3].

  • Storage: Store this compound in a cool, dry, and well-ventilated place. The container should be tightly sealed and protected from direct sunlight and moisture[2][4][5].

ParameterValueSource
Recommended Storage Temperature4°C[2]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water sources[2][3][4].

  • For Solid Spills: Carefully sweep or shovel the material and place it into a suitable, closed container for disposal. Avoid creating dust[3][6].

  • For Liquid Spills: Absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[2].

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol[2].

  • Disposal of Spill Debris: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste in accordance with local regulations[2].

III. Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated waste is governed by stringent local, national, and international regulations. Flushing down the drain or discarding in regular trash is strictly prohibited[5][7].

  • Regulatory Assessment: The first step is to identify and understand all applicable federal, state, and local regulations concerning pharmaceutical waste[8]. This compound waste may be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA)[9][10].

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams. This includes expired products, unused pure substances, contaminated labware (e.g., vials, petri dishes), and contaminated PPE.

  • Packaging and Labeling:

    • Place the waste in a suitable, sealed, and properly labeled container.

    • The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution and local regulations.

  • Engage a Licensed Waste Disposal Service: The recommended and most compliant method for disposing of this compound is to use a licensed professional waste disposal company that specializes in chemical or pharmaceutical waste[3][8]. These companies are equipped to handle and transport the waste according to all regulatory requirements.

  • Incineration: The most common treatment for pharmaceutical waste is incineration at a permitted facility, often one equipped with an afterburner and scrubber to manage emissions[8][11][12].

  • Documentation: Maintain detailed records of all disposed this compound, including quantities, dates, and the name of the disposal company. This is crucial for regulatory compliance.

IV. Experimental Methodologies for this compound Degradation

While standard disposal relies on incineration, research has explored alternative methods for breaking down this compound. A notable experimental approach involves biotransformation using ligninolytic fungi. It is important to note that this is a research methodology and not a standard disposal procedure.

Experimental Protocol: Fungal Biotransformation of this compound

  • Objective: To assess the efficiency of various ligninolytic fungi in degrading this compound in a liquid solution.

  • Methodology:

    • Fungal Strains: Cultures of fungi such as Irpex lacteus, Dichomitus squalens, and Trametes versicolor are maintained on agar (B569324) plates.

    • Culture Preparation: The fungi are cultivated in a suitable liquid medium.

    • Introduction of this compound: A stock solution of this compound is added to the fungal cultures.

    • Incubation: The cultures are incubated for a period ranging from 3 to 14 days.

    • Analysis: Samples are periodically taken from the cultures. The concentration of this compound is measured using High-Performance Liquid Chromatography (HPLC). The formation of metabolites can be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS)[13].

  • Results: Studies have shown that certain fungi can transform over 90% of the initial this compound concentration within a few days. However, some transformation products may still exhibit antibacterial activity[13].

V. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_documentation Record Keeping A Identify this compound Waste (Expired, Unused, Contaminated) B Consult Safety Data Sheet (SDS) & Institutional Protocols A->B C Adhere to PPE Requirements (Gloves, Goggles, Lab Coat) B->C D Segregate Waste into Designated Containers C->D E Package Securely in a Sealed, Labeled Container D->E F Consult Local, State & EPA Regulations (RCRA) E->F G Contact Licensed Hazardous Waste Disposal Company F->G H Arrange for Waste Pickup & Transport G->H I Final Disposal via Permitted Incineration H->I J Maintain Disposal Records (Manifests, Dates, Quantities) I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Flumequine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Flumequine, a first-generation fluoroquinolone antibiotic. Adherence to these guidelines is critical for minimizing risk and ensuring regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE). It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also harmful if swallowed.[2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemical-resistant (e.g., nitrile or neoprene)To prevent skin contact.
Eye Protection Safety Glasses/GogglesTightly fitting with side-shieldsTo protect eyes from dust and splashes.[3]
Body Protection Laboratory Coat/GownLong-sleevedTo protect skin and personal clothing.[2]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced.To prevent inhalation of dust particles.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of research.

Step 1: Receiving and Storage

Upon receipt, visually inspect the container for any damage. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] Recommended storage temperatures may vary, with some suppliers suggesting 4°C.[2] Always refer to the supplier-specific storage instructions.

Step 2: Handling and Preparation of Solutions

All handling of this compound powder should be conducted in a designated area with adequate ventilation, such as a chemical fume hood, to avoid the formation and inhalation of dust.[2][5] When preparing solutions, add the solvent to the powder slowly to prevent splashing.

General Handling Precautions:

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling the compound.[1][2]

Step 3: Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

In case of a spill, avoid dust formation.[3][4] Sweep up the material and place it in a suitable, closed container for disposal.[3][4] Ensure the area is well-ventilated.

Step 4: Disposal of this compound Waste

All this compound waste, including empty containers and contaminated materials, must be disposed of in accordance with local, regional, national, and international regulations.[1][2] As a general guideline for expired or waste pharmaceuticals, it is recommended to mix the substance with an unpalatable material like kitty litter or coffee grounds, place it in a sealed container, and then dispose of it in the trash.[6][7][8] However, take-back programs for pharmaceutical waste are a preferred method of disposal where available.[8] Never flush this compound down the toilet or drain.[8]

Experimental Workflow Visualization

To ensure a clear understanding of the handling process, the following diagram outlines the key steps for the safe management of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flumequine
Reactant of Route 2
Flumequine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.